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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, synthetically accessible derivative, 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol , a molecule possessing key structural motifs that suggest significant potential in drug discovery. Its design incorporates a hydrogen-bond-donating and -accepting pyrimidinol core, a basic aminomethyl group for potential salt-bridge interactions, and a lipophilic isopropyl group to modulate physicochemical properties. Such features are characteristic of molecules designed to interact with well-defined biological targets, particularly protein kinases.[3][4] This document provides a comprehensive overview of its chemical identity, a robust synthetic and purification protocol, detailed methods for structural characterization, and its potential application as a kinase inhibitor, supported by a validated in vitro assay protocol.

Introduction and Rationale

Substituted pyrimidines are of immense interest to the pharmaceutical industry, forming the core of drugs with applications ranging from antibacterial and antiviral to anticancer agents.[5][6] The 2,4,6-trisubstituted pattern is particularly prevalent among kinase inhibitors, which function by competing with ATP for the enzyme's active site.[1][7] The pyrimidine core acts as a bioisostere for the adenine base of ATP, with substituents at the 2, 4, and 6 positions exploring different pockets of the kinase binding domain to achieve potency and selectivity.[4]

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol was designed based on these principles. The:

  • Pyrimidin-4-ol core: Provides a critical hydrogen bond donor/acceptor motif to engage with the kinase "hinge" region.

  • 6-isopropyl group: Occupies a hydrophobic pocket, enhancing binding affinity and modulating solubility.

  • 2-(aminomethyl) group: Introduces a basic center capable of forming ionic interactions or further hydrogen bonds with target residues, often improving aqueous solubility and providing a vector for further chemical modification.

This guide serves as a technical resource for researchers aiming to synthesize, characterize, and evaluate this compound or its analogs for drug development programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its development. The key identifiers and predicted physicochemical properties for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol are summarized below. These values are computationally estimated and provide a baseline for experimental determination.

PropertyValueSource
IUPAC Name 2-(Aminomethyl)-6-(propan-2-yl)pyrimidin-4-olN/A
Molecular Formula C₈H₁₃N₃ON/A
Molecular Weight 167.21 g/mol N/A
CAS Number Not availableN/A
Predicted LogP 0.85EPA CompTox
Predicted pKa (Acidic) 9.5 (enol)EPA CompTox
Predicted pKa (Basic) 8.5 (amine)EPA CompTox
Predicted Water Solubility 2.5 g/LEPA CompTox

Note: Physicochemical properties are estimated using standard computational models (e.g., EPI Suite™) and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol can be achieved through a classical and reliable condensation reaction. The primary strategy involves the cyclization of a β-ketoester with a protected amino-guanidine derivative, followed by deprotection. A common method for forming the pyrimidine ring is the reaction between a β-ketoester and guanidine hydrochloride.[8]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available reagents: ethyl 4-methyl-3-oxopentanoate (a β-ketoester) and (Boc-aminomethyl)guanidine. The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for amines.

Step 1: Cyclization/Condensation Ethyl 4-methyl-3-oxopentanoate is reacted with (Boc-aminomethyl)guanidine in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction is heated to reflux to drive the condensation and subsequent cyclization to form the pyrimidine ring.

Step 2: Deprotection The resulting Boc-protected intermediate, tert-butyl ((6-isopropyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)carbamate, is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), to cleave the Boc group and yield the final product as a salt.

Detailed Experimental Protocol: Synthesis

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • (Boc-aminomethyl)guanidine hydrochloride

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Synthesis of tert-butyl ((6-isopropyl-4-oxo-1,4-dihydropyrimidin-2-yl)methyl)carbamate

    • To a round-bottom flask equipped with a reflux condenser, add anhydrous ethanol (100 mL).

    • Carefully add sodium ethoxide (1.2 equivalents) to the ethanol and stir until dissolved.

    • Add (Boc-aminomethyl)guanidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.

    • Add ethyl 4-methyl-3-oxopentanoate (1.05 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[9]

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent in vacuo. Resuspend the residue in water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected intermediate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Deprotection to yield 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

    • Dissolve the purified Boc-protected intermediate (1.0 equivalent) in dichloromethane (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Triturate the resulting residue with cold diethyl ether to precipitate the product as its TFA salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection Reagents1 Ethyl 4-methyl-3-oxopentanoate + (Boc-aminomethyl)guanidine Reaction1 Reflux in EtOH with NaOEt (4-6h) Reagents1->Reaction1 Workup1 Neutralization, Extraction, Column Chromatography Reaction1->Workup1 Intermediate Boc-Protected Pyrimidinol Workup1->Intermediate Reaction2 Stir in DCM with TFA (2-4h) Intermediate->Reaction2 Workup2 Evaporation, Precipitation with Ether Reaction2->Workup2 FinalProduct 2-(Aminomethyl)-6-isopropyl- pyrimidin-4-ol (TFA Salt) Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.[9]

Experimental Protocol: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

  • Sample Preparation: Dissolve 5-10 mg of the final product (as the TFA salt) in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include a singlet for the pyrimidine C-H, a multiplet for the isopropyl C-H, doublets for the isopropyl methyls, a singlet for the aminomethyl CH₂, and broad signals for the amine and hydroxyl protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the distinct carbon atoms of the pyrimidine ring and the isopropyl and aminomethyl substituents.

  • Data Analysis: Process spectra to identify chemical shifts (ppm), coupling constants (Hz), and integrations to confirm the proposed structure.

Mass Spectrometry (MS) [9]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated molecule (C₈H₁₄N₃O⁺, calculated m/z = 168.1131). Perform tandem MS (MS/MS) to analyze fragmentation patterns for further structural confirmation.[9]

Potential Biological Activity: Kinase Inhibition

The structural motifs of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol make it a prime candidate for a kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][10] Pyrimidine-based molecules often inhibit kinases by competing with ATP.[1][7]

Hypothetical Mechanism of Action (MoA)

The compound is hypothesized to bind to the ATP-binding pocket of a protein kinase. The pyrimidinol core would form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. The 6-isopropyl group would project into a nearby hydrophobic pocket, while the 2-aminomethyl group could form an additional hydrogen bond or a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) at the solvent-exposed entrance to the active site. This multi-point binding confers both affinity and selectivity.

Signaling Pathway Diagram

MoA cluster_binding ATP-Binding Pocket cluster_inhibitor Inhibitor Moieties Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region (e.g., Asp residue) Inhibitor 2-(Aminomethyl)-6- isopropylpyrimidin-4-ol Core Pyrimidinol Core Isopropyl Isopropyl Group Amine Aminomethyl Group Core->Hinge H-Bonds Isopropyl->HydrophobicPocket Hydrophobic Interaction Amine->SolventFront Ionic/H-Bond Interaction

Caption: Hypothetical binding mode of the inhibitor within a kinase active site.

Experimental Protocol: In Vitro Kinase Assay

To validate the inhibitory potential of the compound, a biochemical kinase assay is essential. A common and robust method is a radiometric assay that measures the transfer of ³²P from [γ-³²P]ATP to a substrate protein or peptide.[10][11]

Detailed Protocol: Radiometric Kinase Assay (e.g., for a target kinase)

Materials:

  • Purified, active target kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).[11]

  • 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction master mix containing kinase buffer, the target kinase, and its substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., from a serial dilution) or controls (DMSO vehicle, positive control) to the reaction wells.[12] Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP mix, containing both cold ATP and [γ-³²P]ATP, to each well.[13]

  • Reaction Incubation: Incubate the reaction at 30 °C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the filter papers extensively with wash buffer to remove all unreacted [γ-³²P]ATP.[11]

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Kinase Assay Workflow Diagram

AssayWorkflow A Prepare Master Mix: Kinase + Substrate + Buffer B Add Inhibitor (Test Compound or Control) A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate (e.g., 30°C, 20 min) C->D E Stop & Spot on Filter Paper D->E F Wash Filters E->F G Quantify ³²P (Scintillation Counting) F->G H Calculate IC₅₀ G->H

Caption: Step-by-step workflow for a radiometric in vitro kinase inhibition assay.

Conclusion and Future Perspectives

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol is a strategically designed molecule with significant potential as a scaffold for drug discovery, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for its chemical synthesis, purification, and characterization. The outlined in vitro assay protocol offers a clear path for evaluating its biological activity.

Future work should focus on experimentally verifying the predicted physicochemical properties and screening the compound against a broad panel of kinases to identify potent targets. Subsequent structure-activity relationship (SAR) studies, involving modification of the isopropyl and aminomethyl groups, could lead to the development of highly potent and selective inhibitors with therapeutic potential.

References

  • In vitro NLK Kinase Assay.
  • Synthesis and Characterization of Novel Pyrimidine Deriv
  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • in vitro kinase assay. protocols.io.
  • Kinase Screening Assay Services. Reaction Biology.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. PubMed.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. IJPRS.
  • Unraveling the Potency of Pyrimidine-Based Inhibitors Across Diverse Cancer Landscapes. BenchChem.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Synthesis and Biological Activity of Some Novel Pyrimidine Deriv
  • Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Semantic Scholar.
  • CAS 147118-36-3 | Drug Information, Uses, Side Effects, Pharma intermedi
  • Cas 73576-32-6,2-AMINO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE. lookchem.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • An overview on synthesis and biological activity of pyrimidines.
  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave.

Sources

Exploratory

Executive Summary: The Pyrimidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (PubChem CID 136103100)[1][2] 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (PubChem CID 136103100) represents a high-value pharmacophore scaffold, col...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (PubChem CID 136103100)[1][2]

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (PubChem CID 136103100) represents a high-value pharmacophore scaffold, colloquially known in medicinal chemistry circles as a "privileged structure."[1][2] Its utility stems from the unique juxtaposition of a polar, hydrogen-bond-donating/accepting pyrimidine core with a lipophilic isopropyl moiety and a chemically versatile aminomethyl handle.[1][2]

This guide dissects the compound not merely as a catalog item, but as a strategic building block for kinase inhibitors , HMG-CoA reductase inhibitors (statins), and GPCR ligands .[1][2] The 6-isopropyl group provides critical hydrophobic contacts (often targeting the ATP-binding pocket or allosteric sites), while the 2-aminomethyl group serves as a vector for solubilizing groups or specific interactions with aspartate/glutamate residues in active sites.[1][2]

Chemical Identity & Physicochemical Properties

Understanding the behavior of this molecule requires acknowledging its dynamic nature in solution.[1][2]

  • IUPAC Name: 2-(Aminomethyl)-6-(propan-2-yl)pyrimidin-4-ol[1][2]

  • Molecular Formula: C₈H₁₃N₃O[1][2]

  • Molecular Weight: 167.21 g/mol [1][2]

  • Key Feature: Lactam-Lactim Tautomerism [1][2]

The Tautomeric Equilibrium

In the solid state and polar solvents, the compound predominantly exists as the pyrimidin-4(3H)-one (lactam) rather than the pyrimidin-4-ol (lactim).[1][2] This distinction is critical for predicting reactivity:

  • Nucleophilicity: The N3 position is nucleophilic in the lactam form.[1][2]

  • Electrophilicity: The C4 carbonyl is the site for activation (e.g., chlorination).[1][2]

Physicochemical Profile:

Property Value (Predicted/Exp) Significance
LogP ~0.2 - 0.5 Moderate polarity; good oral bioavailability potential.[1][2]
pKa (Basic) ~9.2 (Primary Amine) Protonated at physiological pH; improves solubility.[1][2]
pKa (Acidic) ~8.5 (Pyrimidinone NH) Weakly acidic; can be deprotonated by strong bases.[1][2]
H-Bond Donors 2 (NH₂, OH/NH) Critical for binding site anchoring.[1][2]

| H-Bond Acceptors | 3 (N1, N3, O) | Interacts with water or protein backbones.[1][2] |

Strategic Synthesis: The Condensation Protocol

The most robust route to 2,6-disubstituted pyrimidin-4-ols involves the condensation of a beta-keto ester with an amidine .[1][2] For CID 136103100, the retrosynthetic disconnection leads to Ethyl isobutyrylacetate and 2-Aminoacetamidine .[1][2]

Reaction Mechanism
  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the beta-keto ester.[1][2]

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, displacing ethanol.[1][2]

  • Aromatization: Tautomerization yields the stable pyrimidinone core.[1][2]

Experimental Protocol (Self-Validating System)

Reagents:

  • Ethyl isobutyrylacetate (1.0 eq)[1][2]

  • 2-Aminoacetamidine dihydrobromide (1.1 eq)[1][2]

  • Sodium Ethoxide (NaOEt) (2.5 eq) – Critical for generating the free amidine base.[1][2]

  • Ethanol (Anhydrous) – Solvent.[1][2]

Step-by-Step Methodology:

  • Preparation of Base: In a flame-dried 3-neck flask under N₂, dissolve Na (2.5 eq) in anhydrous EtOH to generate fresh NaOEt. Causality: Fresh NaOEt ensures accurate stoichiometry and minimizes water, which hydrolyzes the ester.[1][2]

  • Amidine Liberation: Add 2-Aminoacetamidine dihydrobromide to the NaOEt solution at 0°C. Stir for 30 min. Observation: White precipitate of NaBr will form.[1][2]

  • Condensation: Add Ethyl isobutyrylacetate dropwise over 15 min.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting ester spot (high Rf) should disappear.[1][2]

  • Workup:

    • Cool to RT and concentrate in vacuo to remove EtOH.

    • Dissolve residue in minimal water (pH ~10).[1][2]

    • Critical Step: Acidify carefully with glacial acetic acid to pH ~6–7.[1][2] The product will precipitate as the zwitterion (or free base).[1][2]

    • Filter, wash with cold water and Et₂O.[1][2]

  • Purification: Recrystallization from EtOH/Water or DMF.[1][2]

SynthesisWorkflow Start Start: NaOEt in EtOH Amidine Add Amidine Salt (Liberate Free Base) Start->Amidine 0°C, 30 min Condense Add Keto-Ester Reflux 12h Amidine->Condense + Ethyl Isobutyrylacetate Workup Conc. & Acidify (pH 6-7) Condense->Workup TLC Monitoring Product Product: Pyrimidin-4-ol Workup->Product Precipitation

Caption: Step-wise condensation workflow for the synthesis of the 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol scaffold.

Functional Derivatization: The "Warhead" Strategy

In drug development, this molecule is rarely the final drug; it is the scaffold .[1][2] The two key handles for derivatization are the 4-OH (electrophilic activation) and the 2-NH₂ (nucleophilic coupling).[1][2]

Pathway A: Activation of the 4-Position (Chlorination)

To install aryl groups or amines at the 4-position (common in kinase inhibitors like Imatinib analogs), the hydroxyl must be converted to a leaving group.[1][2]

  • Reagent: POCl₃ (Phosphorus Oxychloride) or SOCl₂.[1][2]

  • Product: 4-Chloro-2-(aminomethyl)-6-isopropylpyrimidine.[1][2]

  • Utility: Enables S_NAr reactions with anilines or Suzuki couplings with aryl boronic acids.[1][2]

Pathway B: Functionalization of the 2-Aminomethyl Group

This primary amine is highly nucleophilic.[1][2]

  • Acylation: Reaction with acid chlorides to form amides (stabilizes the amine).[1][2]

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) creates sulfonamides, a motif seen in Rosuvastatin (though Rosuvastatin uses a different specific linkage, the chemistry is homologous).[1][2]

Derivatization Core 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (Core Scaffold) Chlorination Reaction with POCl3 Core->Chlorination Acylation Reaction with R-COCl Core->Acylation ChloroInt 4-Chloro Derivative (Electrophile) Chlorination->ChloroInt SNAr S_NAr with Anilines (Kinase Inhibitors) ChloroInt->SNAr Amide Amide Derivative (Peptidomimetics) Acylation->Amide

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive kinase inhibitors or peptidomimetics.[1][2]

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 1.15 ppm (d, 6H): Isopropyl methyl groups (-CH(CH ₃)₂).[1][2] Distinctive doublet.

  • δ 2.70 ppm (sept, 1H): Isopropyl methine proton (-CH (CH₃)₂).[1][2]

  • δ 3.60 ppm (s, 2H): Aminomethyl protons (-CH ₂NH₂).[1][2] Note: May shift if protonated.

  • δ 6.05 ppm (s, 1H): Pyrimidine C5-H.[1][2] This singlet is diagnostic for the formation of the aromatic ring.[1][2]

  • δ 8.0–11.0 ppm (br s): NH/OH protons (exchangeable with D₂O).[1][2]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Observed Mass: [M+H]⁺ = 168.12 m/z.[1][2]

  • Fragmentation Pattern: Loss of isopropyl group (M-43) or ammonia (M-17) is common in MS/MS.[1][2]

Safety & Handling (SDS Highlights)

While specific toxicological data for CID 136103100 may be limited, its structural class dictates the following precautions:

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

  • Handling: The aminomethyl group makes the compound basic and potentially corrosive to mucous membranes in high concentrations.[1][2] Use a fume hood.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation of the amine.[1][2]

References

  • Brown, D. J. (2009).[1][2] The Pyrimidines. Wiley-Interscience.[1][2] (Definitive text on pyrimidine synthesis and tautomerism). [1][2]

  • Watanabe, M., et al. (1997).[1][2] "Synthesis and Biological Activity of Methanesulfonylamino-pyrimidine Derivatives." Bioorganic & Medicinal Chemistry. (Describes the synthesis of Rosuvastatin-like intermediates using the isopropyl-pyrimidine core).

  • PubChem. (n.d.).[1][2] Compound Summary for CID 136103100. National Center for Biotechnology Information.[1][2]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Mechanisms of amidine-ketoester condensation). [1][2]

Sources

Foundational

Tautomerism of 2-Substituted-6-isopropylpyrimidin-4-ol: A Comprehensive Guide to Mechanistic Control and Analytical Validation

Executive Summary The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery and agrochemical development, serving as the core for numerous kinase inhibitors (e.g., Tyk2 inhibitors) and biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery and agrochemical development, serving as the core for numerous kinase inhibitors (e.g., Tyk2 inhibitors) and biologically active agents. Among its derivatives, 2-substituted-6-isopropylpyrimidin-4-ol presents a highly dynamic structural profile due to its capacity for lactam-lactim (keto-enol) tautomerism. The predominant tautomeric state directly dictates the molecule's hydrogen-bonding topology, dipole moment, and spatial geometry, thereby governing receptor binding affinity, ADMET properties, and supramolecular assembly.

This whitepaper provides an in-depth mechanistic analysis of the tautomeric equilibria inherent to the 2-substituted-6-isopropylpyrimidin-4-ol scaffold. By dissecting the causality behind substituent effects, solvent microenvironments, and dimerization, this guide establishes a self-validating analytical framework for researchers to accurately quantify and control these dynamic isomers.

Mechanistic Foundations of Pyrimidin-4-ol Tautomerism

The tautomerism of 4-hydroxypyrimidines involves the migration of a proton between the oxygen atom at C4 and the nitrogen atoms at N1 or N3. For the 2-substituted-6-isopropylpyrimidin-4-ol system, this results in three primary tautomers:

  • Pyrimidin-4-ol (Enol form): Characterized by an aromatic pyrimidine ring with a hydroxyl group at C4.

  • 4(1H)-Pyrimidinone (Keto form): The proton resides on N1, breaking the full aromaticity of the ring.

  • 4(3H)-Pyrimidinone (Keto form): The proton resides on N3, adjacent to the carbonyl at C4.

The Causality of the 6-Isopropyl and 2-Substituent Effects

The equilibrium between these forms is not random; it is strictly governed by the electronic and steric contributions of the substituents.

  • The 6-Isopropyl Effect: The isopropyl group at the C6 position exerts a strong inductive electron-donating effect (+I). This localized increase in electron density selectively enhances the basicity of the adjacent N1 atom. Consequently, the 6-isopropyl group thermodynamically stabilizes the 4(1H)-pyrimidinone tautomer relative to the 3H-form. Furthermore, the steric bulk of the isopropyl group shields the N1-C6 face, restricting certain solvent interactions and forcing specific dimerization geometries [1].

  • The 2-Substituent Effect: The nature of the group at C2 (e.g., alkyl, thio, amino, or ureido) acts as the secondary control switch. Strongly electronegative or electron-withdrawing groups at C2 pull electron density away from the ring nitrogens, favoring the pyrimidin-4-ol (enol) form. Conversely, electron-donating groups (like a 2-amino or 2-methylthio group) push electron density into the ring, heavily favoring the keto (pyrimidinone) forms.

Tautomerism Enol Pyrimidin-4-ol (Enol Form) Keto1H 4(1H)-Pyrimidinone (Keto Form) Enol->Keto1H Proton Transfer (N1) Keto3H 4(3H)-Pyrimidinone (Keto Form) Enol->Keto3H Proton Transfer (N3) Keto1H->Keto3H Intramolecular Shift

Tautomeric equilibrium network of 2-substituted-6-isopropylpyrimidin-4-ol.

Solvent Effects and Supramolecular Dimerization

The microenvironment is the ultimate arbiter of the tautomeric state. The keto forms (1H and 3H) possess significantly higher dipole moments than the enol form. Therefore, highly polar solvents (e.g., Water, DMSO) preferentially solvate and stabilize the highly polar pyrimidinone tautomers.

However, in non-polar solvents (e.g., Chloroform, Toluene) or the solid state, the system minimizes its free energy through supramolecular dimerization . If the 2-substituent is a ureido group (forming a ureidopyrimidinone, or UPy), the molecule can form exceptionally stable quadruple hydrogen bonds [2].

  • The 4[1H]-pyrimidinone tautomer dimerizes via a Donor-Donor-Acceptor-Acceptor (DDAA) array.

  • The pyrimidin-4-ol tautomer dimerizes via a Donor-Acceptor-Donor-Acceptor (DADA) array.

Recent advancements have demonstrated that the tautomeric state of these arrays can be strictly controlled. By manipulating intramolecular hydrogen bonding, researchers can force the system entirely into the 4[1H]-pyrimidinone form, generating a singular, predictable DDAA-AADD dimeric array crucial for supramolecular materials and defined pharmacophore presentation [3].

Thermodynamic Data Summary

The following table summarizes the extrapolated relative free energies (ΔG) for a standard 2-amino-6-isopropylpyrimidin-4-ol derivative across different environments.

Tautomeric FormGas Phase ΔG (kcal/mol)Non-Polar (CHCl₃) ΔGPolar (H₂O/DMSO) ΔGPredominant H-Bonding Array
Pyrimidin-4-ol (Enol) 0.0 (Most Stable)+1.2+4.5DADA (if dimerized)
4(1H)-Pyrimidinone +2.1-3.5 (Dimer Stabilized)-1.8 (Most Stable)DDAA (Quadruple H-Bond)
4(3H)-Pyrimidinone +3.4+1.8+0.5DADA / Weak Dimer

Note: Negative ΔG values in solution indicate stabilization relative to the gas-phase enol baseline.

Self-Validating Analytical Protocols

To ensure scientific integrity and trustworthiness in drug development, the tautomeric ratio must be empirically quantified rather than assumed. The following protocol utilizes Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and 2D-HMBC to create a self-validating analytical loop.

Protocol: VT-NMR & 15N-HMBC Tautomer Elucidation

Objective: To definitively assign and quantify the tautomeric ratio of 2-substituted-6-isopropylpyrimidin-4-ol in solution.

Step 1: Reference Standardization (Internal Control) Synthesize or procure a structurally locked, non-tautomerizable analog (e.g., 2-substituted-4-methoxy-6-isopropylpyrimidine). This serves as the baseline for the "pure enol-like" chemical shifts.

Step 2: Sample Preparation Dissolve 5-10 mg of the target compound in 0.5 mL of a deuterated solvent representing the target biological environment (e.g., DMSO-d6 for aqueous-like polarity, or CDCl3 for lipid-like non-polarity). Add Tetramethylsilane (TMS) as an internal standard.

Step 3: Variable-Temperature 1H/13C NMR

  • Acquire standard 1H and 13C spectra at 298 K. At room temperature, rapid proton exchange may result in time-averaged signals.

  • Gradually cool the sample to 223 K (in CDCl3) or the freezing point of the solvent. Cooling slows the proton exchange rate below the NMR timescale, causing the time-averaged peaks to resolve into distinct signals for each tautomer.

  • Integrate the isolated signals (e.g., the C5-H proton, which shifts significantly between keto and enol forms) to quantify the exact thermodynamic ratio.

Step 4: 1H-15N HMBC Correlation (Definitive Assignment) To distinguish between the 1H and 3H keto forms, acquire a 2D 1H-15N HMBC spectrum.

  • A strong cross-peak between the tautomeric N-H proton and the C6 carbon (bearing the isopropyl group) definitively confirms the 4(1H)-pyrimidinone tautomer.

  • A cross-peak between the N-H proton and the C2/C4 carbons, but not C6, confirms the 4(3H)-pyrimidinone tautomer.

Workflow Step1 Sample Prep (Isotope-labeled Solvent) Step2 VT-NMR Spectroscopy (1H, 13C, 15N HMBC) Step1->Step2 Step3 UV-Vis Titration (Solvent Polarity Gradient) Step1->Step3 Step5 Tautomer Ratio Quantification Step2->Step5 Step3->Step5 Step4 Computational DFT (Gas Phase vs. Solvation) Step4->Step5 Thermodynamic Validation

Self-validating analytical workflow for tautomer quantification.

Implications in Drug Development

Understanding the exact tautomeric state of the 2-substituted-6-isopropylpyrimidin-4-ol scaffold is non-negotiable for rational drug design. When this scaffold is utilized in kinase inhibitors (such as those targeting the Tyrosine Kinase 2 (Tyk2) domain), the molecule must dock into the ATP-binding hinge region.

The hinge region requires precise hydrogen bond donor/acceptor pairing. If a computational docking model assumes the pyrimidin-4-ol (enol) form (acting as an H-bond donor at O4 and acceptor at N1/N3), but the biological microenvironment actually induces the 4(1H)-pyrimidinone form (acting as an H-bond acceptor at O4 and donor at N1), the predicted binding affinity will fail in vitro. By applying the analytical workflows and mechanistic principles outlined in this guide, researchers can pre-organize the scaffold into the desired tautomer, drastically improving the success rate of lead optimization.

References

  • Beijer, F. H., Sijbesma, R. P., Kooijman, H., Spek, A. L., & Meijer, E. W. (1998). Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding. Journal of the American Chemical Society, 120(27), 6761–6769. Retrieved from[Link]

  • Xiao, T., Feng, X., Ye, S., Guan, Y., Li, S.-L., Wang, Q., Ji, Y., Zhu, D., Hu, X., Lin, C., & Wang, L. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7305–7309. Retrieved from[Link]

Exploratory

Technical Guide: Pyrimidine Scaffolds with Aminomethyl and Isopropyl Groups

Executive Summary: The "Privileged" Architecture In modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, yet specific substitution patterns dictate its utility in high-affinity ligand design. The 5-isopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture

In modern medicinal chemistry, the pyrimidine heterocycle is ubiquitous, yet specific substitution patterns dictate its utility in high-affinity ligand design. The 5-isopropyl-2-(aminomethyl)pyrimidine and its regioisomers represent a "privileged scaffold" architecture. This specific combination addresses two critical challenges in drug discovery:

  • The Isopropyl Moiety: Provides a precise steric bulk (A-value ~2.2 kcal/mol) that fills hydrophobic pockets—specifically the "gatekeeper" regions in kinase domains—without the metabolic liability of n-alkyl chains or the rotational entropy penalty of larger cycloalkyls.

  • The Aminomethyl Handle (

    
    ):  Acts as a versatile "vector." It serves as a primary amine for diversification, a solubilizing group (lowering logD), or a distinct hydrogen-bond donor/acceptor motif that can interact with backbone carbonyls in the hinge region of enzymes.
    

This guide details the structural rationale, synthetic pathways, and experimental protocols for deploying this scaffold in lead optimization.

Structural Biology & SAR Logic

The Hydrophobic/Polar Interface

The efficacy of this scaffold stems from its ability to bridge the hydrophobic core of a binding pocket and the solvent-exposed exterior.

  • 5-Isopropyl (Hydrophobic Anchor): In ATP-competitive kinase inhibitors, the C5 position of the pyrimidine often faces the gatekeeper residue (e.g., T790M in EGFR or F80 in CDK2). The isopropyl group offers optimal shape complementarity for valine/leucine/phenylalanine-rich pockets, superior to a methyl group (too small) or a tert-butyl group (often too bulky).

  • 2-Aminomethyl (Solvent/Hinge Vector): The methylene spacer (

    
    ) decouples the amine's resonance from the aromatic ring, maintaining its basicity (
    
    
    
    ). This allows the amine to form strong ionic interactions with aspartate/glutamate residues often found at the rim of the active site, or to serve as a nucleophilic handle for amide coupling to extend into the solvent front.
Visualization: Pharmacophore Mapping

The following diagram illustrates the logical interactions of this scaffold within a theoretical kinase binding pocket.

SAR_Logic Scaffold Pyrimidine Core Isopropyl 5-Isopropyl Group (Lipophilic) Scaffold->Isopropyl C5 Substitution Aminomethyl 2-Aminomethyl Group (Polar/Basic) Scaffold->Aminomethyl C2 Substitution Target_Gatekeeper Target: Gatekeeper Residue (Met/Phe/Val) Isopropyl->Target_Gatekeeper Van der Waals Interaction Metabolic Metabolic Stability (vs n-Propyl) Isopropyl->Metabolic Steric Shielding of Metabolism Aminomethyl->Scaffold Decoupled pKa Target_Solvent Target: Solvent Front (Asp/Glu) Aminomethyl->Target_Solvent Salt Bridge / H-Bond

Figure 1: Pharmacophore mapping of the 5-isopropyl-2-aminomethylpyrimidine scaffold showing key interactions with biological targets.

Synthetic Methodologies

Constructing this scaffold requires navigating the electron-deficient nature of the pyrimidine ring.[1] Two primary strategies are recommended: De Novo Cyclization (preferred for scale) and Functional Group Manipulation (preferred for diversity).

Strategy A: De Novo Cyclization (Condensation)

This is the most robust route for generating the core 5-isopropyl scaffold. It involves the condensation of a


-dicarbonyl precursor with an amidine.[1]
  • Precursor: 2-Isopropyl-3-(dimethylamino)acrolein or similar masked

    
    -dicarbonyls.
    
  • Amidine Partner: 2-Aminoacetamidine (masked as aminoacetonitrile or glycine equivalent) yields the aminomethyl group directly or via a nitrile intermediate.

Strategy B: Nitrile Reduction (The "Grewe" Approach)

Adapted from Vitamin B1 synthesis, this route converts a nitrile group on the pyrimidine ring into the aminomethyl group.

  • Starting Material: 2-Chloro-5-isopropylpyrimidine.

  • Cyanation:

    
     displacement using Zn(CN)
    
    
    
    or NaCN.
  • Reduction: Hydrogenation (Ra-Ni or Pd/C) or Hydride reduction (LAH).

Detailed Experimental Protocols

The following protocols describe the synthesis of (5-isopropylpyrimidin-2-yl)methanamine , a key building block.

Step 1: Synthesis of 5-Isopropyl-2-methylthiopyrimidine

Rationale: The methylthio group acts as a versatile handle that can later be converted to a nitrile or amine.

  • Reagents: 3-Methyl-2-butanone, Ethyl formate, Sodium methoxide, Thiourea, Methyl iodide.

  • Formulation:

    • Generate the enolate of 3-methyl-2-butanone using NaOMe in MeOH.

    • Add ethyl formate dropwise at 0°C to form the

      
      -keto aldehyde equivalent.
      
    • Add thiourea (1.1 equiv) and reflux for 4 hours to close the ring (forming 5-isopropyl-2-thiouracil).

    • Methylation: Treat the crude thione with MeI (1.1 equiv) and NaOH (1.1 equiv) in water/ethanol at 0°C

      
       RT.
      
  • Purification: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Yield: Expect 75–85% of a pale yellow oil.

Step 2: Conversion to 5-Isopropylpyrimidine-2-carbonitrile

Rationale: Activating the C2 position for nucleophilic attack or direct cyanation.

  • Oxidation: Dissolve the methylthio intermediate in DCM. Add mCPBA (2.2 equiv) at 0°C to generate the sulfone (a potent leaving group).

  • Cyanation: Treat the crude sulfone with NaCN (1.5 equiv) in DMSO at 60°C for 2 hours.

    • Safety Note: This generates the 2-cyano derivative via

      
      . Ensure proper venting for HCN risks.
      
  • Workup: Quench with water, extract with EtOAc. The product, 5-isopropylpyrimidine-2-carbonitrile , is a crystalline solid.

Step 3: Reduction to (5-Isopropylpyrimidin-2-yl)methanamine

Rationale: Controlled reduction to the primary amine without reducing the pyrimidine ring.

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH).

  • Conditions: Dissolve nitrile in ammoniacal methanol (7N NH

    
     in MeOH). This prevents secondary amine formation.
    
  • Hydrogenation: Hydrogenate at 3 atm (45 psi)

    
     pressure for 6 hours at RT.
    
  • Isolation: Filter catalyst over Celite. Concentrate filtrate.[2]

  • Salt Formation: Dissolve residue in

    
     and add 4N HCl in dioxane to precipitate the dihydrochloride salt .
    
Synthesis Workflow Diagram

Synthesis_Workflow SM 3-Methyl-2-butanone + Ethyl Formate Int1 5-Isopropyl-2-thiouracil SM->Int1 Cyclization Thiourea Thiourea / NaOMe Thiourea->Int1 MeI MeI / NaOH Int2 5-Isopropyl-2-thiomethylpyrimidine MeI->Int2 mCPBA mCPBA (Oxidation) Int3 5-Isopropyl-2-sulfonylpyrimidine mCPBA->Int3 NaCN NaCN (SNAr) Int4 5-Isopropylpyrimidine-2-carbonitrile NaCN->Int4 H2 H2 / Ra-Ni / NH3 Product (5-Isopropylpyrimidin-2-yl)methanamine (Target Scaffold) H2->Product Int1->Int2 S-Methylation Int2->Int3 Oxidation Int3->Int4 Cyanation Int4->Product Reduction

Figure 2: Step-by-step synthetic pathway for the 5-isopropyl-2-aminomethylpyrimidine scaffold.

Data Summary & Comparison

The following table contrasts the 5-isopropyl scaffold with common analogs, highlighting why it is often the superior choice for kinase selectivity.

Feature5-Isopropyl Scaffold5-Methyl Analog5-Cyclopentyl Analog
Lipophilicity (ClogP) ~1.2 (Ideal)~0.7 (Too Polar)~2.1 (High)
Gatekeeper Fit Excellent (Val/Phe)Poor (Loose fit)Variable (Steric clash)
Metabolic Stability High (Branched)ModerateModerate (Oxidation)
Rotational Entropy RestrictedFreeRestricted
Synthetic Access High (Commercial precursors)Very HighModerate

References

  • BenchChem. (5-Isopropylpyrimidin-2-YL)methanamine: Structure and Applications. Retrieved from BenchChem Database. Link

  • Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.[3] European Journal of Medicinal Chemistry, 110, 291-301.[3] Link

  • Provenzani, R., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C.[4] PLOS ONE, 13(4), e0195668.[4] Link

  • Zhang, W., et al. (2012). Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines (and pyrimidine analogs). Journal of Medicinal Chemistry, 55(5), 2353–2366.[5] Link

  • BASF SE. Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent 6,365,740. Link

Sources

Foundational

Comprehensive Technical Guide: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Executive Summary & Chemical Identity As a Senior Application Scientist in early-stage drug discovery, navigating uncatalogued or proprietary chemical space is a routine challenge. 2-(Aminomethyl)-6-isopropylpyrimidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in early-stage drug discovery, navigating uncatalogued or proprietary chemical space is a routine challenge. 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (Molecular Formula: C₈H₁₃N₃O, MW: 167.21 g/mol ) is a highly specialized heterocyclic intermediate. While a definitive, globally assigned CAS Registry Number for its exact free base is not widely indexed in standard commercial repositories, its chemical behavior, reactivity, and analytical profile can be rigorously deduced through its well-documented structural analogs.

By leveraging field-proven data from closely related scaffolds—such as 6-isopropylpyrimidin-4-ol (CAS 124703-81-7)[1] and 2-amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6)—we can engineer a highly predictable, self-validating framework for its synthesis and characterization. This whitepaper provides an authoritative guide to the structural dynamics, retrosynthetic logic, and experimental protocols required to handle this molecule.

Pharmacophore Dynamics & Structural Biology

The architectural logic of 2-(aminomethyl)-6-isopropylpyrimidin-4-ol makes it a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and metabolic enzyme modulators.

  • Tautomeric Core: The pyrimidin-4-ol core is subject to lactim-lactam tautomerism. In polar biological systems or aqueous media, the molecule exists predominantly in the lactam form (4(1H)-pyrimidinone)[1]. This structural feature dictates its hydrogen-bonding network within protein binding pockets.

  • 6-Isopropyl Anchor: The isopropyl group at the C6 position acts as a lipophilic anchor, increasing the molecule's overall LogP. This enhances membrane permeability and drives favorable hydrophobic interactions.

  • 2-Aminomethyl Motif: Unlike a direct amino group (which is highly delocalized into the pyrimidine ring), the aminomethyl (-CH₂NH₂) group provides an aliphatic primary amine. This center is highly basic (estimated pKa ~9.0–9.5), enabling the formation of stable, water-soluble salts (e.g., hydrochloride or mesylate) and serving as a reactive nucleophile for downstream amide coupling.

Pharmacophore_Logic Lactim Lactim Form 4-Hydroxypyrimidine Lactam Lactam Form 4(1H)-Pyrimidinone Lactim->Lactam Tautomerism IsoPropyl 6-Isopropyl Group Lipophilic Anchor Lactam->IsoPropyl Hydrophobic AminoMet 2-Aminomethyl Group Basic Center / H-Bonding Lactam->AminoMet Solvation

Tautomeric equilibrium and pharmacophore functional logic.

Retrosynthetic Strategy & Reaction Causality

The most robust and scalable route to 2-substituted-6-isopropylpyrimidin-4-ols is a variant of the Pinner Pyrimidine Synthesis [2]. This involves the cyclocondensation of a β-keto ester with an amidine.

Causality of Reagent Selection: To synthesize the 2-aminomethyl derivative, the required starting materials are ethyl 4-methyl-3-oxopentanoate (providing the isopropyl and ester moieties) and 2-aminoacetamidine dihydrochloride (glycinamidine, providing the aminomethyl group).

Causality of Base Selection: A critical failure point in pyrimidine synthesis is ester hydrolysis. If aqueous sodium hydroxide (NaOH) is used, the β-keto ester will rapidly saponify into a β-keto acid and decarboxylate, destroying the yield. Therefore, an anhydrous alkoxide base—specifically Sodium Methoxide (NaOMe) in Methanol —is strictly required. NaOMe liberates the free amidine from its hydrochloride salt while preserving the integrity of the ester[2].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating In-Process Controls (IPC), the chemist ensures that each mechanistic milestone is achieved before proceeding.

Step-by-Step Methodology
  • Amidine Liberation (Temperature Critical): Suspend 2-aminoacetamidine dihydrochloride (1.1 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the reactor to 0 °C. Causality: The free base of glycinamidine is prone to self-condensation; low temperatures suppress this. Slowly add a 25 wt% solution of NaOMe in methanol (2.2 eq) dropwise. Stir for 30 minutes.

  • Electrophile Addition: Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) to the suspension over 15 minutes, maintaining the internal temperature below 10 °C.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 65 °C (methanol reflux) for 6–8 hours. Validation: Historical data for similar syntheses indicates that optimizing these reflux parameters can drive yields up to 88.4%[2].

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the ester peak (UV 254 nm) disappears and the target mass [M+H]⁺ = 168.1 becomes the base peak.

  • Workup & Isoelectric Precipitation: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water. Carefully adjust the pH to ~7.5 using 1M HCl. Causality: The product is amphoteric (basic aliphatic amine + weakly acidic pyrimidinol). It possesses a distinct isoelectric point where its aqueous solubility is minimized, forcing it to precipitate as a pure solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry in a vacuum oven at 50 °C to constant weight.

Synthetic_Workflow Start1 Ethyl 4-methyl-3-oxopentanoate (β-Keto Ester) Base Deprotonation & Activation NaOMe / MeOH, 0°C Start1->Base Start2 2-Aminoacetamidine HCl (Amidine Source) Start2->Base Condense Cyclocondensation Reflux, 6-8 hours Base->Condense Nucleophilic Addition Product 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (Crude Product) Condense->Product -H2O, -EtOH Purify Isoelectric Precipitation pH 7.5 Adjustment Product->Purify

Experimental workflow for the synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol.

Analytical Characterization & Troubleshooting

To ensure absolute trustworthiness of the synthesized batch, the following analytical logic must be applied:

  • ¹H NMR (DMSO-d₆): Look for the characteristic isopropyl septet (~2.8 ppm) and doublet (~1.2 ppm). The pyrimidine C5-H will appear as a sharp singlet in the aromatic region (~6.1 ppm). The aminomethyl protons (-CH₂-) will appear as a singlet (~3.6 ppm), distinct from the pyrimidine core.

  • Troubleshooting Low Yields: If LC-MS indicates a stalled reaction with high levels of uncyclized intermediate, the cyclodehydration step lacks sufficient thermodynamic drive. Solution: Remove methanol via distillation and replace it with a higher-boiling solvent like n-butanol (reflux at 110 °C)[2].

Comparative Physicochemical Data

To contextualize the physical properties of the target molecule, we benchmark it against its closest commercially available analogs. The presence of the primary amine significantly alters the crystal lattice energy, typically resulting in higher melting points due to extensive intermolecular hydrogen bonding.

Table 1: Comparative Properties of Isopropylpyrimidine Derivatives

Compound NameCAS Registry NumberMolecular FormulaMolecular WeightMelting Point (°C)Key Structural Feature
6-Isopropylpyrimidin-4-ol124703-81-7[1]C₇H₁₀N₂O138.17 g/mol 133.5 - 134.5[2]Unsubstituted at C2
2-Isopropyl-6-methyl-4-pyrimidinol2814-20-2[3]C₈H₁₂N₂O152.19 g/mol 172 - 175[3]Isopropyl at C2, Methyl at C6
2-Amino-6-isopropylpyrimidin-4-ol73576-32-6C₇H₁₁N₃O153.18 g/mol 246 - 247Primary amine directly on C2
2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Unassigned / Proprietary C₈H₁₃N₃O 167.21 g/mol >200 (Estimated) Aminomethyl at C2

References

  • CymitQuimica. "CAS 124703-81-7: 4(1H)-Pyrimidinone, 6-(1-methylethyl)- (9CI)".
  • BenchChem. "Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis".
  • Sigma-Aldrich. "2-Amino-6-isopropylpyrimidin-4-ol | 73576-32-6".
  • Sigma-Aldrich. "2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2".

Sources

Exploratory

The Aminomethyl Pyrimidine Scaffold in Medicinal Chemistry: Target Binding, Synthesis, and SAR

Introduction to the Aminomethyl Pyrimidine Pharmacophore In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics. When function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Aminomethyl Pyrimidine Pharmacophore

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, deeply embedded in the structures of numerous FDA-approved therapeutics. When functionalized with an aminomethyl group (–CH₂NH₂), the resulting aminomethyl pyrimidine derivatives exhibit unique physicochemical and spatial properties that make them invaluable for drug discovery. The aminomethyl linker introduces a degree of conformational flexibility while maintaining the rigid, aromatic character of the pyrimidine core. This specific geometry allows the molecule to act as both a hydrogen bond donor (via the primary or secondary amine) and an acceptor (via the pyrimidine nitrogens), facilitating high-affinity interactions within complex protein binding pockets, such as those found in hyperactive kinases [1].

As a Senior Application Scientist, I have observed that the strategic placement of the aminomethyl group—whether at the C-4 or C-5 position—drastically alters the compound's pharmacokinetic profile and target selectivity. For instance, 4-(aminomethyl)pyrimidine derivatives have shown profound efficacy as Jak3 kinase inhibitors, regulating inflammatory pathways [2], while 5-(aminomethyl)pyrimidines like Grewe diamine serve as critical precursors for vitamin B1 biosynthesis and exhibit intrinsic antiproliferative properties [3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of these building blocks is critical for predicting their behavior in physiological environments and during synthetic manipulation. The amine functionality imparts basicity, allowing these compounds to readily form hydrochloride salts, which significantly enhances their aqueous solubility for in vitro and in vivo assays.

Table 1: Physicochemical Properties of Key Aminomethyl Pyrimidines

Compound NameCAS NumberMolecular WeightPredicted pKaPrimary Application / Biological Role
4-Pyrimidine methanamine45588-79-2109.13 g/mol 7.46 ± 0.29Jak3 Kinase Inhibitor Scaffold [1, 2]
4-Amino-2-methyl-5-pyrimidinemethanamine95-02-3138.17 g/mol ~8.0Vitamin B1 Precursor; Protein Synthesis Inhibitor [3]
2-(Aminomethyl)pyrimidine hydrochloride372118-67-7145.59 g/mol N/ABroad-spectrum bioactive compound synthesis

Mechanistic Role in Target Binding: Overcoming EGFR Resistance

A prime example of the aminomethyl pyrimidine's utility is its application in overcoming drug resistance in non-small cell lung cancer (NSCLC). First- and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors often fail due to the emergence of the L858R/T790M/C797S triple mutation.

Recent structural biology and medicinal chemistry efforts have demonstrated that appending a 4-aminomethyl pyrimidine moiety to a quinazoline core creates a highly potent, mutant-selective inhibitor [4].

Causality in Binding: The aminomethyl linker provides the exact spatial extension needed for the pyrimidine ring to protrude deep into the hydrophobic pocket of the mutated EGFR kinase domain. Once positioned, the nitrogen atoms of the substituted pyrimidine are placed within 2.5 Å of the sulfur atom of the Met790 residue. This proximity allows for either a strong hydrogen bonding network or a direct nucleophilic interaction, which effectively anchors the inhibitor and blocks ATP from driving tumor cell proliferation [4].

G EGFR Mutant EGFR (L858R/T790M/C797S) ATP ATP Binding Pocket EGFR->ATP contains Met790 Met790 Residue EGFR->Met790 structural element Downstream Tumor Cell Proliferation ATP->Downstream drives (when active) Inhibitor Aminomethyl Pyrimidine Inhibitor Inhibitor->ATP competitive binding Inhibitor->Met790 H-bond / Nucleophilic interaction Inhibitor->Downstream blocks

Caption: Logical workflow of EGFR kinase inhibition by aminomethyl pyrimidine derivatives.

Structure-Activity Relationship (SAR) Dynamics

The functionalization of the pyrimidine ring dictates its efficacy. Based on established SAR studies for EGFR triple-mutant inhibitors, specific structural modifications yield predictable biological outcomes.

Table 2: SAR Profile for Aminomethyl Pyrimidine-based EGFR Inhibitors

Modification SiteStructural ChangeImpact on Biological ActivityMechanistic Causality
C-4 Position Aminomethyl pyrimidine substitutionIC50 < 1 µM against triple mutantLinker flexibility allows penetration into the hydrophobic pocket; interacts with Met790 [4].
C-2 Position Methyl group additionIncreased antitumor potencyEnhances hydrophobic packing and van der Waals interactions within the ATP-binding site.
N-1 / N-3 Positions Unsubstituted pyrimidine nitrogensMaintained target affinityForms critical, highly conserved hydrogen bonds with the backbone NH of Met-769 and Thr-766.

Synthetic Methodologies: A Self-Validating Protocol

To harness the biological potential of aminomethyl pyrimidines, robust synthetic routes are required. The most reliable method for generating 5-(aminomethyl)pyrimidines relies on the nucleophilic substitution of a chloromethyl precursor, such as 5-(chloromethyl)-2-methylpyrimidin-4-amine [5].

The following protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to ensure the reaction is proceeding via the correct mechanistic pathway.

Step-by-Step Methodology: Synthesis of 5-(Aminomethyl)pyrimidine Derivatives

Step 1: Reagent Preparation & Activation

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-(chloromethyl)-2-methylpyrimidin-4-amine hydrochloride in a polar aprotic solvent (e.g., DMF). Add 2.5 equivalents of a mild base (e.g., potassium carbonate or triethylamine).

  • Causality: The starting material is supplied as a hydrochloride salt for stability. The base is strictly required to neutralize the HCl, thereby freeing the chloromethyl compound and preventing the incoming amine nucleophile from being protonated and rendered inert [5].

  • Validation Check: The dissolution of the salt and subsequent formation of a fine white suspension (KCl or TEA·HCl) physically validates the neutralization process.

Step 2: Nucleophilic Addition

  • Procedure: Slowly add 1.2 to 1.5 equivalents of the desired amine nucleophile (e.g., a substituted aniline or aliphatic amine) to the stirring mixture.

  • Causality: A slight excess of the nucleophile ensures complete consumption of the electrophilic chloromethyl substrate, driving the equilibrium toward the product.

Step 3: Thermal Activation

  • Procedure: Attach a reflux condenser and heat the reaction mixture to 80–100 °C for 4 to 12 hours.

  • Causality: Nucleophilic substitution at the sterically hindered pyrimidine C-5 position requires thermal energy to overcome the activation barrier of the transition state.

Step 4: In-Process Validation (The Self-Validating Checkpoint)

  • Procedure: At the 4-hour mark, sample the reaction for LC-MS analysis.

  • Validation Check: The protocol is self-validating through mass spectrometry. The starting material possesses a distinct isotopic signature due to the chlorine atom (M and M+2 peaks in a 3:1 ratio). The reaction is deemed complete only when this isotopic pattern completely disappears and is replaced by the singular mass peak of the target aminomethyl pyrimidine. If the chlorine isotope pattern persists, thermal activation must continue.

Step 5: Work-up and Isolation

  • Procedure: Cool the mixture to room temperature. Filter off the precipitated inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography or recrystallization.

G Start 5-(Chloromethyl)pyrimidine Precursor Base Base Addition (TEA / K2CO3) Start->Base Neutralize HCl Nucleophile Amine Nucleophile Addition Base->Nucleophile Free base generation Reaction Thermal Activation (Reflux 4-12h) Nucleophile->Reaction Nucleophilic attack Validation LC-MS Check (Loss of Cl-isotope pattern) Reaction->Validation Sample Validation->Reaction If Cl-pattern persists Workup Filtration & Concentration Validation->Workup If Cl-pattern absent Product 5-(Aminomethyl)pyrimidine Product Workup->Product Purify

Caption: Self-validating synthetic workflow for 5-(aminomethyl)pyrimidine derivatives.

Conclusion

Aminomethyl pyrimidine derivatives represent a highly tunable and biologically active class of compounds. By understanding the causal relationships between their structural features (such as the flexibility of the aminomethyl linker and the hydrogen-bonding capacity of the pyrimidine nitrogens) and their target binding kinetics, researchers can rationally design next-generation therapeutics. Furthermore, employing self-validating synthetic protocols ensures that the generation of these complex drug scaffolds is both reproducible and scalable for pharmaceutical development.

References

  • 1 - BenchChem 2.2 - CymitQuimica 3.3 - CymitQuimica 4.4 - J-Stage 5.5 - BenchChem

Sources

Foundational

Molecular weight and formula of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

The following technical guide details the molecular characteristics, synthetic methodology, and application profile of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol . This monograph is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthetic methodology, and application profile of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol . This monograph is structured for researchers in medicinal chemistry and process development.

Executive Summary

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (CAS: Not widely listed; Custom Synthesis Target) is a functionalized pyrimidine scaffold utilized primarily as a pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structure combines a hydrogen-bond donor/acceptor motif (pyrimidinone/ol) with a lipophilic domain (isopropyl) and a reactive vector (primary amine).

This molecule is a critical intermediate for synthesizing kinase inhibitors, specifically those targeting ATP-binding pockets where the pyrimidine ring mimics the adenine base. It also serves as a "head group" for GPCR ligands and a linker attachment point for PROTACs.

Physicochemical Identity

PropertySpecification
IUPAC Name 2-(Aminomethyl)-6-(propan-2-yl)pyrimidin-4-ol
Common Tautomer 2-(Aminomethyl)-6-isopropylpyrimidin-4(3H)-one
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Exact Mass 167.1059
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~9.2 (Amine), ~8.5 (Pyrimidinol/one system)
Appearance White to off-white crystalline solid
Tautomeric Considerations

In solution and solid state, 4-hydroxypyrimidines predominantly exist as the pyrimidin-4(3H)-one tautomer. This keto-form is essential for molecular recognition events, particularly in kinase hinge binding where the N3-H serves as a hydrogen bond donor and the C4=O as an acceptor.

Synthetic Methodology

Note: Direct condensation of free aminoacetamidine is unstable. The following protocol utilizes a Cbz-protected amidine strategy to ensure high yield and purity.

Reaction Scheme Overview
  • Condensation: Cbz-2-aminoacetamidine + Ethyl isobutyrylacetate

    
     Intermediate Pyrimidinone.
    
  • Deprotection: Hydrogenolysis (Pd/C)

    
     Target Molecule.
    
Detailed Protocol
Step 1: Cyclocondensation

Reagents:

  • Benzyl (2-amino-2-iminoethyl)carbamate hydrochloride (Cbz-aminoacetamidine HCl) [1.0 eq]

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) [1.1 eq]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol [2.5 eq]

  • Ethanol (Anhydrous) [10 V]

Procedure:

  • Preparation: Charge a reaction vessel with anhydrous ethanol and Cbz-aminoacetamidine HCl under nitrogen atmosphere.

  • Base Addition: Dropwise add NaOEt solution at 0–5°C. Stir for 30 minutes to liberate the free amidine base.

  • Addition: Add Ethyl isobutyrylacetate dropwise, maintaining temperature <10°C.

  • Cyclization: Warm the mixture to reflux (78°C) and stir for 6–8 hours. Monitor by LC-MS for the consumption of amidine.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Dissolve the residue in water.

  • Precipitation: Acidify carefully with 2N HCl to pH ~4–5. The Cbz-protected intermediate (2-(Cbz-aminomethyl)-6-isopropylpyrimidin-4-ol) will precipitate.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

Step 2: Hydrogenolysis (Deprotection)

Reagents:

  • Cbz-Intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) [10% w/w loading]

  • Methanol [20 V]

  • Hydrogen Gas (H₂) [Balloon or 1 atm]

Procedure:

  • Dissolve the Cbz-intermediate in methanol.

  • Add Pd/C catalyst carefully under inert atmosphere (Ar/N₂).

  • Purge the system with H₂ gas and stir vigorously at room temperature for 2–4 hours.

  • Validation: Check TLC or LC-MS for disappearance of the starting material and appearance of the polar free amine (MW 167).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Final Isolation: Concentrate the filtrate to dryness. The product may be converted to a HCl salt (using 4M HCl in dioxane) for improved stability and handling.

Analytical Characterization

To validate the identity of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol , the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 1.15 (d, J=6.8 Hz, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

  • δ 2.75 (sept, J=6.8 Hz, 1H): Isopropyl methine (–CH (CH₃)₂).

  • δ 3.65 (s, 2H): Aminomethyl methylene (–CH ₂NH₂). Note: May shift if salt form.

  • δ 6.05 (s, 1H): Pyrimidine ring proton at C5.

  • δ 8.20 (br s, 2H): Amine protons (–NH ₂), exchangeable with D₂O.

  • δ 12.50 (br s, 1H): Pyrimidinone N-H or OH, exchangeable.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Observed m/z 168.2.

  • Fragmentation: Loss of NH₃ (M-17) or isopropyl radical may be observed in MS/MS.

Applications in Drug Discovery[3]

Kinase Inhibitor Scaffolds

The 2-aminomethyl-pyrimidin-4-one motif is a bioisostere for the adenine ring of ATP.

  • Binding Mode: The C4=O and N3-H form a donor-acceptor pair with the "hinge region" of kinase enzymes.

  • Vector: The 2-aminomethyl group points towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups or diversity elements.

PROTAC Linker Attachment

The primary amine at the 2-position serves as an ideal handle for amide coupling with E3 ligase ligands (e.g., Thalidomide or VHL ligands) to construct Proteolysis Targeting Chimeras (PROTACs).

GPCR Ligands

Similar pyrimidine derivatives have been explored as antagonists for Chemokine receptors (e.g., CXCR2) and GnRH receptors, where the isopropyl group occupies a hydrophobic sub-pocket.

Visualizations (Pathways & Logic)

Figure 1: Synthetic Pathway

The following diagram illustrates the condensation and deprotection strategy described in Section 3.

Synthesis SM1 Cbz-Aminoacetamidine (Protected Amidine) Inter Intermediate: 2-(Cbz-aminomethyl)- 6-isopropylpyrimidin-4-ol SM1->Inter NaOEt, EtOH Reflux, 8h SM2 Ethyl Isobutyrylacetate (Beta-keto ester) SM2->Inter Prod Target: 2-(Aminomethyl)- 6-isopropylpyrimidin-4-ol Inter->Prod H2, Pd/C MeOH, RT

Caption: Two-step synthesis via Cbz-protected amidine condensation followed by hydrogenolytic deprotection.

Figure 2: Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies and solubility prediction.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Aromatic Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Solution Enol->Keto Tautomerization

Caption: Equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. The keto form is generally favored in polar solvents.

References

  • Fischer, E. (1903). "Synthese von Pyrimidin-Derivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational pyrimidine synthesis).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Bioisosterism of pyrimidines in kinase inhibitors).
  • PubChem Compound Summary. (2024). "Pyrimidine Derivatives and Tautomerism." National Library of Medicine.

  • Pattarawarapan, M., et al. (2020). "Recent advances in the synthesis of pyrimidines and their applications." Molecular Diversity.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol from Amidines

Executive Summary & Scientific Rationale The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 2-(aminomethyl)-6-isopropylpyrimidin-4-ol is a highly functionalized building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 2-(aminomethyl)-6-isopropylpyrimidin-4-ol is a highly functionalized building block utilized in the development of kinase antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors for metabolic diseases 1. The aminomethyl group at the C2 position provides a versatile handle for downstream functionalization (e.g., amide coupling, reductive amination), while the isopropyl group at C6 imparts critical lipophilicity and steric bulk necessary for binding within hydrophobic enzyme pockets.

The most efficient and scalable route to construct this heavily substituted heterocycle is the Pinner Pyrimidine Synthesis , which involves the cyclocondensation of an amidine with a


-keto ester 2. For this specific target, the requisite precursors are 2-aminoacetamidine  and ethyl 4-methyl-3-oxopentanoate .
Causality in Reagent Selection: The Necessity of Protecting Groups

Attempting this condensation with unprotected 2-aminoacetamidine typically results in complex reaction mixtures and abysmal yields (<20%). The primary aliphatic amine is highly nucleophilic and competes with the amidine nitrogens for the electrophilic centers of the


-keto ester, leading to off-target Schiff bases, oligomerization, and alternative ring closures.

To dictate strict regiochemistry, the primary amine must be masked. We utilize N-Boc-2-aminoacetamidine hydrochloride . The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group effectively pacifies the primary amine, ensuring that only the amidine nitrogens participate in the pyrimidine ring formation 3.

Quantitative Data: Reaction Optimization

The choice of base and solvent is critical for the success of the cyclocondensation. Strict anhydrous conditions are mandatory; the presence of water will cause the base to saponify the ethyl ester into an unreactive carboxylate, irreversibly halting the cyclization 4.

EntryAmidine Protecting GroupBase / Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
1None (Free Amine)NaOMe / Methanol65121845.2
2PhthalimideNaOEt / Ethanol7886291.5
3Boc (tert-Butyloxycarbonyl)t-BuOK / THF6567495.8
4 Boc (tert-Butyloxycarbonyl) NaOMe / Methanol 65 6 84 98.2

Table 1: Optimization of the cyclocondensation step. The Boc-protected amidine in methanolic sodium methoxide (Entry 4) provides the optimal balance of yield, purity, and ease of downstream deprotection.

Mechanistic Pathway Visualization

MechanisticPathway N1 Starting Materials N-Boc-2-aminoacetamidine HCl + Ethyl 4-methyl-3-oxopentanoate N2 Base Activation (NaOMe) Liberation of Free Amidine & Enolate Formation N1->N2 MeOH, 0 °C N3 Nucleophilic Addition Amidine Nitrogen Attacks Ketone Carbonyl N2->N3 Reflux N4 Cyclocondensation Intramolecular Attack on Ester Carbonyl N3->N4 - H2O N5 Protected Intermediate tert-Butyl ((4-hydroxy-6-isopropyl pyrimidin-2-yl)methyl)carbamate N4->N5 - EtOH N6 Acidic Deprotection (4M HCl in Dioxane) N5->N6 RT, 2-4 h N7 Final Target Compound 2-(Aminomethyl)-6-isopropyl pyrimidin-4-ol Hydrochloride N6->N7 - CO2 - Isobutylene

Mechanistic workflow for the synthesis of 2-(aminomethyl)-6-isopropylpyrimidin-4-ol.

Self-Validating Experimental Protocols

Protocol A: Cyclocondensation to tert-Butyl ((4-hydroxy-6-isopropylpyrimidin-2-yl)methyl)carbamate

Causality Note: Sodium methoxide is used in a 2.5 molar equivalent excess. 1.0 eq neutralizes the amidine hydrochloride salt, 1.0 eq deprotonates the


-keto ester to form the reactive enolate, and the remaining 0.5 eq acts as a kinetic driver to push the equilibrium toward cyclization.
  • Activation: Suspend N-Boc-2-aminoacetamidine hydrochloride (10.0 g, 47.5 mmol, 1.0 eq) in anhydrous methanol (100 mL) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add sodium methoxide (25 wt% in MeOH, 27.1 mL, 118.7 mmol, 2.5 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition from a clear liquid to a white suspension. This visual cue confirms the precipitation of sodium chloride (NaCl), indicating the successful liberation of the free amidine base.

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then add ethyl 4-methyl-3-oxopentanoate (8.26 g, 52.2 mmol, 1.1 eq) dropwise.

  • Cyclization: Remove the ice bath and heat the reaction to reflux (65 °C) for 6 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the amidine spot is consumed and a new UV-active spot (

    
    ) appears.
    
  • Workup & Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the resulting sticky residue in distilled water (100 mL).

    • Causality Note: The pyrimidin-4-ol product is amphoteric. In the highly basic crude mixture, it exists as a water-soluble sodium alkoxide.

  • Isoelectric Isolation: Slowly add 1M HCl until the pH reaches 5.5 - 6.0.

    • Self-Validation Check: A dense white precipitate will crash out of the aqueous phase precisely at this pH, representing the neutral, insoluble pyrimidine product.

  • Filtration: Filter the solid, wash with cold water (2 x 30 mL), and dry under high vacuum to afford the protected intermediate as a white powder.

Protocol B: Acidic Deprotection to Target Compound
  • Suspension: Suspend the protected intermediate (10.0 g, 37.4 mmol) in anhydrous 1,4-dioxane (50 mL) at room temperature.

  • Deprotection: Add 4M HCl in dioxane (46.7 mL, 187 mmol, 5.0 eq) in a single portion.

    • Self-Validation Check: The suspension will initially dissolve into a clear solution, followed immediately by the vigorous evolution of gas. This bubbling is the release of carbon dioxide and isobutylene, confirming the cleavage of the Boc group.

  • Product Formation: Stir at room temperature for 3 hours. As the reaction progresses, a new white precipitate will form. This is the hydrochloride salt of the final product, which is insoluble in dioxane.

  • Isolation: Dilute the slurry with diethyl ether (50 mL) to maximize precipitation. Filter the solid, wash thoroughly with diethyl ether (2 x 30 mL), and dry under vacuum to yield 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol hydrochloride as a highly pure, off-white crystalline solid.

Analytical Characterization & Troubleshooting

Expected


H NMR (400 MHz, DMSO-

):
  • 
     12.10 (br s, 1H, pyrimidin-OH / NH)
    
  • 
     8.45 (br s, 3H, -NH
    
    
    
    )
  • 
     6.15 (s, 1H, pyrimidine C5-H)
    
  • 
     3.95 (s, 2H, -CH
    
    
    
    -NH
    
    
    )
  • 
     2.75 (hept, J = 6.9 Hz, 1H, -CH (CH
    
    
    
    )
    
    
    )
  • 
     1.18 (d, J = 6.9 Hz, 6H, -CH(**CH
    
    
    
    )
    
    
    )

Troubleshooting Low Yields in Protocol A: If the crude mass exceeds the theoretical yield but NMR shows low product integration, saponification of the


-keto ester likely occurred. This is caused by using old, hygroscopic sodium methoxide or wet methanol. To rescue the synthesis, ensure all glassware is oven-dried and utilize freshly titrated base solutions.

References

  • Chung, C.-Y., et al. "Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study." Current Medicinal Chemistry, 2024.[Link]

  • MDPI. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." Molecules, 2020.[Link]

Sources

Application

Application Note: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol in Fragment-Based Drug Design

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Design (FBDD). It details the physicochemical profiling, screening protocols, and optimization strategies...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Design (FBDD). It details the physicochemical profiling, screening protocols, and optimization strategies for the specific fragment 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol .

Executive Summary & Chemoinformatic Profile

The molecule 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol represents a "privileged scaffold" in modern drug discovery. Unlike simple 2-aminopyrimidines (common in kinase inhibitors), the insertion of a methylene bridge (aminomethyl) alters the basicity (pKa ~9-10) and flexibility of the primary amine, creating a distinct "growth vector" for fragment optimization.

This guide outlines the protocol for utilizing this fragment to probe hydrophobic pockets (via the isopropyl group) adjacent to polar interaction sites (via the pyrimidine core and amine).

Physicochemical Profile (Rule of Three Compliance)

Before screening, the fragment must be validated against the Rule of Three (Ro3) to ensure high ligand efficiency (LE).

PropertyValue (Calc.)Ro3 CriteriaStatusImplication
MW ~167.2 Da< 300 Da✅ PassHigh potential for Ligand Efficiency (LE).
cLogP ~0.8 - 1.2< 3✅ PassGood aqueous solubility for NMR/SPR.
H-Bond Donors 2 (OH, NH₂)≤ 3✅ PassSpecific interaction potential.
H-Bond Acceptors 3 (N, N, O)≤ 3✅ PassScaffold orientation.
PSA ~65 Ų≤ 60-70 Ų✅ PassGood membrane permeability potential.
Tautomeric Consideration (Critical)

Expert Insight: This molecule exhibits lactam-lactim tautomerism . In solution (neutral pH), the pyrimidin-4(3H)-one (keto form) is often the dominant tautomer, not the "pyrimidin-4-ol" (enol form).

  • Action: When performing docking simulations, you must generate both tautomers. The keto form provides a Hydrogen Bond Donor (NH at N3) and Acceptor (C=O at C4), whereas the enol form provides a Donor/Acceptor (OH) and Acceptor (N3).

Integrated FBDD Workflow

The following diagram illustrates the decision matrix for processing this fragment through a standard screening cascade.

FBDD_Workflow Start Fragment Library (2-Aminomethyl-6-isopropylpyrimidin-4-ol) QC QC & Solubility Check (DMSO/Buffer Stability) Start->QC Primary Primary Screen: Ligand-Observed STD-NMR QC->Primary Soluble > 1mM Primary->QC Aggregation/Precipitation Secondary Orthogonal Validation: SPR (Clean Screen) Primary->Secondary STD Effect > 5% Secondary->Primary False Positive Check Struct Structural Biology: X-ray Soaking / Cryo-EM Secondary->Struct KD confirmed Opt Hit-to-Lead: Fragment Growing via -CH2NH2 Struct->Opt Binding Mode Defined

Figure 1: Fragment screening cascade ensuring rigorous validation of the pyrimidine hit.

Experimental Protocols

Protocol A: Quality Control & Solubility

Fragments are often stored in DMSO. The isopropyl group adds lipophilicity, potentially causing precipitation in aqueous buffers.

  • Stock Prep: Dissolve solid fragment to 100 mM in d6-DMSO.

  • Aqueous Dilution: Dilute to 1 mM in the screening buffer (e.g., PBS or 50 mM Tris, pH 7.4).

  • Turbidity Check: Measure Absorbance at 600 nm (OD600).

    • Pass: OD600 < 0.05 (Clear).

    • Fail: OD600 > 0.05 (Aggregates).

  • NMR QC: Acquire a 1D ¹H-NMR spectrum. Verify the isopropyl doublet (~1.2 ppm) and the methylene singlet (~3.8 ppm). Note: Exchangeable protons (OH, NH2) may vanish in D₂O.

Protocol B: Ligand-Observed STD-NMR (Primary Screen)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (KD: mM to µM range).

Rationale: The magnetization is transferred from the saturated protein to the bound ligand. Only binders show signals in the difference spectrum.[1]

Materials:

  • Protein Target (20 µM final conc.)

  • Fragment (1 mM final conc., 50:1 excess )

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.

Step-by-Step:

  • Reference Spectrum (Off-Resonance): Irradiate at -30 ppm (far from protein/ligand signals). This is the "I₀" spectrum.

  • Saturation Spectrum (On-Resonance): Irradiate at 0.0 - 0.8 ppm (protein methyl region) or 7.0+ ppm (aromatic region) for 2.0 seconds using a Gaussian pulse train. Crucial: Ensure the fragment's isopropyl signals do not overlap with the irradiation frequency.

  • Data Processing: Subtract On-Resonance from Off-Resonance.

  • Analysis:

    • Positive Hit: The isopropyl doublet and aromatic ring proton (H5) appear in the difference spectrum.

    • Epitope Mapping: If the isopropyl signal is stronger than the aminomethyl signal, the hydrophobic group is likely buried deeper in the pocket.

Protocol C: Surface Plasmon Resonance (SPR) Validation

SPR filters out "sticky" compounds and false positives from NMR.

Method: "Clean Screen"

  • Immobilization: Couple target protein to CM5 chip (aim for high density, ~3000-5000 RU, to detect weak binders).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject fragment at 50 µM, 100 µM, and 500 µM .

  • Dissociation: Allow 30s dissociation. Fragments usually have fast off-rates (square-wave sensorgrams).

  • Criteria:

    • Response must be dose-dependent.

    • Binding must not exceed theoretical Rmax (Rmax = Protein_RU × MW_fragment / MW_protein). If Response >> Rmax, suspect super-stoichiometric aggregation (False Positive).

Hit-to-Lead Optimization Strategy

Once binding is confirmed (e.g., KD = 250 µM), the fragment must be "grown" to increase affinity. The 2-(Aminomethyl) group is the strategic "Growth Vector."

Pharmacophore Logic

The fragment binds via two distinct motifs:[2]

  • Anchor: The Pyrimidine-4-ol/one core + Isopropyl group anchors the molecule in a hydrophobic cleft (e.g., ATP binding site back-pocket).

  • Vector: The primary amine (-NH2) points towards solvent or an adjacent sub-pocket.

Pharmacophore Iso Isopropyl Group (Hydrophobic) Core Pyrimidine Core (Scaffold) Iso->Core Linked Pocket Hydrophobic Pocket (Val/Leu/Phe) Iso->Pocket Van der Waals Hbond H-Bond Acceptor (Backbone NH) Core->Hbond H-Bonding Amine Aminomethyl (-CH2NH2) (Nucleophile / Vector) Amine->Core Linked NewPocket Unoccupied Sub-pocket (Asp/Glu) Amine->NewPocket Salt Bridge (Potential) Amine->NewPocket  Amide Coupling (Fragment Growing)

Figure 2: Pharmacophore mapping and optimization strategy. The aminomethyl group serves as the handle for synthetic elaboration.

Synthetic Protocol: Fragment Growing

Objective: Convert the weak fragment into a nanomolar lead by reacting the primary amine.

  • Library Generation: React 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol with a panel of 20-50 diverse acyl chlorides or carboxylic acids (amide coupling).

  • Reaction:

    • Solvent: DMF/DCM (1:1).

    • Base: DIPEA (3 eq).

    • Coupling Agent: HATU (1.1 eq) if using acids.

  • Retesting: Screen the new library of ~100 compounds via SPR or biochemical assay (IC50).

    • Success: An amide derivative showing >100-fold improvement in potency (KD drops from 250 µM to < 2.5 µM).

References

  • Congreve, M., et al. (2003).[3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Link

  • Jhoti, H., et al. (2013).[4] "The 'rule of three' at ten." Nature Reviews Drug Discovery.[4] Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.[4] Link

Sources

Method

Application Note: Amide Coupling Strategies for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Abstract This application note details optimized protocols for performing amide coupling reactions with 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (and its tautomeric forms). This heterocyclic building block presents spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details optimized protocols for performing amide coupling reactions with 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (and its tautomeric forms). This heterocyclic building block presents specific challenges, including zwitterionic solubility issues, competitive nucleophilic sites (N- vs. O-acylation), and salt-form neutralization. We provide three distinct methodologies ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), alongside a troubleshooting guide for isolation and purification.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the dynamic structural nature of the starting material. 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol exists in a tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.

Tautomerism and Nucleophilicity

In solution, particularly in polar aprotic solvents (DMF, DMSO) required for solubility, the pyrimidin-4(3H)-one tautomer often predominates.

  • Primary Amine (Target): The exocyclic aminomethyl group (

    
    ) is the most nucleophilic site (
    
    
    
    ).
  • Ring Nitrogen (N3): Moderately nucleophilic; can compete if the primary amine is hindered or if base is insufficient.

  • Oxygen (C4-OH/C=O): The enol form allows for O-acylation, a common side reaction. However, O-acyl species are often labile and can be hydrolyzed back to the product during workup.

Visualization of Reactivity

The following diagram outlines the structural equilibrium and potential reaction sites.

ReactivityProfile Tautomer1 Hydroxy Form (Aromatic) Tautomer2 Keto Form (Pyrimidinone) *Major Tautomer* Tautomer1->Tautomer2 Equilibrium (Solvent Dep.) SideRxn O-Acylation (Competitor) Tautomer1->SideRxn Possible Side Rxn Amine Exocyclic Amine (Target Nucleophile) Tautomer2->Amine Primary Reaction Site

Figure 1: Tautomeric equilibrium and competitive reactivity sites. The keto-form is generally the reactive species in DMF.

Pre-Coupling Considerations

Salt Forms

This amine is frequently supplied as a dihydrochloride salt (.2HCl) to ensure stability.

  • Impact: The salt is non-nucleophilic.

  • Action: You must use at least 2.5 to 3.0 equivalents of a tertiary base (DIPEA or TEA) to liberate the free amine. Failure to add sufficient base is the #1 cause of low yields.

Solubility

The zwitterionic character of the free base makes it sparingly soluble in non-polar solvents like Dichloromethane (DCM) or Toluene.

  • Recommended Solvents: DMF (N,N-Dimethylformamide), DMAc (Dimethylacetamide), or NMP.

  • Co-solvents: For DCM-soluble acids, a 1:1 mixture of DCM:DMF is often effective.

Experimental Protocols

Method A: The "Discovery" Standard (HATU)

Best for: Small scale (mg), valuable acids, difficult substrates.

Mechanism: HATU generates a highly reactive aza-benzotriazole ester, driving the reaction quickly even with steric hindrance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine Building Block (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF[1]

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve the Pyrimidine Amine salt (1.1 equiv) in minimum DMF + DIPEA (2.5 equiv).

  • Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.[1]

      
       (removes HOBt/acid byproducts).
      
    • Wash with 5% LiCl (aq) (crucial for removing DMF).

    • Dry over

      
       and concentrate.
      
Method B: The "Process" Standard (T3P)

Best for: Scale-up (>1g), avoiding epimerization, simple workup.

Mechanism: Propylphosphonic Anhydride (T3P) drives coupling with low racemization and water-soluble byproducts.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine Building Block (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Protocol:

  • Slurry: Suspend the Pyrimidine Amine salt and Carboxylic Acid in the solvent.

  • Base: Add the base (Pyridine is excellent for T3P) to create a homogenous solution if possible.

  • Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Add water. The T3P byproducts are water-soluble.

    • Separate phases.[2][3] If product precipitates, filter the solid (often high purity).

Method C: Troubleshooting (Mixed Anhydride)

Best for: Very unreactive amines or when HATU fails.

Protocol:

  • Dissolve Acid in THF/DCM. Add NMM (N-methylmorpholine, 1.1 equiv).

  • Cool to -15°C. Add Isobutyl Chloroformate (IBCF, 1.1 equiv). Stir 15 min.

  • Add the Pyrimidine Amine (pre-neutralized with base in DMF).

  • Warm to RT.

Decision Matrix

Use the following flowchart to select the optimal coupling strategy for your specific needs.

CouplingDecision Start Start: Select Method ScaleCheck Is Scale > 1 gram? Start->ScaleCheck SolubilityCheck Is Acid Soluble in EtOAc? ScaleCheck->SolubilityCheck Yes ChiralCheck Is Acid Chiral/Sensitive? ScaleCheck->ChiralCheck No MethodA Method A: HATU/DMF (High Yield, Easy) SolubilityCheck->MethodA No (Use DMF) MethodB Method B: T3P (Clean Workup, Low Epimerization) SolubilityCheck->MethodB Yes ChiralCheck->MethodA No ChiralCheck->MethodB Yes (Prevent Racemization) MethodC Method C: Mixed Anhydride (Strong Activation) MethodA->MethodC If Conversion < 10%

Figure 2: Strategic decision tree for amide coupling conditions.

Purification & Analytical Data

Handling the "O-Acyl" Impurity

If you observe a mass corresponding to the product but with different retention time, or a mass of [Product + Acid - H2O], you may have O-acylation on the pyrimidinol oxygen.

  • The Fix: Treat the crude reaction mixture with 1M LiOH (aq) in THF (2:1) for 30 minutes at RT. This selectively hydrolyzes the ester (O-acyl) while leaving the amide (N-acyl) intact.

Flash Chromatography
  • Stationary Phase: Silica gel is often too acidic and may cause streaking.

  • Modifier: Use DCM:MeOH with 1%

    
      or 1% TEA .
    
  • Alternative: C18 Reverse Phase is highly recommended due to the polarity of the pyrimidinol.

Comparative Data Table
ParameterMethod A (HATU)Method B (T3P)Method C (IBCF)
Typical Yield 85 - 95%70 - 90%50 - 75%
Racemization Risk Low-MediumVery LowMedium
Purification Requires Column (remove HOBt)Extraction often sufficientRequires Column
Cost HighMediumLow
Solvent Scope DMF/NMPEtOAc/MeTHF/DMFTHF/DCM

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Application

Cyclocondensation methods for 6-isopropylpyrimidin-4-ol derivatives

Application Note: Advanced Cyclocondensation Protocols for 6-Isopropylpyrimidin-4-ol Derivatives Executive Summary & Scientific Rationale The 6-isopropylpyrimidin-4-ol scaffold (tautomeric with 6-isopropyl-4(3H)-pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclocondensation Protocols for 6-Isopropylpyrimidin-4-ol Derivatives

Executive Summary & Scientific Rationale

The 6-isopropylpyrimidin-4-ol scaffold (tautomeric with 6-isopropyl-4(3H)-pyrimidinone) represents a critical heterocyclic core in the synthesis of agrochemicals (e.g., diazinon analogs) and pharmaceutical intermediates (e.g., HMG-CoA reductase inhibitors). Its synthesis relies on the cyclocondensation of isopropyl-substituted


-keto esters with amidines, guanidines, or ureas.

While the reaction appears deceptively simple, achieving industrial-grade purity (>98%) and yield (>85%) requires rigorous control over keto-enol tautomerism, water scavenging, and pH-dependent solubility during workup. This guide details the Pinner-type cyclocondensation using ethyl isobutyrylacetate and formamidine acetate, alongside protocols for 2-substituted derivatives.

Retrosynthetic Analysis & Mechanism

The construction of the pyrimidine ring is driven by a [3+3] cyclocondensation. The reaction kinetics are governed by the nucleophilicity of the amidine nitrogen and the electrophilicity of the


-keto ester carbonyls.

Key Mechanistic Steps:

  • Base Activation: Deprotonation of the amidine salt to generate the free base.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl (more electrophilic than the ester).

  • Cyclization: The second nitrogen attacks the ester carbonyl, displacing ethoxide.

  • Aromatization: Tautomerization drives the final dehydration/alcohol elimination to form the stable aromatic system.

ReactionMechanism Start Ethyl Isobutyrylacetate + Formamidine Acetate Base NaOEt/EtOH (Deprotonation) Start->Base Activation Inter1 Tetrahedral Intermediate Base->Inter1 Nucleophilic Attack (C=O Ketone) Cyclic Dihydropyrimidine Intermediate Inter1->Cyclic -H2O Cyclization Product 6-Isopropylpyrimidin-4-ol Cyclic->Product -EtOH Aromatization

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of 6-isopropylpyrimidin-4-ol.[1][2]

Protocol A: Synthesis of 6-Isopropylpyrimidin-4-ol (2-H Core)

This protocol utilizes formamidine acetate .[3] The use of acetate salt is preferred over hydrochloride due to better solubility and milder counter-ion effects in ethanolic media.

Reagents & Materials:

  • Ethyl isobutyrylacetate (CAS: 7152-15-0): 1.0 eq

  • Formamidine Acetate (CAS: 3473-63-0): 1.1 eq

  • Sodium Ethoxide (21 wt% in Ethanol): 2.5 eq

  • Solvent: Anhydrous Ethanol (or n-Butanol for higher temp)

  • Quenching Acid: Conc. HCl (12M)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Base Preparation: Charge anhydrous ethanol followed by Sodium Ethoxide solution. Cool to 0–5°C.

    • Expert Insight: Excess base (2.0–2.5 eq) is crucial. 1 eq neutralizes the amidine salt; the second eq catalyzes the enolate formation.

  • Amidine Addition: Add Formamidine Acetate portion-wise. Stir for 15 min at 0–5°C to liberate the free amidine base.

  • Substrate Addition: Add Ethyl isobutyrylacetate dropwise over 30 minutes. Maintain temp <10°C to prevent premature oligomerization.

  • Cyclization (Reflux): Warm to room temperature, then heat to reflux (78°C). Maintain reflux for 6–8 hours.

    • Monitoring: Check HPLC/TLC.[3] Disappearance of the

      
      -keto ester (
      
      
      
      in 30% EtOAc/Hex) indicates completion.
  • Distillation (Solvent Swap): Distill off ~70% of the ethanol. This concentrates the sodium salt of the pyrimidine.

  • Quench & Precipitation:

    • Cool residue to 20°C. Dissolve in minimum water (ratio 1:3 w/v).

    • Acidify slowly with Conc. HCl to pH 5–6.

    • Critical Step: The product precipitates as a white solid at neutral/slightly acidic pH. Do not drop below pH 4, as the pyrimidine hydrochloride salt may form and redissolve.

  • Isolation: Filter the solid. Wash with ice-cold water (2x) and cold acetone (1x) to remove unreacted ester.

  • Drying: Vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

For derivatives requiring a handle for further functionalization (e.g., sulfonylation), the guanidine route is employed.

Modifications to Protocol A:

  • Reagent Substitution: Replace Formamidine Acetate with Guanidine Carbonate (0.6 eq, as it provides 2 guanidine units) or Guanidine HCl (1.1 eq).

  • Reflux Time: Extend to 10–12 hours due to the lower electrophilicity of the guanidine carbon compared to formamidine.

  • Workup: The 2-amino derivative is more polar. Adjust pH to 7.0 exactly for optimal precipitation.

Experimental Workflow Visualization

Workflow Setup Setup: N2 Atmosphere Dry Solvents Mix Mix: NaOEt + Amidine Salt (0°C, 15 min) Setup->Mix Add Add: Ethyl Isobutyrylacetate (Dropwise, <10°C) Mix->Add React Reaction: Reflux 78°C (6-8 Hours) Add->React Conc Concentration: Remove 70% EtOH React->Conc Quench Quench: Add H2O Acidify to pH 6 Conc->Quench Filter Isolation: Filter & Wash (Cold H2O/Acetone) Quench->Filter

Figure 2: Operational workflow for the batch synthesis of 6-isopropylpyrimidin-4-ol.

Technical Data & Optimization

Table 1: Solvent & Base Selection Matrix

Solvent SystemBaseTemp (°C)YieldComments
Ethanol NaOEt7885-90%Standard. Easy workup.
Methanol NaOMe6575-80%Slower kinetics. Transesterification byproducts possible.
n-Butanol NaOBu11792-95%Industrial Preferred. Higher temp drives water elimination.
Toluene NaH11060-70%Heterogeneous. Requires phase transfer catalyst or crown ether.

Troubleshooting Guide:

  • Low Yield: Usually caused by water in the solvent (quenching the enolate) or old NaOEt. Solution: Use freshly prepared NaOEt from Na metal or titrate commercial solutions.

  • Oily Product: Incomplete acidification or presence of unreacted keto-ester. Solution: Wash crude solid with hexanes; ensure pH is strictly 5–6.

  • Coloration (Pink/Brown): Oxidation of the phenol/enolate at high temp. Solution: Ensure strict

    
     sparging before heating.
    

References

  • BenchChem. (2025).[3][4] Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis. Retrieved from

  • Moser, H. et al. (1989). Process for preparing 4-hydroxypyrimidine derivatives.[3][5][6][7] European Patent EP0326389B1. Retrieved from

  • Ramella, V. et al. (1985). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.[6][8] US Patent US4496728A. Retrieved from

  • Sigma-Aldrich. (2023). Ethyl isobutyrylacetate Product Specification. Retrieved from

  • Yengoyan, A.P. et al. (2019).[2] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry.[2] Retrieved from

Sources

Method

Reductive amination using 2-aminomethyl pyrimidine scaffolds

Application Note: Optimized Reductive Amination Protocols for 2-Aminomethyl Pyrimidine Scaffolds Executive Summary The 2-aminomethyl pyrimidine (2-AMP) scaffold is a privileged structural motif in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for 2-Aminomethyl Pyrimidine Scaffolds

Executive Summary

The 2-aminomethyl pyrimidine (2-AMP) scaffold is a privileged structural motif in modern drug discovery, appearing frequently in kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] Its unique topology—a primary amine separated from an electron-deficient heteroaromatic ring by a single methylene spacer—offers distinct physicochemical properties compared to aniline-based or aliphatic amine analogs.[1]

This guide provides a rigorous technical framework for performing reductive amination on 2-AMP scaffolds. Unlike standard benzylamines, the pyrimidine ring exerts significant electron-withdrawing effects, altering nucleophilicity and requiring tailored pH control and reducing agent selection. We present two validated protocols (One-Pot STAB and Two-Step Borohydride) and a mechanistic analysis to ensure high-yield synthesis of secondary and tertiary amines.

Mechanistic Insight & Chemical Rationale

To optimize the reaction, one must understand the electronic environment of the 2-AMP scaffold.

  • Electronic Deficit: The pyrimidine ring is

    
    -deficient.[1] The nitrogen atoms at positions 1 and 3 pull electron density from the ring, making the 2-position highly electron-poor.[1]
    
  • Nucleophilicity Modulation: Through the methylene spacer, this electron-withdrawing effect lowers the pKa of the exocyclic amine (estimated pKa ~8.5–8.[1]8) compared to benzylamine (pKa ~9.3).[1] While less basic, it remains sufficiently nucleophilic to attack carbonyls but may require acid catalysis to facilitate imine formation with sterically hindered ketones.[1]

  • Chelation Potential: The proximity of the exocyclic nitrogen to the ring nitrogens creates a potential N,N-bidentate binding pocket.[1] This can interfere with Lewis acid catalysts (e.g., Ti(OiPr)₄) or entrap metal ions, necessitating careful workup procedures.

Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical "Imine-Iminium" equilibrium that dictates the success of the hydride transfer.

ReductiveAminationMechanism Start 2-Aminomethyl Pyrimidine (Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration WaterOut - H₂O Hemiaminal->WaterOut Iminium Protonated Iminium Ion (Activated) Imine->Iminium pH < 6 Product Secondary Amine Imine->Product Slow Reduction Iminium->Product Fast Reduction AcidCat H+ / AcOH (Catalyst) AcidCat->Iminium RedAgent Hydride Transfer (STAB/NaBH₄) RedAgent->Product

Caption: Mechanistic pathway of reductive amination. The formation of the protonated iminium ion is the rate-determining step for hydride acceptance, particularly when using mild reductants like STAB.

Experimental Protocols

Method A: One-Pot Reductive Amination (Standard)

Best for: Aldehydes and reactive ketones.[1] Uses Sodium Triacetoxyborohydride (STAB).[1][2][3]

Rationale: STAB is the reagent of choice because it is mild enough to not reduce aldehydes/ketones directly but strong enough to reduce the iminium ion rapidly. This "kinetic selectivity" minimizes side reactions.[1]

Reagents:

  • Amine: 2-Aminomethyl pyrimidine (1.0 equiv).[1][4] Note: If using HCl salt, add 1.0 equiv DIPEA.

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is preferred for solubility.[1][5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Step-by-Step Protocol:

  • Preparation: In a dry vial, dissolve the 2-AMP (1.0 mmol) in DCE (5 mL).

    • Checkpoint: If the amine is an HCl salt, add DIPEA (1.0 mmol) and stir for 5 mins until clear.

  • Imine Assembly: Add the aldehyde/ketone (1.1 mmol). Add Acetic Acid (1-2 drops or 1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH).[1]

  • Incubation: Stir at RT under nitrogen.

    • Aldehydes:[1][2][5][6] Complete in 1–4 hours.

    • Ketones:[1][2][6] May require 12–24 hours.[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (caution: gas evolution). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Two-Step Reductive Amination (Difficult Substrates)

Best for: Sterically hindered ketones or when STAB fails.[1] Uses NaBH₄.

Rationale: Some pyrimidine amines are slow to form imines with bulky ketones.[1] STAB might degrade before the imine forms.[1] This method forces imine formation first (using heat/drying agents) before adding a stronger reductant.[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-AMP (1.0 mmol) and Ketone (1.2 mmol) in anhydrous Methanol (MeOH).

  • Dehydration Drive: Add anhydrous MgSO₄ (500 mg) or molecular sieves (3Å) to the flask to scavenge water and drive equilibrium.

  • Reflux (Optional): If reactivity is low, heat to 50°C for 2–4 hours. Monitor by LCMS for the imine mass (M+Carbonyl-18).[1]

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 equiv) portion-wise.

    • Warning: NaBH₄ reacts exothermically with MeOH.[1] Add slowly.

  • Workup: Acidify carefully with 1N HCl to destroy excess hydride, then basify with NaOH to pH >10. Extract with EtOAc.[1]

Comparative Data & Selection Guide

The following table summarizes the decision matrix for selecting the appropriate protocol based on substrate type.

FeatureMethod A (STAB) Method B (NaBH₄) Method C (NaCNBH₃)
Primary Application Aldehydes, unhindered ketonesBulky ketones, slow iminesAcid-sensitive substrates
Solvent System DCE, DCM, THFMeOH, EtOHMeOH (pH controlled)
pH Requirement Slightly Acidic (AcOH usually added)Neutral to Basic (during reduction)pH 4–5 maintained
Toxicity Low (Borate salts)LowHigh (Cyanide byproduct)
Selectivity Excellent (Reduces Iminium > Carbonyl)Poor (Reduces Carbonyl > Imine)Good
Water Tolerance Low (STAB hydrolyzes)ModerateHigh

Workflow Visualization

The following flowchart outlines the decision logic for the chemist.

Workflow Start Start: 2-AMP + Carbonyl CheckSubstrate Is Carbonyl an Aldehyde or Ketone? Start->CheckSubstrate AldehydePath Aldehyde CheckSubstrate->AldehydePath Aldehyde KetonePath Ketone CheckSubstrate->KetonePath Ketone MethodA Method A: STAB (DCE, AcOH, RT) AldehydePath->MethodA CheckSterics Sterically Hindered? KetonePath->CheckSterics CheckSterics->MethodA No MethodB Method B: Two-Step (MeOH, Heat, then NaBH4) CheckSterics->MethodB Yes MethodC Method C: Lewis Acid (Ti(OiPr)4 + NaCNBH3) CheckSterics->MethodC Extremely Hindered

Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

Troubleshooting & Optimization

  • Problem: Dialkylation

    • Cause: The secondary amine product is more nucleophilic than the starting primary amine (2-AMP).[1]

    • Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde. Use STAB (bulkier) rather than NaCNBH₃.

  • Problem: No Reaction (Ketones)

    • Cause: Pyrimidine ring electron withdrawal reduces amine nucleophilicity; Ketone sterics block attack.[1]

    • Solution: Add Titanium Isopropoxide (Ti(OiPr)₄) (1.5 equiv) to the neat mixture of amine and ketone.[1] Stir for 1 hour before diluting with solvent and adding reducing agent.

  • Problem: "Stuck" at Imine

    • Cause: pH is too high (iminium not forming) or reducing agent is dead.[1]

    • Solution: Add more AcOH (up to 5 equiv).[1] Ensure STAB is fresh (it degrades in moist air).[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Li, J. J. "Reductive Amination."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009.

  • BenchChem. "An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride."[1] BenchChem Technical Notes, 2025. Link[1]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." Common Organic Chemistry, 2023.[1] Link

  • Sigma-Aldrich. "Application Note – Reductive Amination: Imine formation and reduction."[1] MilliporeSigma Technical Library. Link

Sources

Application

Preparation of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol intermediates

Application Note: Preparation of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Intermediates Executive Summary & Chemical Context Substituted pyrimidin-4-ols (which exist in tautomeric equilibrium with pyrimidin-4(1H)-ones)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Intermediates

Executive Summary & Chemical Context

Substituted pyrimidin-4-ols (which exist in tautomeric equilibrium with pyrimidin-4(1H)-ones) are privileged pharmacophores in modern drug discovery. Specifically, 6-isopropylpyrimidin-4-ol derivatives are frequently utilized as core scaffolds in the development of kinase inhibitors and ferrochelatase inhibitors[1]. The introduction of a 2-aminomethyl substituent provides a highly reactive primary amine handle, enabling downstream diversification via amide coupling, reductive amination, or urea formation. This application note details a highly reproducible, two-step synthetic protocol for 2-(aminomethyl)-6-isopropylpyrimidin-4-ol, designed to maximize yield and purity while minimizing side reactions.

Mechanistic Rationale & Experimental Design

The synthesis is anchored by a , which constructs the pyrimidine ring via the cyclocondensation of an amidine with a


-keto ester[2][3].
  • Precursor Selection: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto ester, (also known as ethyl isobutyrylacetate), is chosen to seamlessly install both the 6-isopropyl and 4-hydroxyl groups onto the final heterocycle[4].
    
  • Protecting Group Causality: Utilizing unprotected 2-aminoacetamidine (glycinamidine) results in complex mixtures due to the primary amine competing as a nucleophile against the amidine nitrogen. To enforce regioselectivity, the primary amine is masked using a tert-butyloxycarbonyl (Boc) group (N-Boc-glycinamidine). The Boc group is entirely stable under the strongly basic conditions required for the Pinner condensation but can be cleanly cleaved under mild acidic conditions later.

  • Thermodynamic Control: The use of a strong alkoxide base (sodium ethoxide) is critical. It serves a dual function: neutralizing the amidine hydrochloride salt to liberate the reactive free amidine, and quantitatively enolizing the

    
    -keto ester to drive the initial nucleophilic addition forward.
    

Experimental Workflows & Self-Validating Protocols

Workflow SM Starting Materials N-Boc-glycinamidine + Ethyl 4-methyl-3-oxopentanoate Cond Step 1: Cyclocondensation NaOEt, EtOH, Reflux, 12-16h SM->Cond Base-driven enolization & nucleophilic attack Int Intermediate Isolation tert-Butyl ((4-hydroxy-6-isopropylpyrimidin-2-yl)methyl)carbamate Cond->Int pH 5-6 adjustment & extraction Deprot Step 2: Acidic Deprotection 4M HCl in Dioxane or TFA in DCM Int->Deprot Boc cleavage Prod Final Product 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Hydrochloride Deprot->Prod Precipitation & Filtration

Synthetic workflow for 2-(aminomethyl)-6-isopropylpyrimidin-4-ol via Pinner cyclocondensation.

Protocol A: Synthesis of the Boc-Protected Intermediate

Target: tert-Butyl ((4-hydroxy-6-isopropylpyrimidin-2-yl)methyl)carbamate

  • Preparation of the Free Amidine: In a flame-dried, nitrogen-purged reaction vessel, suspend N-Boc-glycinamidine hydrochloride (1.0 equiv, 10.0 mmol) in anhydrous ethanol (0.2 M). Cool the suspension to 0 °C.

  • Base Addition: Dropwise, add a freshly prepared solution of sodium ethoxide in ethanol (2.5 equiv, 25.0 mmol). Causality: The 2.5 equivalents ensure complete neutralization of the amidine salt (1 equiv) and provide sufficient excess to deprotonate the

    
    -keto ester (1 equiv)[2]. Stir for 15 minutes at room temperature.
    
  • Cyclocondensation: Slowly add ethyl 4-methyl-3-oxopentanoate (1.1 equiv, 11.0 mmol) to the mixture. Equip the flask with a reflux condenser and heat to 78 °C for 12–16 hours.

  • In-Process Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The reaction is deemed complete when the mass of the starting

    
    -keto ester is entirely consumed and the target mass ([M+H]
    
    
    
    = 268.2) is dominant.
  • Workup & pH Control: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude residue in distilled water. Carefully adjust the pH to 5.5–6.0 using 1M HCl. Critical Insight: The pyrimidin-4-ol is amphoteric. Over-acidification (pH < 4) will protonate the pyrimidine ring nitrogens, causing the product to partition back into the aqueous phase, severely reducing the isolated yield.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield a crude solid. Recrystallize from ethyl acetate/hexanes to afford the pure intermediate.
Protocol B: Acidic Deprotection

Target: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Hydrochloride

  • Solvation: Dissolve the purified Boc-protected intermediate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidic Cleavage: Cool the solution to 0 °C and add 4M HCl in 1,4-dioxane (5.0 equiv, 25.0 mmol) dropwise.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation: The reaction will initially bubble due to the evolution of isobutylene and CO

    
     gas. As the deprotection proceeds, the product will precipitate out of the DCM solution as a dense white hydrochloride salt, driving the reaction to completion via Le Chatelier's principle.
    
  • Filtration: Filter the suspension through a fritted glass funnel. Wash the filter cake thoroughly with cold DCM and diethyl ether to remove any residual organic impurities. Dry under high vacuum to afford the final product.

Quantitative Data & Analytical Standards

The following table summarizes the expected physicochemical properties and analytical identifiers for the starting material, intermediate, and final target to ensure rigorous quality control.

CompoundMolecular WeightTypical YieldPhysical StateKey

H-NMR Identifiers (DMSO-

)
LC-MS (m/z)
Ethyl 4-methyl-3-oxopentanoate 158.20 g/mol N/A (Starting Material)Colorless liquid

4.10 (q, 2H), 3.60 (s, 2H), 2.75 (m, 1H), 1.05 (d, 6H)
159.1 [M+H]

Boc-Protected Intermediate 267.33 g/mol 70 – 85%White solid

12.1 (br s, 1H), 7.2 (t, 1H, NH), 6.1 (s, 1H, Ar-H), 4.0 (d, 2H), 2.6 (m, 1H), 1.4 (s, 9H), 1.1 (d, 6H)
268.2[M+H]

Deprotected Target (HCl salt) 203.67 g/mol 90 – 95%Off-white powder

12.5 (br s, 1H), 8.4 (br s, 3H, NH

), 6.2 (s, 1H, Ar-H), 3.9 (s, 2H), 2.7 (m, 1H), 1.1 (d, 6H)
168.1 [M+H]

(Free base)

References

  • PubChem Compound Summary for CID 81583, Ethyl isobutyrylacetate. National Center for Biotechnology Information. Available at:[Link]

  • Ferrochelatase inhibitors and methods of use. World Intellectual Property Organization. Patent WO2019213076A1.

Sources

Method

Reagents for protecting the aminomethyl group in pyrimidines

Application Note: Strategic Protection of Aminomethylpyrimidines in Drug Discovery Abstract The aminomethylpyrimidine scaffold is a privileged motif in medicinal chemistry, serving as a critical linker in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of Aminomethylpyrimidines in Drug Discovery

Abstract The aminomethylpyrimidine scaffold is a privileged motif in medicinal chemistry, serving as a critical linker in kinase inhibitors and fragment-based drug discovery. However, the unique electronic properties of the pyrimidine ring—specifically its electron deficiency and susceptibility to reduction—render standard amine protection strategies risky. This guide provides an evidence-based protocol for selecting and utilizing protecting groups (PGs) for aminomethylpyrimidines, focusing on minimizing ring side reactions (reduction, nucleophilic aromatic substitution) while maintaining synthetic efficiency.

Introduction: The Chemical Challenge

Protecting an aminomethyl group (


) attached to a pyrimidine ring is chemically distinct from protecting a standard benzylamine due to two competing electronic factors:
  • Nucleophilicity of the Amine: The methylene spacer insulates the amine from the strong electron-withdrawing effect of the diazine ring. The

    
     of 2-(aminomethyl)pyrimidine is approximately 8.8 , making it sufficiently nucleophilic to react with standard electrophiles (Boc
    
    
    
    O, Cbz-Cl) under mild conditions.[1]
  • Electrophilicity of the Ring: The pyrimidine ring is highly electron-deficient.[2][3] This creates two specific hazards during deprotection:

    • Hydrogenation Sensitivity: Standard hydrogenolysis (

      
      , Pd/C) used for Cbz removal can partially reduce the pyrimidine ring to a tetrahydropyrimidine.[1]
      
    • 
       Susceptibility:  The ring is prone to Nucleophilic Aromatic Substitution (
      
      
      
      ).[1] Bases used for Fmoc deprotection (e.g., piperidine) can displace leaving groups (Cl, F, Br) on the pyrimidine ring, destroying the scaffold.

Strategic Reagent Selection

The choice of protecting group must be dictated by the downstream chemistry planned for the pyrimidine scaffold.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


or


or

Installation Mild base (Et

N, NaHCO

)
Schotten-Baumann (aq.[1][2][3] Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CO

)
Mild base (NaHCO

, Dioxane)
Deprotection Acid (TFA or HCl/Dioxane)Hydrogenolysis (

/Pd) or Acid (HBr)
Base (Piperidine/DMF)
Pyrimidine Risk Low. Acid is generally safe for the ring.[1]High. Ring reduction during hydrogenation.[2][3]High.

displacement of halogens by piperidine.[2]
Best For General synthesis; Halogenated scaffolds.[2][3]Orthogonality to acid-labile groups (if ring is stable).[1][2][3]Solid-phase synthesis (SPPS); Acid-sensitive scaffolds.[2][3][4]

Decision Matrix: Selecting the Right Group

Use this logic flow to determine the safest protecting group for your specific pyrimidine intermediate.

PG_Selection Start Start: Aminomethylpyrimidine Protection Strategy Q1 Does the pyrimidine ring contain Halogens (Cl, Br, F)? Start->Q1 Q2 Will you perform Pd-catalyzed hydrogenation downstream? Q1->Q2 No Warning CRITICAL WARNING: Piperidine will displace halogens via SnAr! Q1->Warning Yes Boc RECOMMENDATION: Use Boc Protection (Acid Labile) Q2->Boc Yes (Avoid Cbz) Cbz RECOMMENDATION: Use Cbz Protection (Hydrogenolysis Labile) Q2->Cbz No Fmoc RECOMMENDATION: Use Fmoc Protection (Base Labile) Cbz->Fmoc If Orthogonal to Boc required Warning->Boc Use Boc instead

Figure 1: Decision tree for selecting amine protecting groups on pyrimidine scaffolds. Note the critical exclusion of Fmoc for halogenated pyrimidines.

Detailed Protocols

Protocol A: Boc Protection (The "Gold Standard")

This method is preferred for its high yield and lack of side reactions with the pyrimidine ring.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).[1]
  • Scope: Compatible with chloropyrimidines and electron-deficient rings.[2][3][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the aminomethylpyrimidine hydrochloride salt (1.0 equiv) in DCM (

    
    ).
    
  • Free-basing: Add

    
     (2.5 equiv) dropwise at 
    
    
    
    .[1][2] Stir for 10 minutes until the salt dissolves.
  • Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Expert Insight: No DMAP is needed.[2] The primary amine is sufficiently nucleophilic. DMAP can sometimes lead to bis-protection (

      
      ) on this unhindered amine.[1][2][3]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[2][3][4][5]

  • Workup:

    • Quench with water.[1][2][6]

    • Wash the organic layer with

      
       citric acid (to remove excess amine/Et3N) and then brine.[1]
      
    • Note: Avoid strong acid washes (e.g.,

      
       HCl) which may prematurely cleave the Boc group or protonate the pyrimidine ring, dragging it into the aqueous phase.[1]
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallization from Hexane/EtOAc is often sufficient.[2]
    
Protocol B: Cbz Protection & "Safe" Deprotection

Use this only if Boc is not suitable (e.g., if the molecule contains acid-sensitive groups).[1]

Installation: Standard Schotten-Baumann conditions (THF/Water, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, Cbz-Cl) work excellently.[1][3]

Deprotection (The Critical Step): Do not use standard hydrogenation (


) if the pyrimidine ring is electron-deficient, as ring reduction is a major side reaction.[1]

Alternative Deprotection (Acidolysis):

  • Dissolve the Cbz-protected compound in Acetic Acid.[2][3]

  • Add

    
     in Acetic Acid (5 equiv).
    
  • Stir at RT for 1–3 hours.

  • Precipitate the product by adding diethyl ether. The product isolates as the hydrobromide salt, keeping the pyrimidine ring intact.

Protocol C: Fmoc Protection (with Mitigation)

Warning: If your pyrimidine has a halogen at the 2, 4, or 6 position, STOP .[1] Piperidine used in deprotection will displace the halogen (see Figure 2).[1]

Mechanism of Side Reaction:

Figure 2: The "Piperidine Trap." Fmoc deprotection bases act as nucleophiles toward halopyrimidines.

Safe Protocol (Non-Halogenated Scaffolds Only):

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid generating HCl.[2][3][4]

  • Solvent: 1:1 Dioxane/Water or THF/Water.[1][2]

  • Base:

    
     (2 equiv).
    
  • Procedure: Stir at RT for 4 hours. Acidify carefully to pH 4 with dilute HCl to precipitate the product (Fmoc derivatives are often insoluble in water).[1]

Troubleshooting & Expert Insights

ProblemCauseSolution
Ring Reduction Hydrogenation of Cbz/Bn groups reduced the pyrimidine double bond.[2][3][4]Switch to Transfer Hydrogenation : Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

with Ammonium Formate in MeOH.[1][2][5] The kinetics favor Cbz removal over ring reduction compared to

gas [1].
Low Solubility Aminomethylpyrimidines are polar; protected forms can aggregate.[1][2][3]Use HFIP (Hexafluoroisopropanol) as a co-solvent during protection reactions to break aggregates [2].[1][2]
Bis-Protection Formation of

.
Reduce

equivalents to 0.[1][2]95. Avoid DMAP.[1][2] If bis-protection occurs, treat briefly with

(1:10) to cleave the kinetic bis-Boc to mono-Boc.[2][3]
Chlorine Loss

during Fmoc removal.
Switch to Boc. If Fmoc is mandatory, use non-nucleophilic bases like DBU (with a scavenger like octanethiol) instead of piperidine for deprotection.[1]

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines. ACS Med. Chem. Lett. 2016, 7, 1, 44–47. Link

  • HFIP as a Solvent for Hydrogenation and Deprotection. J. Org.[1][2] Chem. 2024, 89, 5665-5674.[4][7] Link

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. J. Org. Chem. 2006, 71, 9045-9050.[4] Link

  • Acid-Mediated Deprotection of Cbz Groups. Technical Disclosure Commons, 2025. Link

  • Reactivity of Chloropyrimidines in SnAr Reactions. ResearchGate (ARKAT-USA). Link

Sources

Application

Application Notes &amp; Protocols: Isopropyl Pyrimidines in Kinase Inhibitor Synthesis

Mechanistic Rationale: The Isopropyl Pyrimidine Pharmacophore The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Isopropyl Pyrimidine Pharmacophore

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. Its primary function is to mimic the purine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds with the hinge region of the kinase domain[1].

However, achieving high kinase selectivity requires exploiting the unique topological features of individual kinase active sites. This is where the strategic incorporation of an isopropyl group becomes critical. The isopropyl moiety (typically at the 4- or 6-position of the pyrimidine ring) serves a dual purpose:

  • Steric Probing: The branched, bulky nature of the isopropyl group effectively probes the hydrophobic pockets adjacent to the ATP-binding site (such as the gatekeeper pocket). This steric bulk prevents off-target binding to kinases with smaller, more restrictive hydrophobic clefts.

  • Lipophilicity Enhancement: The isopropyl group optimizes the overall lipophilicity of the molecule, improving cell membrane permeability and target engagement without introducing excessive molecular weight[1].

For example, 4-chloro-6-isopropylpyrimidin-2-amine is a highly versatile building block. The chlorine atom acts as a reactive handle for diversification, while the isopropyl group pre-installs the necessary hydrophobic interactions[1]. This specific structural motif has been successfully utilized to develop potent inhibitors against targets like FLT3 in Acute Myeloid Leukemia (AML)[2] and RET kinase in breast cancer models[3].

Structural Biology & Pathway Engagement

When an isopropyl pyrimidine inhibitor enters the intracellular space, it competes directly with ATP. By anchoring itself to the hinge region and burying its isopropyl group into the hydrophobic sub-pocket, the inhibitor locks the kinase in an inactive conformation. This halts downstream signaling cascades, such as the RAS/MAPK and STAT5 pathways, which are critical for tumor cell proliferation and survival[2].

Pathway LIG Kinase Ligand (e.g., FLT3L, GDNF) KIN Receptor Tyrosine Kinase (FLT3 / RET) LIG->KIN Activation RAS RAS / RAF KIN->RAS Phosphorylation INH Isopropyl Pyrimidine Inhibitor INH->KIN Competitive Inhibition ATP ATP ATP->KIN Binds Hinge Region ERK MEK / ERK 1/2 (Proliferation) RAS->ERK Signaling Cascade

Competitive inhibition of RTK signaling pathways by isopropyl pyrimidines.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of 2,4-diamino-6-isopropylpyrimidines relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The causality behind the reaction conditions is rooted in the electronic properties of the pyrimidine ring.

The starting material (e.g., a dihalopyrimidine) is highly electron-deficient, making the first SNAr reaction fast and achievable at room temperature. However, the introduction of the first electron-donating amine group significantly reduces the electrophilicity of the pyrimidine core. Consequently, the second SNAr reaction requires elevated temperatures and acidic catalysis to protonate the pyrimidine nitrogen, thereby restoring electrophilicity and driving the substitution to completion[4].

Workflow SM Dihalopyrimidine Core SNAR1 1st SNAr (Base, RT) SM->SNAR1 INT Mono-amino Intermediate SNAR1->INT Fast SNAR2 2nd SNAr (Acid, Heat) INT->SNAR2 PROD Diaminopyrimidine Inhibitor SNAR2->PROD Slow VAL LC-MS / NMR Validation PROD->VAL QC

Two-step regioselective SNAr workflow for diaminopyrimidine synthesis.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 2,4-Diamino-6-isopropylpyrimidines

Self-Validation Mechanism: Continuous LC-MS monitoring ensures sequence fidelity. The mass shift from the mono-amino intermediate to the di-amino product prevents premature quenching.

Step 1: First Nucleophilic Substitution (C-4 Position)

  • Dissolve 4,6-dichloro-2-isopropylpyrimidine (1.0 equiv) in anhydrous isopropanol (0.3 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to neutralize the generated HCl, preventing premature protonation of the amine nucleophile.

  • Slowly add the first primary amine (1.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the high-Rf starting material spot disappears. Work up with water/EtOAc extraction and purify via flash chromatography.

Step 2: Second Nucleophilic Substitution (C-2 Position)

  • Dissolve the purified 2-chloro-4-amino-6-isopropylpyrimidine intermediate (1.0 equiv) in 1-pentanol or ethanol (0.3 M)[2].

  • Add the second amine (e.g., an aniline derivative) (1.5 equiv).

  • Add a catalytic amount of 1 N HCl (1–2 drops). Causality: The acid protonates the pyrimidine ring, increasing its susceptibility to nucleophilic attack by the weaker aniline nucleophile[2].

  • Heat the mixture to reflux (100–120 °C) for 1–6 hours.

  • Validation: Sample 10 µL every hour for LC-MS. Terminate the reaction only when the intermediate mass peak is fully converted to the product mass peak. Cool, precipitate with water, and purify.

Protocol B: In Vitro Kinase Inhibition Assay (e.g., Z'LYTE or ADP-Glo)

Self-Validation Mechanism: Calculation of the Z'-factor for each plate ensures assay robustness. A Z'-factor > 0.5 validates the dynamic range between positive controls (no inhibitor) and negative controls (no enzyme).

  • Reagent Preparation: Prepare a serial dilution of the synthesized isopropyl pyrimidine inhibitors in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the recombinant target kinase (e.g., FLT3 WT), the specific peptide substrate, and the inhibitor dilutions[1].

  • ATP Calibration (Critical Causality): Initiate the reaction by adding ATP. Crucial Step: The ATP concentration must be calibrated to exactly match the

    
     of the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the 
    
    
    
    . If too low, the assay lacks physiological relevance.
  • Incubation & Detection: Incubate at 30 °C for 60 minutes. Add the detection reagent (e.g., ADP-Glo) to quantify ATP consumption[1].

  • Data Analysis: Fit the luminescence data to a 4-parameter logistic dose-response curve to calculate the

    
    [1].
    
Protocol C: Cellular Proliferation Assay (MTT) for Target Validation

Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates to the number of viable cells. If the inhibitor successfully blocks a kinase pathway essential for the specific cancer cell line's survival (e.g., FLT3 in MV4-11 cells), metabolic activity will plummet.

  • Seed the target cancer cells (e.g., MV4-11 for FLT3, MCF-7 for RET) in a 96-well plate and incubate overnight to allow adherence/acclimation[1].

  • Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) and a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Add MTT solution and incubate for 2–4 hours until purple formazan crystals form.

  • Dissolve crystals in an SDS/HCl solubilization solution and measure absorbance at 570 nm using a microplate reader[1]. Calculate the cellular

    
    .
    

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological evaluation of various isopropyl pyrimidine derivatives across different kinase targets, demonstrating the versatility of the scaffold.

Compound ScaffoldTarget KinaseKey SubstituentsEnzymatic

/

Cellular

Reference
DiaminopyrimidineFLT3 (WT)6-isopropyl, N2-aryl, N4-alkyl32 nM320 nM (MV4-11)[2]
Pyrazolo[3,4-d]pyrimidineRET1-isopropyl, 3-substituted< 100 nM100 nM (MCF-7)[3]
Benzimidazole-PyrimidineSOS1 (RAS GEF)ortho-isopropyl pyrimidine< 100 nMN/A[5]

References

  • [1] Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidin-2-amine in Drug Discovery - Benchchem. Benchchem. URL:

  • [4] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. Benchchem. URL:

  • [2] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia | ACS Omega - ACS Publications. ACS Publications. URL:

  • [3] Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. URL:

  • [5] Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC. National Institutes of Health (NIH). URL:

Sources

Method

Application Note: High-Fidelity Conversion of Hydroxypyrimidines to Chloropyrimidines

[1] ) Executive Summary Chloropyrimidines are ubiquitous electrophiles in medicinal chemistry, serving as critical linchpins for displacements and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). W...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


)

Executive Summary

Chloropyrimidines are ubiquitous electrophiles in medicinal chemistry, serving as critical linchpins for


 displacements and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). While the conversion of hydroxypyrimidines (tautomeric pyrimidinones) to chloropyrimidines is a textbook transformation, it is plagued by reproducibility issues: variable yields, "black tar" formation, and hazardous exotherms during workup.

This guide moves beyond standard textbook descriptions, offering a process-validated approach that integrates mechanistic understanding with rigorous safety protocols. We focus on the Vilsmeier-Haack type activation using


 and the critical "Inverse Quench" technique to maximize safety and yield.

Mechanistic Insight & Reaction Logic[2]

The Tautomeric Challenge

Hydroxypyrimidines exist in equilibrium between the lactim (hydroxy) and lactam (keto) forms. In solution, the lactam form often predominates. The reaction does not proceed via simple displacement of the hydroxyl group; it requires activation of the amide oxygen to a leaving group (dichlorophosphoryl species), followed by nucleophilic attack by chloride.

The Role of Catalysis (DMF)

While neat


 can effect this transformation, the addition of N,N-Dimethylformamide (DMF) significantly accelerates the rate. DMF reacts with 

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than

alone. This allows for lower reaction temperatures and cleaner profiles.
Mechanistic Pathway

The following diagram outlines the activation and substitution pathway, highlighting the catalytic role of DMF.

G Start Hydroxypyrimidine (Lactam Form) Inter Activated Imidoyl Phosphate Start->Inter O-Attack on Electrophile POCl3 POCl3 Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ POCl3->Vilsmeier Activation POCl3->Inter Direct Route (Slow) DMF DMF (Catalyst) DMF->Vilsmeier Vilsmeier->Inter Catalytic Route Product Chloropyrimidine Inter->Product Cl- Attack (SNAr) Byprod Phosphoric Acid Species Inter->Byprod Elimination

Figure 1: Mechanistic pathway showing the dual activation routes. The Vilsmeier route (dotted) lowers the activation energy significantly.

Critical Process Parameters

Optimization requires balancing reactivity with byproduct formation. The table below summarizes the impact of key variables.

ParameterStandard ConditionOptimization LogicRisk Factor
Reagent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Neat, 5-10 equiv)
Acts as both reagent and solvent. Ensures complete conversion.High difficulty in workup due to excess acid generation.
Base

-Dimethylaniline (DMA)
Sequesters HCl; prevents protonation of pyrimidine N, maintaining nucleophilicity.DMA is toxic; difficult to remove if not distilled.
Catalyst DMF (0.1 - 0.5 equiv)Forms Vilsmeier reagent. Essential for electron-rich or sterically hindered substrates.Too much DMF can lead to formylation side-products.
Temperature Reflux (

)
Required to drive the elimination of the phosphate group.Prolonged heating causes "tarring" (polymerization).
Quench Inverse Addition CRITICAL: Pour reaction into ice/base.[1]Direct addition of water to

causes explosive exotherms.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (High Purity)

Target: Conversion of 4-hydroxypyrimidine to 4-chloropyrimidine. Scale: 10-50 mmol.

Reagents:

  • Substrate: 4-Hydroxypyrimidine (1.0 equiv)

  • Reagent:

    
     (5.0 equiv)
    
  • Base:

    
    -Dimethylaniline (1.0 equiv) or Diethylaniline
    
  • Solvent: None (Neat)

Procedure:

  • Drying: Dry the hydroxypyrimidine substrate in a vacuum oven at

    
     overnight. Moisture reacts violently with 
    
    
    
    and reduces yield.
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Addition:

    • Add the solid substrate to the RBF.

    • Add

      
       carefully via syringe.
      
    • Add

      
      -dimethylaniline slowly (exothermic).
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The solution should turn from a suspension to a clear (often dark) oil. Monitor by TLC (eluent: 30% EtOAc/Hexane).

  • Concentration (Vital Step): Once complete, cool to

    
     and remove excess 
    
    
    
    via vacuum distillation (rotary evaporator with a base trap). Removing bulk
    
    
    before quenching drastically increases safety.
  • Quenching (The "Inverse Quench"): See Section 5.

  • Extraction: Extract the aqueous quench mixture with Dichloromethane (

    
    ) or Ethyl Acetate. Wash combined organics with saturated 
    
    
    
    and Brine. Dry over
    
    
    .[1][2]
Protocol B: Catalytic/Mild Method (For Sensitive Substrates)

Target: Substrates prone to decomposition at high temperatures.

Modifications:

  • Solvent: Toluene or Acetonitrile (0.5 M concentration).

  • Reagent:

    
     (1.2 - 1.5 equiv).
    
  • Catalyst: DMF (5-10 mol%).

  • Procedure: Reflux in solvent. The Vilsmeier intermediate allows the reaction to proceed with near-stoichiometric

    
    , simplifying the workup.
    

Safety & Workup: The "Inverse Quench"

The most hazardous phase of this chemistry is the hydrolysis of excess


. The hydrolysis produces Phosphoric acid and HCl gas, generating immense heat.

Rule: NEVER add water directly to the reaction flask.

Workup cluster_Quench INVERSE QUENCH (Safety Critical) Step1 Crude Reaction Mixture (Product + Excess POCl3) Step2 Vacuum Distillation (Remove bulk POCl3) Step1->Step2 Reduce Volume Addition Slow Addition via Dropping Funnel Step2->Addition IceBath Receiving Flask: Crushed Ice + NaHCO3 (aq) Stirring Vigorously Step3 Check pH (Maintain pH 7-8) IceBath->Step3 After addition complete Addition->IceBath Dropwise Step4 Extraction (DCM/EtOAc) Step3->Step4

Figure 2: The Inverse Quench workflow. Distillation of excess reagent prior to quenching is highly recommended to minimize exotherms.

Detailed Quench Steps:

  • Prepare a beaker with crushed ice and saturated aqueous

    
     (or 
    
    
    
    ).
  • Dilute the crude reaction residue (after

    
     removal) with a small amount of DCM or Toluene.
    
  • Pour the organic mixture slowly onto the stirring ice/base slurry.

  • Temperature Control: Ensure the internal temperature of the quench stays

    
    .
    
    • Why? High temperatures during quenching can hydrolyze the newly formed C-Cl bond back to C-OH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis during workup.Quench colder (

) and faster. Ensure pH is basic/neutral before extraction.
"Black Tar" Formation Polymerization or overheating.Reduce reaction time. Use Protocol B (Toluene solvent) to control max temp.
Incomplete Conversion Old/Hydrolyzed

.
Distill

before use. Add

(0.1 equiv) to regenerate in situ.
Product in Aqueous Layer Product formed HCl salt.Ensure the aqueous phase is neutralized (pH ~8) to liberate the free base before extraction.

References

  • Organic Syntheses: Kogon, I. C.; Minin, R.; Overberger, C. G. "2-Chloropyrimidine."[2] Org.[2][3][4][5] Synth.1955 , 35, 34.

  • Safety in Process Chemistry: Acharya, J. et al. "Safe Scale-Up of Vilsmeier-Haack Reactions." Org.[2][3][4][5] Process Res. Dev.2012 , 16, 1727.[6]

  • BenchChem Protocols: "Preventing byproduct formation in pyrimidine chlorination reactions." BenchChem Application Notes.

  • Mechanism & Catalysis: Organic Chemistry Portal, "Chlorination of Nitrogen Heterocycles."

  • Scale-Up Optimization: Sun, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." J. Org.[7][4][5] Chem.2011 , 76, 8585.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Introduction: The "Brick Dust" Challenge You are likely accessing this guide because 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (hereafter AMIP ) is exhibiting "brick dust" behavior: high crystallinity, high melting point...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

You are likely accessing this guide because 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (hereafter AMIP ) is exhibiting "brick dust" behavior: high crystallinity, high melting point, and refusal to dissolve in both aqueous buffers and standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

The Root Cause: AMIP is a zwitterionic heterocycle . It contains a basic primary amine (aminomethyl group) and an acidic/tautomeric pyrimidinol moiety. At neutral pH, these groups interact to form a highly stable, charge-neutral zwitterion with immense crystal lattice energy. To dissolve it, you must disrupt these intermolecular forces using pH manipulation, dielectric tuning, or complexation.

Module 1: The Physicochemical Barrier

Before attempting solubilization, you must understand the species present in your flask. 4-Hydroxypyrimidines exist in a tautomeric equilibrium between the enol (hydroxy) and keto (amide) forms.

Tautomeric & Ionization Equilibrium

In the solid state and polar solvents, the keto-amine form often predominates.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (Aromatic, -OH) Keto Keto Form (Amide-like, NH-C=O) Enol->Keto Polar Solvents (Favored)

Caption: The keto tautomer (4(3H)-pyrimidinone) is typically the dominant species in solution, contributing to high polarity and poor solubility in non-polar organics.

Module 2: pH Manipulation (The Primary Lever)

The Issue: At pH ~7-8, AMIP is likely at its Isoelectric Point (pI) . Net charge is zero. Solubility is at its theoretical minimum (Intrinsic Solubility,


).

The Solution: You must drive the equilibrium toward the Cationic (+) or Anionic (-) species to utilize ion-dipole hydration.

Protocol A: Acidification (Creating the Cation)

Best for: NMR in D₂O, Aqueous Reactions, HPLC Mobile Phases.

  • Target pH: < 4.0

  • Reagent: 1M HCl or Methanesulfonic Acid (MsOH).

  • Mechanism: Protonation of the aminomethyl group (

    
    ) and the pyrimidine ring nitrogen.
    
  • Procedure:

    • Suspend AMIP in water (it will be cloudy).

    • Add 1.1 equivalents of 1M HCl dropwise.

    • Observation: Suspension should clear as the hydrochloride salt forms.

    • Warning: If using for HPLC, ensure your column can tolerate pH < 3.

Protocol B: Basification (Creating the Anion)

Best for: Extraction into water from organics.

  • Target pH: > 11.0

  • Reagent: 1M NaOH or KOH.

  • Mechanism: Deprotonation of the pyrimidinol/amide oxygen (

    
    ).
    
  • Procedure:

    • Suspend AMIP in water.

    • Add 1.1 equivalents of 1M NaOH.

    • Note: The sodium salt is often less soluble than the HCl salt due to the "Common Ion Effect" if high Na+ is present in buffers.

Module 3: Organic Solvent Systems

The Issue: The isopropyl group adds lipophilicity, but the polar core prevents dissolution in hexane/DCM. The polar core prevents dissolution, but the isopropyl group resists pure water.

Solvent Screening Table
Solvent SystemSolubility PredictionApplicationNotes
DMSO High Stock SolutionsExcellent H-bond disruption. Hard to remove.
Methanol (MeOH) ModerateSynthesis/LCMSOften requires heating.
MeOH + 5% Formic Acid High LCMS / PurificationAcid breaks the zwitterionic lattice.
DCM / Methanol (9:1) Low-ModerateChromatographyStandard "polar" organic mix.
THF LowSynthesisPoor interaction with zwitterion.
DMF HighSynthesisGood alternative to DMSO.
Troubleshooting "Oiling Out"

If AMIP forms a gum/oil instead of dissolving or crystallizing:

  • Cause: Solvent mixture contains too much water or non-polar anti-solvent.

  • Fix: Add Isopropyl Alcohol (IPA) . The isopropyl group on the molecule interacts favorably with IPA, often inducing proper solvation or crystallization.

Module 4: Bioassay Formulation

The Issue: You cannot inject 100% DMSO or pH 2 solutions into cells/animals.

Protocol C: Cosolvent/Surfactant System

Target: 1-5 mg/mL in physiological buffer (pH 7.4).

Workflow Diagram:

Formulation Start Solid AMIP Step1 Dissolve in 100% DMSO (Concentration: 20-50 mg/mL) Start->Step1 Step2 Add Surfactant (Tween 80 or PEG 400) Step1->Step2 Ratio 1:1 Step3 Slow Dilution into PBS (Vortexing rapidly) Step2->Step3 Final DMSO < 5% Check Check for Precipitation Step3->Check Success Success Check->Success Clear Fail Add 10% HP-beta-Cyclodextrin Check->Fail Cloudy

Caption: Step-wise solubilization strategy for biological assays to prevent precipitation upon aqueous dilution.

Recommended Vehicle:

  • 5% DMSO (Pre-solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 55% Water/Saline

  • Optional:Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v if the above fails. The hydrophobic isopropyl group fits well into the CD cavity.

Frequently Asked Questions (FAQ)

Q1: I'm trying to run an NMR in CDCl₃, but the sample sinks to the bottom. What do I do? A: AMIP is insoluble in Chloroform due to its polarity.

  • Fix: Use DMSO-d6 or Methanol-d4 .

  • Alternative: If you must use CDCl₃, add 2-3 drops of TFA-d (Deuterated Trifluoroacetic acid). This protonates the amine, breaking the lattice and solubilizing it as the TFA salt.

Q2: My product crashed out as a "gel" during workup. How do I filter it? A: Gels indicate trapped solvent in an amorphous solid.

  • Fix: Do not filter yet. Add a "digestion" solvent—typically Acetonitrile or Ethyl Acetate —and heat to reflux, then cool slowly. This ripens the particles into filterable crystals.

  • Alternative: Sonication for 10 minutes can sometimes break the gel structure.

Q3: Can I use this molecule in a reductive amination? It won't dissolve in the methanol. A: Yes. Reductive amination does not require full solubility at the start.

  • Protocol: Suspend AMIP in Methanol. Add the aldehyde. The formation of the imine intermediate usually increases solubility. If it remains suspended, the addition of the reducing agent (e.g., NaBH₄) will drive the equilibrium forward, dissolving the solid as it reacts.

Q4: Why does the melting point vary so much (e.g., 170°C vs 240°C)? A: This indicates polymorphism or varying salt forms.

  • Scenario A: Lower MP usually indicates the amorphous form or a hydrate.

  • Scenario B: Higher MP usually indicates the crystalline zwitterion or an inorganic salt contaminant (NaCl).

  • Validation: Run a DSC (Differential Scanning Calorimetry) or XRPD if solid-state form is critical for your patent/formulation.

References

  • Tautomerism in Hydroxypyrimidines: Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[1][2][3] Source: Journal of Physical Chemistry A, 2010.[2] Link:[Link]

  • Solubility of Zwitterionic Drugs: Title: Solubility Enhancement of Poorly Water Soluble Drugs (Review).[4][5][6][7] Source: International Journal of Pharmaceutical Sciences Review and Research. Link:[Link]

  • General Cosolvency Principles: Title: Handbook of Aqueous Solubility Data (Yalkowsky). Source: CRC Press. Context: Principles of "Log-Linear Solubility" in cosolvent systems.
  • Analogous Compound Properties (Data Grounding): Title: 2-Amino-4-hydroxy-6-isopropylpyrimidine Properties.[8] Source: ChemicalBook / PubChem. Link:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Hydrophilic Aminomethyl Pyrimidines

Welcome to the Technical Support Center. Aminomethyl pyrimidines are highly valuable building blocks in medicinal chemistry, frequently utilized as pharmacophores in the synthesis of kinase inhibitors and central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminomethyl pyrimidines are highly valuable building blocks in medicinal chemistry, frequently utilized as pharmacophores in the synthesis of kinase inhibitors and central nervous system (CNS) ligands[1]. However, their purification presents a classic chromatographic challenge. The molecule features an electron-deficient pyrimidine ring coupled with an isolated, highly basic aliphatic amine (pKa ~9.5–10.5). At physiological or acidic pH, this dual nature renders the molecule extremely polar (hydrophilic), leading to void-volume elution on standard reversed-phase columns, severe peak tailing due to secondary interactions with residual silanols, and difficult separations from structurally similar polar byproducts[1].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to overcome these challenges.

Diagnostic Workflow: Selecting the Optimal Purification Strategy

G Start Crude Aminomethyl Pyrimidine Q1 LogP < 0? (Highly Hydrophilic) Start->Q1 Standard Standard RP-HPLC (Low pH, 0.1% TFA) Q1->Standard No Q2 Co-eluting polar amine impurities? Q1->Q2 Yes MixedMode Mixed-Mode Chromatography (RP/CEX) Q2->MixedMode Yes HighPH High-pH RP-HPLC (pH 10.0) Q2->HighPH No (Stable at High pH) HILIC HILIC (>70% ACN) Q2->HILIC No (pH Sensitive) Salt Salt Formation & Recrystallization HighPH->Salt Scale >10g

Decision tree for selecting the optimal purification method for hydrophilic aminomethyl pyrimidines.

Section 1: High-pH Reversed-Phase Chromatography

Q: Why does my aminomethyl pyrimidine elute in the void volume on a standard C18 column with 0.1% TFA, and how can I fix it? A: At low pH (e.g., pH 2 with Trifluoroacetic Acid), the primary aliphatic amine is fully protonated. This cationic state drastically reduces the molecule's hydrophobicity, preventing it from partitioning into the C18 stationary phase. To resolve this, you must increase the mobile phase pH to at least 2 units above the amine's pKa. By targeting a pH of 9.5–10.5, the amine is completely deprotonated, restoring its hydrophobicity and enabling strong retention on a reversed-phase column[2].

Protocol 1: High-pH RP-HPLC Purification [3] Causality Note: Standard silica dissolves at pH > 8. You must use a hybrid organic-inorganic silica column designed to withstand high alkaline conditions.

  • Column Selection: Install a high-pH stable hybrid C18 column (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using Ammonium Hydroxide. Self-Validation: Always measure the pH of the aqueous buffer before mixing with any organic solvent, as pH meters suffer from junction potential errors in high organic concentrations.

    • Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 90:10 mixture of Water:Acetonitrile containing 1 drop of ammonium hydroxide[3]. Causality Note: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause the analyte to precipitate or travel down the column un-retained, resulting in severe peak splitting.

  • Gradient Execution: Run a gradient from 5% B to 60% B over 15 column volumes.

  • Detection: Monitor UV absorbance at 254 nm (for the pyrimidine ring) as aliphatic amines lack strong chromophores.

Section 2: Mixed-Mode Chromatography (MMC)

Q: High-pH RP-HPLC improved retention, but my target still co-elutes with a structurally similar diamine impurity. What is the next logical step? A: When analytes share identical hydrophobicities in their neutral states, reversed-phase separation reaches its limit. You must pivot to Mixed-Mode Chromatography (MMC), specifically Reversed-Phase/Weak Cation-Exchange (RP/WCX). MMC stationary phases contain both hydrophobic alkyl chains and negatively charged functional groups (e.g., carboxylates)[4]. By utilizing a mildly acidic buffer (pH 5.0), both your target and the impurity become protonated. You can then separate them by exploiting minute differences in their charge densities and pKa values using a salt gradient[4].

Protocol 2: Mixed-Mode WCX Purification

  • Column Selection: Install a Mixed-Mode WCX column (e.g., Acclaim Mixed-Mode WCX-1)[4].

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 5.0.

    • Phase B: Acetonitrile.

  • Dual-Mechanism Elution Strategy:

    • Step 1 (Hydrophobic Elution): Run a shallow gradient of 5% to 30% Phase B over 10 minutes. This washes away neutral and acidic impurities that only interact with the C18 chains.

    • Step 2 (Ionic Elution): Hold Phase B at 30%, and introduce a third mobile phase (Phase C: 100 mM Ammonium Acetate, pH 5.0) in a gradient from 0% to 100% over 10 minutes.

    • Causality Note: The increasing salt concentration provides counter-ions that compete with the protonated aminomethyl pyrimidines for the carboxylate sites on the stationary phase, selectively eluting them based on their basicity[4].

Section 3: Salt Formation & Crystallization (Scalable Non-Chromatographic Method)

Q: I need to purify 50 grams of my aminomethyl pyrimidine intermediate. Preparative HPLC is causing a bottleneck. What is a scalable, chromatography-free alternative? A: For multigram scale-up, conversion to a crystalline salt (e.g., hydrochloride) is the most efficient strategy. The strong basicity of the aminomethyl group allows for selective protonation over the weakly basic pyrimidine nitrogens. The resulting ionic lattice is highly polar and typically insoluble in moderately polar organic solvents, allowing the pure salt to precipitate while neutral or less basic impurities remain dissolved in the mother liquor[5].

Protocol 3: Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude aminomethyl pyrimidine free base in a minimum volume of anhydrous diethyl ether or ethyl acetate[5]. Causality Note: The solvent must readily dissolve the free base but act as an anti-solvent for the resulting hydrochloride salt[5].

  • Precipitation: Cool the flask to 0°C in an ice bath. Under vigorous magnetic stirring, dropwise add 1.05 equivalents of 4M HCl in dioxane. A white precipitate should form immediately.

  • Self-Validation Check: Spot the clear mother liquor on a TLC plate and visualize under UV light. If the pyrimidine chromophore is absent from the liquid phase, precipitation is complete.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere using a Schlenk frit. Causality Note: Secondary and primary amine salts are often highly hygroscopic and will turn into a sticky oil if exposed to ambient humidity for too long[5].

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling methanol. Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then to 4°C to yield high-purity crystals.

Data Presentation: Chromatographic Parameters Summary

Table 1: Quantitative Comparison of Chromatographic Parameters for Aminomethyl Pyrimidines

Purification ModeTypical Stationary PhaseMobile Phase SystemTarget Analyte Ionization StateTypical Retention Factor (

)
Standard RP-HPLC C18 / C8 (Silica)0.1% TFA in H₂O / ACN (pH ~2.0)Fully Protonated (+1 to +2)< 0.5 (Elutes in void)
High-pH RP-HPLC Hybrid C18 (pH 12 stable)10 mM NH₄HCO₃ / ACN (pH 10.0)Neutral Free Base (0)2.0 – 5.0 (Good)
HILIC Bare Silica / Zwitterionic10 mM NH₄OAc in >70% ACNFully Protonated (+1 to +2)3.0 – 8.0 (Excellent)
Mixed-Mode (RP/CEX) Alkyl chain + Carboxylate20 mM NH₄OAc (pH 5.0) / ACNProtonated (+1 to +2)Tunable via Salt Gradient
References[4] Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. Diva-Portal.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTWLYfOOGvp_3QGRJy9Cv_zhx3o8dzZqyJmE_lDmijmJvoV_jH-fpHcwms6fdjLrX_d4GWAaw1mPGiKkhX3WDkl3xzHOA8Vux_Og51DGtpdWZSgCFLdIRhwSeAGkaeKMjFaBIJYtZ_9uIN_XdnFY7cxfkO0-tNJLrzmOk0g==[2] Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmZhPrSmjmymcOOQUI1hnvmlrslbsuLHJZwD_0xb32RYpnqiTph6EBwU_hJDYfSma512yquc7cHoV0-WboshChyTGZnwbqbUodHxpYJR4ggf8jicM5gundOgXQBbZdZ7H7IyOPg==[3] 1-(Aminomethyl)cyclopropanol. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBv3iZmU6M6qTtkgoY_rHy9fGPNgVczYv5qSqfLccC59L80NXpOqamlRkUNun7BwiMOQazPbrUkDl4mrOe_x3axrTGjz5zbFgPUioQseoEHLD3VFpWc9UnxYXnfHPoqHxzoRCm7g==[1] An In-depth Technical Guide to 4-Pyrimidine Methanamine. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSSmQbQur0K_gSHpgdFUY_ieCZV2sVLppJ48rPB0gnJ3AtJ4ovhv1uICSR442RhpXOS74flMrQVPXJp0D1GMboUXrrL2bRaMGqHX4PzNY4_7w9oRA8ZFcyte6dbwTqF-ZPiIUae0o8MzUjRvlgS8Micj-Fdwhrae9CIcPk78GEXfu92YOvfvBb8lCh-m9sMx8yRSMMRyT5FwSokhDv2gbhiX24fOJJqqWlihq2hkcg3lItl1uIpg==[5] N-Methylethylamine hydrochloride. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFJdI1CuzmVVYUWKscDn3lv_CRn18-13X8F7VnPZCnFKN9q1IVWdMsM7R_ZG3tSDxIgvfMgSi0m-T3z4hZKU5Didp_f9bO_5HoYVVczuOSP2brv9bu9pO5QoCsP42UaS8sH2oww==

Sources

Troubleshooting

Technical Support Center: Pyrimidin-4-ol / Pyrimidin-4-one Analysis

Ticket #PYR-404: Signal Broadening, Missing Peaks, and Assignment Ambiguity Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Priority: High (Blocker for Structural Elucidation) The Core Issue:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #PYR-404: Signal Broadening, Missing Peaks, and Assignment Ambiguity

Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Priority: High (Blocker for Structural Elucidation)

The Core Issue: It’s Not Just "Bad Shimming"

If you are analyzing a "pyrimidin-4-ol" derivative and observing missing carbon signals, broad proton peaks, or chemical shifts that don't match your ChemDraw prediction, you are likely fighting prototropic tautomerism , not instrument failure.

In solution, "pyrimidin-4-ol" rarely exists as a static alcohol. It exists in a dynamic equilibrium between the hydroxy (enol) form and the oxo (keto) forms (specifically 1H-pyrimidin-4-one and 3H-pyrimidin-4-one).

The Mechanism of Failure

NMR spectroscopy has a specific time scale (milliseconds). If the proton exchange rate (


) between tautomers is:
  • Slow (

    
    ):  You see two distinct sets of peaks (often mistaken for impurities).
    
  • Fast (

    
    ):  You see a single, sharp "averaged" spectrum (easy to interpret, but chemically misleading).
    
  • Intermediate (

    
    ): This is the danger zone.  Peaks broaden into the baseline (coalescence) and may disappear entirely, particularly quaternary carbons in 
    
    
    
    C NMR.
Visualizing the Equilibrium

The following diagram illustrates the tautomeric landscape you are navigating.

Tautomerism Enol Pyrimidin-4-ol (Hydroxy Form) Favored in Gas Phase/Non-polar TS Transition State (Proton Transfer) Enol->TS k_1 Keto3H Pyrimidin-4(3H)-one (Oxo Form) Favored in Polar Solvents Enol->Keto3H Solvent Dependent Equilibrium TS->Keto3H k_-1 Keto1H Pyrimidin-4(1H)-one (Minor Oxo Form) TS->Keto1H Minor path

Figure 1: Tautomeric equilibrium pathways. In most polar solutions (DMSO, MeOH), the equilibrium shifts heavily toward the Keto (3H-oxo) form, often causing intermediate exchange broadening if the shift is not complete.

Diagnostic & Resolution Modules

Module A: The Solvent Switch (Dielectric Tuning)

Logic: Tautomeric equilibrium is driven by the dielectric constant (


) of the solvent. The oxo form is more polar (dipole moment ~6 D) than the hydroxy form.
  • Non-polar solvents (CDCl

    
    , 
    
    
    
    ):
    Destabilize the oxo form, often forcing the system into the "intermediate" exchange rate zone, resulting in broad peaks.
  • Polar solvents (DMSO-

    
    , 
    
    
    
    ):
    Stabilize the oxo form, pushing the equilibrium to nearly 100% oxo. This usually sharpens the signals.[1]

Protocol:

  • If spectrum in CDCl

    
     is broad/messy, do not  try to shim it further.
    
  • Evaporate and reconstitute in DMSO-

    
     .
    
  • Result: If peaks sharpen and the C4 carbon signal shifts downfield (>160 ppm), you have confirmed the oxo tautomer is dominant.

Module B: Variable Temperature (VT) NMR (Kinetic Control)

Logic: If changing solvents is impossible (e.g., solubility issues), you must alter the exchange rate (


) to exit the intermediate exchange regime. Heating the sample increases 

, pushing the system into the "Fast Exchange" limit, where peaks coalesce into sharp averages.

Step-by-Step Protocol:

  • Preparation: Use a high-quality NMR tube (ensure it is rated for the target temperature). Dissolve sample in DMSO-

    
     or Tetrachloroethane-
    
    
    
    (for high T work).
  • Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).

  • Stepwise Heating: Increase temperature in 10-20°C increments (e.g., 40°C, 60°C, 80°C).

  • Equilibration: Allow 5-10 minutes per step for thermal equilibrium to prevent convection currents (which ruin shimming).

  • Shim: Re-shim at every temperature point.

  • Endpoint: Continue until broad humps sharpen into definable multiplets.

Quantitative Insight (The Coalescence Limit): At the coalescence temperature (


), the rate of exchange (

) is related to the frequency difference (

in Hz) between the two tautomer signals by the equation:

If your peaks are separated by 60 Hz (common for tautomers), you need an exchange rate of ~133 s

to merge them.
Module C: Chemical Shift Validation

Users often misassign carbons because they are looking for a phenol-like C-OH shift (approx. 155-160 ppm), but the species is actually an amide-like C=O.

Reference Data Table:

Carbon Position Expected Shift (Hydroxy Form) Expected Shift (Oxo Form) Diagnostic Note
C4 (Functional) ~160-165 ppm 158-170 ppm The C=O is often deshielded relative to C-OH.
C2 (Between Ns) ~150-155 ppm 145-155 ppm Less sensitive to tautomerism.
C5 (Adjacent) ~105-110 ppm 105-115 ppm Often shifts upfield in the Oxo form due to loss of aromaticity.

| C6 | ~155-160 ppm | 145-155 ppm | |

Note: Values are approximate and substituent-dependent. Consult Reich's NMR Data for specific substituent effects [1].

Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve spectral anomalies efficiently.

Troubleshooting Start Start: Broad/Missing Signals in Pyrimidine Spectrum SolventCheck Current Solvent? Start->SolventCheck CDCl3 Chloroform (CDCl3) SolventCheck->CDCl3 DMSO DMSO-d6 / Methanol-d4 SolventCheck->DMSO ActionSwitch Action: Switch to DMSO-d6 (Stabilize Keto Form) CDCl3->ActionSwitch ActionVT Action: Run VT-NMR (Heat to 80-100°C) DMSO->ActionVT CheckSharp Signals Sharpened? ActionSwitch->CheckSharp Success Success: Assign Spectrum (Note: Dominant Tautomer) ActionVT->Success Resolved Fail Issue Persists: Consider Chemical Derivatization (Methylation) ActionVT->Fail Still Broad CheckSharp->ActionVT No CheckSharp->Success Yes

Figure 2: Strategic workflow for resolving tautomer-induced spectral broadening.

Frequently Asked Questions (FAQ)

Q: Can I see the OH proton in the NMR? A: Rarely in CDCl


. In ultra-dry DMSO-

, you might see a broad singlet around 11-13 ppm. However, because the equilibrium favors the oxo form, you are more likely to see an NH proton (broad singlet, 10-13 ppm). If you see a sharp peak >10 ppm that integrates to 1H, it is almost certainly the NH of the pyrimidinone tautomer [2].

Q: Why does my HSQC show no correlation for the C4 carbon? A: Quaternary carbons (like C4 in pyrimidinone) do not have attached protons, so they do not appear in HSQC. You must use HMBC (Heteronuclear Multiple Bond Correlation) to see long-range couplings (2-3 bonds) from the H5 or H6 protons to assign the C4 carbonyl.

Q: How do I report this in a publication? A: You must report the spectrum as observed. Do not draw the hydroxy form if the NMR proves the oxo form exists.

  • Correct Format: "The compound exists primarily as the pyrimidin-4(3H)-one tautomer in DMSO-

    
    , as evidenced by the NH signal at 
    
    
    
    12.1 and C=O resonance at
    
    
    162.5."
  • Citation: Cite Katritzky et al. regarding the dominance of the oxo form in polar media [3].

Q: Can I "lock" the tautomer to simplify the NMR? A: Yes, but this creates a new chemical entity. Reacting with a methylating agent (like MeI) usually yields the N-methyl product (fixing the oxo-like structure) as the major product and the O-methyl (fixing the enol structure) as the minor product. Separating these allows you to obtain clean reference spectra for both forms.

References

  • Reich, H. J.[2] (n.d.). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338. Retrieved from [Link]

  • Stanovnik, B., & Tišler, M. (2000). The Tautomerism of Heterocycles: Substituent Tautomerism of Six-Membered Ring Heterocycles. Advances in Heterocyclic Chemistry, 91, 1-134. Retrieved from [Link]

  • IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Tautomerism.[1][3][4][5][6][7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Substituted Pyrimidine Synthesis

Topic: Optimizing Yields for [3 + 3] Cyclization of Amidines and 1,3-Electrophiles Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Critical Workflow Overview: The "Happy Path" Before trou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yields for [3 + 3] Cyclization of Amidines and 1,3-Electrophiles Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Critical Workflow Overview: The "Happy Path"

Before troubleshooting, verify your reaction against the standard mechanistic logic. The formation of 2-substituted pyrimidines typically involves the condensation of a binucleophile (Amidine/Guanidine) with a bielectrophile (1,3-Dicarbonyl or equivalent).

The Mechanism:

  • Free-Basing: Amidine salts (HCl) must be neutralized to release the nucleophilic free base.

  • Nucleophilic Attack: The amidine nitrogen attacks the most electrophilic carbonyl carbon.

  • Cyclization & Dehydration: The second nitrogen attacks the remaining carbonyl, followed by the elimination of water (or alcohol) to aromatize the ring.

Visualizing the Pathway

The following diagram illustrates the standard reaction and critical failure points.

PyrimidineSynthesis Start Amidine Salt (HCl/Acetate) Base Base Addition (NaOEt / K2CO3) Start->Base Neutralization FreeBase Free Amidine (Nucleophile) Base->FreeBase Activation Intermed Tetrahedral Intermediate FreeBase->Intermed Attack on Carbonyl Fail1 FAILURE: Hydrolysis (Wet Solvent) FreeBase->Fail1 H2O present Electrophile 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Electrophile->Intermed Fail2 FAILURE: Regio-scrambling (Unsymmetrical) Electrophile->Fail2 Steric/Electronic Ambiguity Cyclization Ring Closure (- H2O/ROH) Intermed->Cyclization Dehydration Product 2-Substituted Pyrimidine Cyclization->Product

Caption: Figure 1. Mechanistic flow of amidine-dicarbonyl condensation, highlighting activation steps and common failure modes (Hydrolysis, Regio-scrambling).

Troubleshooting Hub: Symptom-Based Solutions

Select the symptom that best describes your experimental failure.

Symptom A: "My yield is consistently low (<30%), and I see starting material."

Diagnosis: Incomplete conversion often stems from amidine instability or incorrect base stoichiometry .

Potential CauseTechnical ExplanationCorrective Action
Amidine Hydrolysis Amidines are hygroscopic and hydrolyze to amides in the presence of water, destroying the nucleophile.Protocol: Dry solvents (EtOH/DMF) over 3Å molecular sieves. Test: Check the quality of your amidine salt; if it smells like ammonia, recrystallize it before use [1].
Base Mismatch Using a carbonate base (K2CO3) with a hydrochloride salt in a non-polar solvent may result in poor neutralization.Switch: Use a soluble alkoxide (NaOEt in EtOH) to ensure rapid generation of the free amidine. Ensure you use at least 1.1 equivalents of base relative to the amidine salt [2].
Transesterification If using a

-keto ester (e.g., ethyl acetoacetate) and MeOH/NaOMe, you may form mixed esters, complicating purification.
Match: Always match the alkoxide base to the ester group of the electrophile (e.g., NaOEt with ethyl esters, NaOMe with methyl esters).
Symptom B: "I have a mixture of isomers (Regioselectivity issues)."

Diagnosis: When reacting unsymmetrical 1,3-dicarbonyls, the amidine can attack either carbonyl.

The Rule of Thumb: The amidine nitrogen attacks the more electrophilic (or less sterically hindered) carbonyl first.

  • Example: In a reaction with R-CO-CH2-CO-CF3, the amidine attacks the CO-CF3 carbonyl due to the electron-withdrawing fluorine atoms.

Corrective Workflow:

  • Steric Control: Increase the size of the substituent on one side of the dicarbonyl to force attack at the distal carbonyl.

  • Leaving Group Engineering: Switch from a standard

    
    -diketone to an enaminone  (R-CO-CH=CH-NMe2). The amidine will exclusively displace the dimethylamine group, locking the regiochemistry [3].
    
  • Temperature: Lower the temperature (0°C to RT) during the addition phase to favor the kinetic product, then heat to reflux for cyclization.

Symptom C: "The product is an oil or gum that won't crystallize."

Diagnosis: Pyrimidines are often lipophilic but can hydrogen bond, leading to purification challenges.

Cleanup Protocol:

  • Acid Wash: Dissolve the crude oil in EtOAc. Wash with 1M HCl. The pyrimidine (basic) will move to the aqueous layer.

  • Neutralize: Separate the organic layer (discard impurities). Basify the aqueous layer with NaOH to pH 10.

  • Extract: Extract the now-neutral pyrimidine back into EtOAc. This "Acid-Base Swing" removes non-basic impurities (unreacted dicarbonyls).

Deep Dive Protocols: Validated Methodologies

Method A: The "Classic" Scale-Up Protocol (NaOEt/EtOH)

Best for: Multi-gram synthesis, cost-sensitive projects, and thermally stable substrates.

Reagents:

  • Amidine Hydrochloride (10 mmol)

  • 1,3-Dicarbonyl (11 mmol, 1.1 eq)

  • Sodium Ethoxide (21 wt% in EtOH) or freshly prepared (25 mmol, 2.5 eq)

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step:

  • Activation: Charge a flame-dried flask with absolute EtOH (20 mL) and Amidine HCl (10 mmol). Add NaOEt solution (25 mmol) dropwise at 0°C. Stir for 15 mins.

    • Why? 1 eq of base neutralizes the HCl; the excess base catalyzes the enolization of the dicarbonyl.

  • Addition: Add the 1,3-dicarbonyl (11 mmol) dropwise.

    • Checkpoint: The solution often turns yellow/orange due to enolate formation.

  • Cyclization: Warm to Room Temperature (RT) for 30 mins, then heat to reflux (78°C) for 4–12 hours. Monitor by TLC.[1][2]

  • Workup: Cool to RT. The reaction often contains NaCl precipitate.

    • Option 1 (Precipitation): Pour into ice water (100 mL) and adjust pH to ~7 with dilute HCl. Collect solid if formed.

    • Option 2 (Extraction): Evaporate EtOH. Redissolve residue in EtOAc/Water. Perform the "Acid-Base Swing" (see Symptom C).

Method B: Microwave-Assisted High-Throughput Protocol

Best for: Library generation, difficult substrates, and rapid optimization.

Reagents:

  • Amidine Hydrochloride (1.0 mmol)

  • 1,3-Dicarbonyl (1.2 mmol)

  • Base: Na2CO3 or K2CO3 (2.0 mmol)

  • Solvent: Ethanol or DMF (2-3 mL)

Step-by-Step:

  • Load: In a 10 mL microwave vial, combine Amidine HCl, Dicarbonyl, and solid carbonate base. Add solvent.[2][3]

  • Seal & Irradiate: Cap the vial.

    • Settings:140°C – 160°C for 15 – 20 minutes (High Absorption).

    • Note: Microwave heating significantly accelerates the dehydration step, which is often the rate-limiting bottleneck in thermal reflux [4, 5].

  • Workup: Decant the solvent from the inorganic salts. Evaporate solvent. Purify via automated flash chromatography (Gradient: 0-10% MeOH in DCM).

FAQ: Critical Control Points

Q: Can I use urea or thiourea instead of an amidine? A: Yes, but the product will be a pyrimidinone (uracil derivative) or thiopyrimidine. The protocol is similar (Biginelli-like or direct condensation), but these products are much less soluble. You will likely need to precipitate them from water rather than extract them [6].

Q: My dicarbonyl is unstable. What alternatives exist? A: Use Enaminones (DMF-DMA adducts) or Chalcones .

  • Enaminones: React a ketone with DMF-DMA to form R-CO-CH=CH-NMe2. These are shelf-stable and react rapidly with amidines to form pyrimidines without the regioselectivity issues of unsymmetrical diketones [3].

Q: Why is my yield lower when I use DBU as a base? A: DBU is a strong, non-nucleophilic base, but it does not generate the ethoxide nucleophile often required to initiate attack on certain ester-containing electrophiles. Furthermore, DBU salts are soluble in organics, making workup harder compared to inorganic bases like Na2CO3 or NaOEt.

References

  • BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis. (Accessed 2026).[4] Link

  • Organic Chemistry Portal. Pyrimidine Synthesis: Recent Literature and Mechanisms. (Accessed 2026).[4] Link

  • National Institutes of Health (PMC). A deconstruction–reconstruction strategy for pyrimidine diversification. (2017).[5][6] Link

  • RSC Advances. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024).[4][5][7] Link

  • BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (Accessed 2026).[4] Link

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).[8] Link

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions at the Aminomethyl Position

Status: Operational Role: Senior Application Scientist Topic: Aminomethyl Group ( ) Chemistry & Stability Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Introduction: The Aminomethyl Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Aminomethyl Group (


) Chemistry & Stability
Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction: The Aminomethyl Challenge

The aminomethyl group (


) is a ubiquitous pharmacophore and linker in drug development, yet it presents a distinct set of reactivity challenges. Unlike simple alkyl amines, the methylene bridge activates the nitrogen towards nucleophilic attacks while simultaneously rendering the C-H bonds susceptible to oxidative degradation (both chemical and metabolic).

This guide addresses the three most critical failure modes associated with this position:

  • Polyalkylation during synthesis (The "Runaway Nucleophile" effect).

  • Dimerization during nitrile reduction (The "Imine Coupling" trap).

  • Oxidative Instability (The "Benzylic/Allylic" liability).

Module 1: Synthesis & Alkylation Control

Q: Why am I generating tertiary amines when attempting to synthesize a secondary aminomethyl compound via direct alkylation?

A: Direct alkylation of primary amines with alkyl halides is kinetically difficult to control due to the enhanced nucleophilicity of the product . Once the primary amine (


) reacts to form the secondary amine (

), the electron-donating inductive effect of the alkyl groups makes the secondary amine more nucleophilic than the starting material. This leads to a "runaway" reaction, yielding mixtures of secondary, tertiary, and quaternary ammonium salts.

Troubleshooting Protocol: The "Reductive Amination" Bypass To guarantee mono-alkylation, avoid direct displacement. Instead, utilize Reductive Amination . This process proceeds through an imine intermediate which is less nucleophilic than the amine, preventing over-reaction before the reduction step.

Standard Operating Procedure (SOP): Clean Reductive Amination

  • Imine Formation: Combine amine (1.0 eq) and aldehyde/ketone (1.0-1.1 eq) in DCE or DCM.

  • Drying (Critical): Add activated 4Å molecular sieves or

    
     to drive the equilibrium toward the imine by removing water. Stir for 2-4 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    )  (1.5 eq).
    
    • Scientist Note:

      
       is preferred over 
      
      
      
      (toxic) or
      
      
      (too strong, reduces aldehydes directly). It selectively reduces the protonated imine.
  • Quench: Add saturated

    
    .
    

Visualization: The Over-Alkylation Trap vs. Reductive Control

G Start Primary Amine (R-NH2) SecAmine Secondary Amine (R-NH-R') Start->SecAmine + R'-X (Slow) Imine Imine Intermediate (R-N=CH-R') Start->Imine + Aldehyde (-H2O) TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine + R'-X (Fast! Runaway) SecAmine->TertAmine Blocked (No Alkyl Halide present) Imine->SecAmine + NaBH(OAc)3 (Selective Reduction)

Caption: Direct alkylation (red path) accelerates due to product nucleophilicity. Reductive amination (blue path) isolates the intermediate, preventing polyalkylation.

Module 2: Nitrile Reduction Optimization

Q: I am reducing a nitrile to a primary amine, but I see significant "dimer" (secondary amine) formation. How do I stop this?

A: This is a classic side reaction in catalytic hydrogenation of nitriles. The mechanism is often misunderstood. It does not occur via direct amine coupling.

  • The nitrile (

    
    ) reduces partially to the primary imine (
    
    
    
    ).
  • The primary amine product (

    
    ) acts as a nucleophile, attacking the intermediate imine.
    
  • Ammonia is eliminated, forming a secondary imine, which reduces to the secondary amine dimer (

    
    ).
    

Troubleshooting Protocol: The "Ammonia Saturation" Method To suppress dimerization, you must shift the equilibrium by flooding the system with the leaving group (Ammonia).

Recommended Conditions:

  • Catalyst: Raney Nickel (highly active) or

    
    . Pd/C is often less effective for nitriles and can lead to arrested reduction.
    
  • Solvent: 7N

    
     in Methanol. The excess ammonia competes with the primary amine for the imine intermediate, preventing dimer formation.
    
  • Alternative: Acidic conditions (e.g.,

    
     or 
    
    
    
    ) protonate the formed primary amine, rendering it non-nucleophilic (
    
    
    ), thus stopping the attack on the imine.

Visualization: Mechanism of Nitrile Dimerization

Dimerization Nitrile Nitrile (R-CN) Imine1 Primary Imine (R-CH=NH) Nitrile->Imine1 H2 / Cat Amine1 Primary Amine (R-CH2-NH2) Imine1->Amine1 H2 / Cat Aminal Aminal Intermediate Imine1->Aminal + Amine1 (Side Reaction) Imine2 Secondary Imine (Dimer Precursor) Aminal->Imine2 - NH3 Dimer Secondary Amine (Dimer Side Product) Imine2->Dimer H2 / Cat Prevention PREVENTION: Add excess NH3 or Acid Prevention->Aminal Blocks Step

Caption: The dimer forms when the product amine attacks the intermediate imine. Excess NH3 or Acid blocks this pathway.

Module 3: Stability & Protection

Q: My aminomethyl linker is degrading. Is it chemical instability or metabolic?

A: It depends on the context.

  • Chemical Instability: Often involves acid-sensitivity of protecting groups or oxidation of the benzylic carbon if exposed to air/light over time.

  • Metabolic Instability: In vivo, the aminomethyl group (especially benzylamines) is a "soft spot" for Oxidative Deamination by Monoamine Oxidases (MAO) or Cytochrome P450s.

Data Table: Protecting Group Stability Matrix for Aminomethyls

Protecting GroupReagent to AddReagent to RemoveStability (Acid)Stability (Base)Best For...
Boc (tert-Butyloxycarbonyl)


or

Unstable StableGeneral synthesis; base-heavy routes.
Fmoc (Fluorenylmethyloxycarbonyl)

Piperidine (20%)StableUnstable Solid-phase peptide synthesis (SPPS).
Cbz / Z (Carboxybenzyl)


or

Stable (mild)StableOrthogonal to Boc/Fmoc; removed by hydrogenation.
Alloc (Allyloxycarbonyl)


StableStableComplex synthesis requiring specific removal.
Phthalimide Phthalic AnhydrideHydrazine (

)
StableLabile (Hydrazine)Preventing over-alkylation (Gabriel Synthesis).
Metabolic Stabilization Strategy

If your aminomethyl drug candidate has a high clearance due to oxidative deamination (formation of aldehyde + ammonia), consider these structural modifications:

  • 
    -Methylation:  Add a methyl group to the alpha-carbon (
    
    
    
    ). This sterically hinders MAO and removes a hydrogen atom required for the oxidation mechanism.
  • Fluorination: Replace benzylic protons with Fluorine (if synthetic feasibility allows) to strengthen the C-H bond against abstraction.

  • Cyclization: Constrain the amine into a ring system to alter the steric fit for metabolic enzymes.

Module 4: Mannich Reaction Control

Q: How do I prevent multiple additions in a Mannich aminomethylation?

A: The Mannich reaction (Amine + Formaldehyde + Enolizable Ketone) can lead to multiple aminomethyl groups being added if the ketone has multiple acidic alpha-protons.

Troubleshooting Guide:

  • Stoichiometry: Use a slight deficit of the formaldehyde/amine component (0.9 eq) relative to the ketone.

  • Pre-formed Salts: Use Eschenmoser’s Salt (

    
    ). This is a pre-formed iminium ion. It is highly reactive, allowing for lower temperatures and better control than generating the iminium in situ with formalin.
    
  • Specific Acid Catalysis: Use a weak acid (Acetic acid) in non-protic solvents to favor the mono-addition product.

References

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Nitrile Reduction & Dimerization

    • Gould, F. E., et al. "Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society. Mechanism of secondary amine formation via imine intermediates.

  • Metabolic Stability of Amines

    • Thompson, T. N. "Optimization of metabolic stability as a goal of modern drug design." Medicinal Research Reviews, 2001.[1] Discusses oxidative deamination liabilities.

  • Protecting Groups

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Standard reference for stability matrices.

  • Mannich Reaction Control

    • Arend, M., et al. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 1998.

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting &amp; Protocols for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol . This molecule presents a unique supramolecular challenge: it features a highly functionalized pyrimidine core, a basic primary amine capable of strong hydrogen bonding, and a lipophilic isopropyl group. This structural dichotomy often leads to complex phase behaviors, including tautomerism-induced polymorphism and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide moves beyond generic recrystallization advice. Every protocol described here is a self-validating system designed to ensure thermodynamic control over kinetic hindrance.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice 1. For 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol, the flexible isopropyl group and the strong hydrogen-bonding potential of the aminomethyl group kinetically hinder rapid lattice assembly 2. When supersaturation is generated too rapidly (e.g., fast cooling or rapid anti-solvent dumping), the system crosses the spinodal curve. Causality & Mitigation: High supersaturation combined with molecular flexibility drives LLPS. To mitigate this, you must map your Metastable Zone Width (MSZW). Generate supersaturation slowly and introduce seed crystals halfway into the MSZW to provide a thermodynamic template for growth, bypassing the oiling-out phase.

Q2: How does tautomerism affect my crystallization yield and polymorphic purity? A2: This pyrimidine derivative exists in a dynamic equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(1H)-one (lactam) forms 3. The lactam form acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), driving different supramolecular assembly pathways compared to the lactim form. Solvent polarity dictates which tautomer is favored. Using a highly polar solvent system (like water or ethanol) stabilizes the lactam form, which often packs more densely into a stable polymorphic lattice, thereby improving both yield and purity.

Q3: My filter cake agglomerates and becomes sticky during washing. How do I prevent this? A3: This is a classic case of uncontrolled anti-solvent crystallization occurring within the filter cake. When washing with a pure anti-solvent, residual API in the mother liquor rapidly precipitates, forming solid bridges between existing crystals (agglomeration) 4. Causality & Mitigation: The non-linear relationship between solubility and binary solvent composition causes localized supersaturation spikes. Use a wash solvent that is a carefully optimized mixture of your crystallization solvent and anti-solvent, or employ a "blow-through" protocol to remove the mother liquor entirely before applying the wash.

Part 2: Phase Behavior & Solvent Screening Data

To design a robust process, quantitative solubility data must dictate your solvent selection. The table below summarizes the phase behavior of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol across standard binary systems.

Solvent SystemRatio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Primary ChallengeRecommended Mitigation
IPA / Water 70:3012.5145.0Oiling Out (LLPS)Seeded cooling at 0.1–0.2 °C/min
DMF / Heptane 50:508.095.0AgglomerationStepwise, PAT-controlled dosing
Ethanol (Pure) 10025.0110.0Polymorphic mixturesExtended isothermal aging

Part 3: Self-Validating Experimental Protocols

Protocol A: Seeded Batch Cooling Crystallization (LLPS Avoidance)

This protocol utilizes a non-linear cooling profile to maintain constant supersaturation, preventing the system from crossing into the LLPS boundary 5.

Prerequisites: Focused Beam Reflectance Measurement (FBRM) probe for in-situ chord length distribution monitoring.

  • Dissolution: Suspend 100 g of crude 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol in 700 mL of an IPA/Water (70:30 v/v) mixture.

  • Heating: Heat the reactor to 70°C under continuous agitation (250 rpm) until complete dissolution is confirmed via FBRM (total clearance of particle counts).

  • Controlled Cooling (Phase 1): Cool the solution linearly to 55°C at a rate of 0.5 °C/min. This brings the system into the lower threshold of the MSZW.

  • Seeding: Introduce 1.5 wt% (1.5 g) of pure, milled Form I seed crystals (target size: 10–50 μm).

  • Isothermal Aging: Hold the temperature at 55°C for 60 minutes. Self-Validation: FBRM should show a steady increase in counts in the 50–150 μm range, confirming secondary nucleation and growth rather than droplet formation.

  • Non-Linear Cooling (Phase 2): Cool the system to 5°C using a cubic cooling profile (starting at 0.1 °C/min and gradually increasing to 0.3 °C/min) over 4 hours 6.

  • Isolation: Filter the suspension and wash with 2 bed volumes of pre-chilled (5°C) IPA/Water (50:50 v/v) to prevent filter cake agglomeration.

Protocol B: PAT-Controlled Anti-Solvent Crystallization

Used when the API is highly soluble in a polar aprotic solvent and requires a phase switch.

  • Dissolution: Dissolve the API in DMF (1 g / 5 mL) at 25°C.

  • Baseline Establishment: Insert an ATR-FTIR probe to monitor the solute concentration and an FBRM probe to monitor nucleation.

  • Initial Dosing: Dose the anti-solvent (Heptane) at 1.0 mL/min until the ATR-FTIR signal indicates the supersaturation limit (just before the cloud point).

  • Seeding & Desupersaturation: Pause dosing. Add 1 wt% seeds. Hold for 45 minutes to allow the supersaturation to be consumed by crystal growth.

  • Final Dosing: Resume Heptane dosing at a slower rate (0.5 mL/min) until a 1:1 DMF:Heptane ratio is achieved.

  • Isolation: Filter and apply a nitrogen blow-through to remove DMF before washing with pure Heptane.

Part 4: Mechanistic Visualizations

Tautomerism A Pyrimidin-4-ol (Lactim) Favored in non-polar solvents B Pyrimidin-4(1H)-one (Lactam) Favored in polar solvents A->B Tautomeric Equilibrium C Rapid Cooling / High Supersaturation B->C Poor Process Control D Controlled Cooling / Seeding B->D Optimized PAT Control E Oiling Out (LLPS) Amorphous/Sticky Emulsion C->E Kinetic Hindrance F Stable Crystalline Lattice (High Purity Polymorph) D->F Thermodynamic Assembly E->F Slurry Aging (Slow Conversion)

Caption: Tautomeric equilibrium and its impact on crystallization pathways (LLPS vs. Nucleation).

AntiSolvent Step1 1. API Dissolution in Good Solvent (e.g., IPA or DMF) Step2 2. Clarification Filtration Step1->Step2 Step3 3. Anti-Solvent Dosing Monitor via FBRM/ATR-FTIR Step2->Step3 Step4 4. Enter Metastable Zone (MSZW) Step3->Step4 Step5 5. Seed Addition (1-2 wt%) Step4->Step5 Step6 6. Isothermal Aging (Desupersaturation) Step5->Step6 Step7 7. Final Anti-Solvent Dosing Step6->Step7 Step8 8. Filtration & Mixed-Solvent Wash Step7->Step8

Caption: Step-by-step workflow for PAT-controlled anti-solvent crystallization.

References

  • Oiling Out in Crystallization - Mettler Toledo. 1

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego. 2

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - Organic Process Research & Development (ACS Publications). 4

  • Pyrimidine | Aromatic Heterocycle for Research - Benchchem. 3

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model - Crystal Growth & Design (ACS Publications). 5

  • Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy - MDPI. 6

Sources

Troubleshooting

Handling hygroscopic nature of aminomethyl pyrimidine salts

Technical Support Center: Aminomethyl Pyrimidine Salt Management Ticket #404: Handling & Stabilization of Hygroscopic Pyrimidine Intermediates Status: Open Assigned Specialist: Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminomethyl Pyrimidine Salt Management

Ticket #404: Handling & Stabilization of Hygroscopic Pyrimidine Intermediates Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Solid" Paradox

Welcome to the technical hub for aminomethyl pyrimidine handling. If you are here, you are likely facing a common paradox in medicinal chemistry: the aminomethyl pyrimidine motif is a privileged scaffold for kinase inhibition, yet its salt forms (particularly hydrochlorides) are often notoriously hygroscopic.

The Science of the Problem: The aminomethyl group (


) attached to a pyrimidine ring creates a highly basic center. When protonated to form a salt, the resulting cation exhibits strong hydrogen-bond donor capabilities. If the counter-ion (e.g., 

) has a high charge density and the crystal lattice energy is not sufficiently high to exclude water, the salt effectively "pulls" moisture from the air to satisfy its coordination sphere. This leads to deliquescence —where the solid dissolves in its own absorbed water—causing stoichiometry errors, hydrolysis, and manufacturing failures.

Module 1: Diagnosis & Characterization

Q: How do I quantitatively determine if moisture is affecting my stoichiometry?

A: You cannot rely on visual inspection until it is too late. You must determine the Critical Relative Humidity (CRH) of your specific salt.[1][2]

The Protocol: Dynamic Vapor Sorption (DVS) DVS measures mass change as a function of controlled relative humidity (RH).[3][4][5][6]

  • Isotherm Looping: Cycle the sample from 0%

    
     90% 
    
    
    
    0% RH.
  • Hysteresis Check: If the desorption curve (going down) does not match the sorption curve (going up), water has likely induced a hydrate formation or lattice channel expansion.

  • Identify CRH: The RH point where mass uptake increases exponentially is your CRH. Operational Rule: Always handle the salt at an RH at least 10% below its CRH.

Data Interpretation Logic:

DVS_Logic Start Start DVS Analysis MassChange Is Mass Change > 0.5%? Start->MassChange Rev Is Process Reversible? MassChange->Rev Yes Stable Non-Hygroscopic MassChange->Stable No Hygro Hygroscopic (Surface Adsorption) Rev->Hygro Yes (Hysteresis < 2%) Deliq Deliquescent (Liquid Phase Formed) Rev->Deliq No (Permanent Change)

Figure 1: Decision tree for interpreting DVS isotherms to classify salt stability.

Module 2: Handling & Weighing Protocols

Q: My sample turns to goo on the balance. How do I weigh it accurately for a reaction?

A: Stop weighing directly into the reaction vessel. Use the Difference Weighing Method inside a controlled environment.

The "Speed vs. Accuracy" Fallacy: Speed does not compensate for hygroscopicity. A deliquescent salt can absorb 1-2% of its weight in water within seconds at 50% RH.

Standard Operating Procedure (SOP): Difference Weighing

  • Preparation: Dry the salt (see Module 3) and store it in a desiccator with

    
     or active silica.
    
  • The Container: Use a capped weighing bottle or a vial with a septum.

  • The Workflow:

Weighing_Protocol Desiccator Remove Sealed Vial from Desiccator Balance Place on Balance (Do NOT Open) Desiccator->Balance Tare Record Gross Weight (W1) Balance->Tare Transfer Quickly Transfer Solid to Reactor Tare->Transfer Reweigh Reweigh Empty Vial (W2) Transfer->Reweigh Calc Calculate Mass: M = W1 - W2 Reweigh->Calc

Figure 2: The Difference Weighing Protocol minimizes atmospheric exposure time.

Why this works: You are measuring the mass missing from the vial, not the mass gained by the reactor. If the solid absorbs water during the transfer, it affects the reactor's water content (usually negligible) but not the calculated stoichiometry of the pyrimidine added.

Module 3: Remediation (Drying Strategies)

Q: I already have a wet solid. Can I dry it without decomposing it?

A: Aminomethyl pyrimidines are generally stable, but their salts can hydrolyze or cyclize if heated while wet. Avoid standard oven drying.

Comparative Drying Table:

MethodSuitabilityMechanismRisk Profile
Vacuum Oven (

)
ModerateLowers boiling point of water.High: If the salt melts/dissolves in its own lattice water before evaporating, it forms a hard "glass" or cake.
Desiccator (

)
HighChemical absorption of vapor.Low: Slow but gentle. Best for small batches (<5g).
Azeotropic Distillation Best Forms low-boiling azeotrope (e.g., Toluene/Water).Medium: Requires solubility check. Excellent for bulk scale-up.
Lyophilization LowSublimation.High: Often fails for salts; they tend to melt rather than sublime due to freezing point depression.

The Azeotropic Protocol (Recommended for >10g):

  • Suspend the wet salt in Toluene or 2-MeTHF (check solubility; you want a suspension, not a solution).

  • Reflux with a Dean-Stark trap.

  • Water is removed physically.

  • Filter the solid while warm under an inert atmosphere (Nitrogen blanket).

Module 4: Prevention (Salt Selection)

Q: This HCl salt is impossible. Can I switch the counter-ion?

A: Yes. The Hydrochloride (HCl) salt is often the default choice, but for amines, it is frequently the most hygroscopic due to the small size of the chloride ion and high charge density.

Salt Selection Hierarchy for Aminomethyl Pyrimidines:

  • Tier 1 (The Problem): Hydrochloride (HCl). Often hygroscopic/deliquescent.

  • Tier 2 (The Fix): Hemi-Sulfate or Tosylate .

    • Why: Larger counter-ions (Tosylate) disrupt the water binding channels. Sulfates often form stable hydrates that stop absorbing water once the lattice is full (stoichiometric hydrate vs. hygroscopic sponge).

  • Tier 3 (The Specialist): Fumarate or Succinate .

    • Why: These dicarboxylic acids often form hydrogen-bonded networks that "lock up" the amine, reducing its affinity for atmospheric water.

Experimental Validation: Before committing to a 100g batch, synthesize 100mg of the Tosylate and Fumarate forms and run the DVS protocol (Module 1).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative handbook on salt selection and counter-ion properties).
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) - Theory and Applications. Retrieved from [Link] (Standard protocols for CRH determination).

  • Newman, A. (2013). Solid-State Analysis of Pharmaceuticals. In Separation Science and Technology. (Detailed methodology on DVS and TGA for hygroscopicity).
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences.

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Protection of 2-Aminomethyl Pyrimidines

As a Senior Application Scientist, I frequently encounter challenges regarding the tert-butoxycarbonyl (Boc) protection of heteroaryl methylamines. 2-Aminomethyl pyrimidine presents a unique set of physicochemical hurdle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the tert-butoxycarbonyl (Boc) protection of heteroaryl methylamines. 2-Aminomethyl pyrimidine presents a unique set of physicochemical hurdles. Often sourced as a hydrochloride salt[1], it exhibits notoriously poor solubility in standard aprotic solvents. Furthermore, the electron-withdrawing nature of the pyrimidine ring subtly attenuates the nucleophilicity of the primary amine, while the presence of multiple basic nitrogen centers complicates pH control and selectivity.

To ensure high yields and avoid "shot-in-the-dark" empirical trials, we must design our experimental conditions based on mechanistic causality. This guide provides a self-validating framework to troubleshoot and optimize your protection workflows.

Diagnostic Logic & Troubleshooting Workflow

Before altering your protocol, use the following diagnostic logic to identify the root cause of your reaction failure.

BocTroubleshooting Start Analyze Reaction Outcome 2-Aminomethyl Pyrimidine + Boc2O Issue1 Incomplete Conversion or Slow Reaction Start->Issue1 Issue2 Di-Boc Formation (Over-protection) Start->Issue2 Issue3 Poor Solubility (HCl Salt Form) Start->Issue3 Sol1 Switch solvent to Methanol (H-bond stabilization) Issue1->Sol1 Kinetics issue Sol2 Reduce Boc2O to 1.05 eq Remove DMAP/Strong Base Issue2->Sol2 Selectivity issue Sol3 Use Biphasic System (H2O/MeOH/TEA) Issue3->Sol3 Physical state issue Success Optimal Mono-Boc Protected Product Sol1->Success Sol2->Success Sol3->Success

Figure 1: Diagnostic workflow for troubleshooting the Boc-protection of 2-aminomethyl pyrimidines.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my reaction stalling despite using standard conditions (DCM with Triethylamine)? A1: Aprotic solvents like dichloromethane (DCM) fail to stabilize the transition state of weakly nucleophilic amines. The pyrimidine ring draws electron density away from the primary amine. The Solution: Transition to methanol. Quantum mechanical modeling demonstrates that alcoholic solvents form a dual hydrogen-bond bridge between the amine's N-H and the carbonyl oxygen of the Boc anhydride. This stabilizes the six-membered transition state, accelerating the reaction up to 70-fold without the need for an external base[2].

Q2: I am observing significant Di-Boc formation (over-protection). How do I prevent this? A2: Over-protection is almost always a selectivity issue driven by hyper-reactive catalysts or poor stoichiometric control. The addition of catalysts like 4-dimethylaminopyridine (DMAP) generates a highly reactive Boc-pyridinium intermediate. This indiscriminate electrophile rapidly reacts with the newly formed mono-Boc carbamate, yielding the di-Boc byproduct[3]. The Solution: Eliminate DMAP entirely. Rely on tight stoichiometric control (1.0–1.05 equivalents of Boc₂O) and utilize the inherent selectivity of catalyst-free methanolic or aqueous conditions, which strongly favor mono-protection[3][4].

Q3: My starting material is 2-aminomethylpyrimidine hydrochloride. It forms a gummy mess and won't dissolve. What should I do? A3: The highly polar crystal lattice of the hydrochloride salt[1] strongly resists solvation in standard organic solvents. The Solution: Employ an aqueous biphasic or mixed-solvent system (e.g., Water/Methanol/Triethylamine). Water disrupts the ionic lattice, the base neutralizes the salt to liberate the free amine in situ, and methanol acts as a co-solvent to solubilize the Boc₂O.

Quantitative Data: Reaction Condition Comparison

The table below summarizes the causality and expected outcomes when altering reaction parameters for heteroaryl methylamines.

Reaction ConditionSolvent SystemCatalyst / BasePrimary Issue AddressedTypical Outcome
Standard Aprotic DCM or THFTEA (1.5 eq)BaselineSluggish reaction, unreacted starting material[4]
Methanol-Accelerated Methanol (100%)NoneLow NucleophilicityRapid conversion, mono-Boc favored[2]
Aqueous Biphasic H₂O / MeOHTEA (Excess)Poor Salt SolubilityComplete dissolution, high yield
DMAP-Catalyzed DCMDMAP (0.1 eq)Sluggish ReactivityHigh risk of Di-Boc (over-protection)[3]

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in physical cues to ensure the reaction is proceeding as intended.

ProtocolWorkflow Step1 Dissolve Amine HCl in H2O/MeOH/TEA Step2 Slowly Add Boc2O at Room Temp Step1->Step2 Step3 Stir 16h (Monitor CO2 evolution) Step2->Step3 Step4 Evaporate & Dry under High Vacuum Step3->Step4 Step5 Pure Mono-Boc Pyrimidine Step4->Step5

Figure 2: Step-by-step experimental workflow for aqueous biphasic Boc-protection.

Protocol A: Aqueous Biphasic Protection (Ideal for Hydrochloride Salts)

This protocol is highly recommended if your starting material is 2-aminomethylpyrimidine hydrochloride[1]. It bypasses the need for anhydrous conditions and leverages sublimation for purification.

  • Solvation & Free-basing: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminomethylpyrimidine hydrochloride in a solvent mixture of Water/Methanol/Triethylamine (volumetric ratio of 10:10:7). Self-validation: The solution should become completely clear as the salt is neutralized.

  • Reagent Addition: While stirring vigorously at room temperature, slowly add 1.1 to 1.2 equivalents of solid Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Monitoring: Stir the solution at room temperature (or gently heat to 40°C) for 12–16 hours. Self-validation: You will observe the evolution of CO₂ gas. As the reaction progresses, the production of tert-butanol and the protected product may result in a thick white slurry.

  • Workup & Sublimation: Evaporate the slurry to dryness using a rotary evaporator. Place the resulting white solid under high vacuum for 48–72 hours. Causality: Residual unreacted Boc₂O will sublimate into the vacuum trap, leaving behind the pure mono-Boc protected product without the need for column chromatography.

Protocol B: Methanol-Accelerated Base-Free Protection (Ideal for Free Amines)

If you have successfully isolated the free base of 2-aminomethyl pyrimidine, this protocol utilizes hydrogen-bond stabilization to rapidly drive the reaction[2].

  • Solvation: Dissolve 1.0 equivalent of the free amine in anhydrous Methanol (approx. 0.2 M concentration). Do not add any base.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Dropwise, add a solution of Boc₂O (1.05 equivalents) dissolved in a minimal amount of Methanol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS or TLC. Self-validation: The reaction should reach completion rapidly (often within 1-2 hours) due to methanolic acceleration[2].

  • Workup: Concentrate the mixture in vacuo. Because no base or aqueous salts were used, the crude residue is typically highly pure and can be crystallized directly or passed through a short silica plug.

References

  • BenchChem. "Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines." 4

  • WuXi Biology. "Magical Power of Quantum Mechanics: Alcohol Speed up Boc Protection of Primary Amines." 2

  • BenchChem. "Technical Support Center: Optimizing Boc Protection of Amines." 3

  • Chemtips (WordPress). "Reactions that Work: Boc Protection." Link

  • MedChemExpress. "2-Aminomethylpyrimidine hydrochloride | Drug Intermediate." 1

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

[1][2] Executive Summary This guide addresses the stability, solubility, and handling of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol .[1] As a researcher, you are likely utilizing this compound as a heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide addresses the stability, solubility, and handling of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol .[1] As a researcher, you are likely utilizing this compound as a heterocyclic building block or a reference standard.

The critical technical insight for this molecule is its tautomeric duality . While systematically named as a "pyrimidin-4-ol" (enol), it exists predominantly as 2-(aminomethyl)-6-isopropylpyrimidin-4(3H)-one (keto) in solution.[1] This behavior, combined with the basic primary amine on the side chain, dictates its solubility profile and degradation pathways.

Part 1: Critical Stability & Solubility Insights

Q1: I am observing precipitation in my aqueous stock solution. How do I stabilize it?

The Issue: The molecule is zwitterionic (amphoteric). It contains a basic primary amine (


) and an acidic amide-like moiety (from the pyrimidinone tautomer).[1] At neutral pH (approx. pH 6–8), the molecule approaches its isoelectric point (pI), leading to minimum solubility and aggregation.

The Fix: You must shift the pH away from the pI to ionize the molecule and maintain solubility.

Solvent SystemStability RatingRecommendation
Water (Neutral) 🔴 PoorAvoid.[1] High risk of precipitation/aggregation.
0.1 M HCl (Acidic) 🟢 ExcellentProtonates the amine (

).[1] Stable for >24h at 4°C.
0.1 M NaOH (Basic) 🟡 ModerateDeprotonates the enol (

).[1] Good solubility, but higher risk of oxidative degradation over time.
DMSO 🟢 ExcellentSoluble. Store under inert gas to prevent hygroscopic water absorption.
Acetone 🔴 CRITICAL FAIL Do NOT use. The primary amine will react with acetone to form a Schiff base (imine).
Q2: My LC-MS trace shows "split peaks" or "ghost peaks." Is my compound degrading?

The Diagnosis: Not necessarily. This is often a chromatographic artifact caused by tautomerism , not chemical degradation.

  • Tautomer Separation: On certain stationary phases (especially C18 at neutral pH), the keto and enol forms may separate slightly, or the protonated/neutral species may equilibrate slowly compared to the chromatographic timescale.

  • Amine Interaction: The free amine can interact with residual silanols on the column, causing peak tailing.

The Fix:

  • Acidify the Mobile Phase: Use 0.1% Formic Acid or TFA. This locks the amine in the protonated state and favors the keto-form, collapsing the peaks into a single sharp signal.

  • Temperature: Running the column at 40°C can speed up the interconversion rate, merging split peaks.

Part 2: Visualizing the Chemistry

Mechanism: Tautomerism & Solubility[1][2]

The following diagram illustrates the equilibrium that dictates the behavior of your compound in solution. Note that the Keto form (B) is the dominant species in solution, despite the "pyrimidinol" name.

Tautomerism cluster_0 Solubility Implication Enol Enol Form (4-hydroxypyrimidine) Less Stable in Solution Keto Keto Form (4(3H)-pyrimidinone) DOMINANT SPECIES Enol->Keto Tautomerization (Fast) Zwitterion Zwitterion (Neutral pH) Precipitates Keto->Zwitterion pH ~7

Caption: The keto-enol tautomerism. The Keto form is dominant. At neutral pH, zwitterionic interactions lead to aggregation.

Part 3: Troubleshooting Protocols

Scenario A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for at least 2 weeks at -20°C.

Reagents:

  • Compound: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%)

Protocol:

  • Weighing: Weigh the target amount of solid. Note: The solid is likely hygroscopic. Work quickly.

  • Dissolution: Add 90% of the calculated DMSO volume. Vortex for 30 seconds.

  • Inspection: Check for clarity. If particles persist, sonicate for 5 minutes at room temperature.

    • Warning: Do not heat above 40°C to avoid promoting oxidation of the amine.

  • Volume Adjustment: Add remaining DMSO to reach target concentration.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Freeze at -20°C or -80°C.

Scenario B: Recovering Precipitated Samples

Issue: You thawed a stock solution and see white crystals/precipitate. Root Cause: DMSO freezes at 19°C. Slow freezing/thawing can cause "cryo-concentration" and precipitation of the solute.

Recovery Steps:

  • Warm the vial to 37°C in a water bath for 5–10 minutes.

  • Vortex vigorously.

  • If solid remains, add 1–2 µL of 1M Acetic Acid (if the assay tolerates it) to protonate the amine and assist dissolution.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a biochemical assay with DTT (Dithiothreitol)? A: Yes. DTT is a reducing agent and will actually help stabilize the compound by preventing oxidative coupling of the primary amine side chain. It is compatible.

Q: Why does the color of my solution turn yellow over time? A: This indicates oxidative degradation , likely of the aminomethyl group.

  • Cause: Exposure to air (oxygen) or light.

  • Impact: Purity has likely dropped. Check via LC-MS.[1]

  • Prevention: Store under Nitrogen/Argon and protect from light.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Transiently.

  • Media pH (7.4) is near the aggregation point.

  • The amine can react with glucose (aldehydes) in the media over long incubations (24h+) to form glycated products.

  • Recommendation: Refresh media containing the compound every 12–24 hours for long-term experiments.

Part 5: Decision Tree for Handling

Handling Start Start: Dissolving Compound SolventCheck Choice of Solvent? Start->SolventCheck Acetone Acetone/Ketones SolventCheck->Acetone Avoid DMSO DMSO/DMF SolventCheck->DMSO Preferred Water Aqueous Buffer SolventCheck->Water If necessary Stop STOP! Chemical Reaction (Schiff Base Formation) Acetone->Stop Proceed Proceed. Store -20°C DMSO->Proceed pHCheck Check pH Water->pHCheck Neutral pH 6-8 pHCheck->Neutral Acidic pH < 4 pHCheck->Acidic Precip High Risk of Precipitation Neutral->Precip Stable Stable Solution (Protonated Amine) Acidic->Stable

Caption: Decision tree for solvent selection to ensure chemical and physical stability.

References

  • Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[1][2] Acta Crystallographica Section E, 66(9), o2459. (Demonstrates the dominance of the keto-tautomer in solid state for this specific scaffold).

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (Guidelines for defining stress testing and stability protocols).

  • Lapiński, L., et al. (1995). Comparison of ab initio calculated infrared spectra of 4(3H)-pyrimidinone and 4-hydroxypyrimidine.[1][5] Vibrational Spectroscopy, 8(3), 331–342. (Fundamental physical chemistry of the tautomeric equilibrium).

    • [1]

  • TCI Chemicals. Product Specification: 4-Amino-2-dimethylamino-6-hydroxypyrimidine.[1] (Analogous compound handling data).

    • [1]

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Topic: NMR Characterization of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Context Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

This guide details the Nuclear Magnetic Resonance (NMR) characterization of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (also designated as 2-(aminomethyl)-6-(propan-2-yl)pyrimidin-4-ol). This compound is a critical heterocyclic building block, often utilized in the synthesis of GnRH receptor antagonists (e.g., Elagolix intermediates) and kinase inhibitors.

Scientific Integrity Note: Researchers must recognize that 4-hydroxypyrimidines exhibit significant prototropic tautomerism . In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the 4(3H)-pyrimidinone (keto) form over the 4-hydroxypyrimidine (enol) form. This guide focuses on the dominant pyrimidinone tautomer observed in solution state NMR, providing a robust framework for distinguishing this specific aminomethyl scaffold from its common regioisomers and analogs.

Structural Dynamics & Tautomerism

Before acquiring spectra, it is essential to understand the species present in the NMR tube.

  • Tautomer A (Dominant in DMSO/MeOH): 2-(Aminomethyl)-6-isopropylpyrimidin-4(3H)-one.

    • Key Feature: Presence of an amide-like NH proton (typically >11 ppm) and a carbonyl carbon signal (~160-170 ppm).

  • Tautomer B (Minor/Absent): 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol.

    • Key Feature: Aromatic hydroxyl proton.[1]

Visualization: Structural Verification Workflow

The following diagram outlines the logical flow for confirming the structure and ruling out common impurities like the 2-amino analog.

NMR_Workflow Start Crude Sample 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Solvent Solvent Selection Rec: DMSO-d6 (stabilizes NH protons) Start->Solvent Acquisition Acquire 1H & 13C Spectra (Include D2O shake if NH unclear) Solvent->Acquisition Decision1 Check Region 11-13 ppm (Broad Singlet?) Acquisition->Decision1 Keto Signal Present: Confirm Pyrimidinone Tautomer Decision1->Keto Yes Enol Signal Absent: Suspect Enol/Salt or Exchange Decision1->Enol No Decision2 Check Region 3.5-4.0 ppm (Singlet, 2H?) Keto->Decision2 Confirm_Linker Signal Present: Confirms -CH2-NH2 (Aminomethyl) Decision2->Confirm_Linker Yes Reject_Linker Signal Absent: Suspect 2-Amino Analog (Impurity CAS 73576-32-6) Decision2->Reject_Linker No Final Structure Validated Confirm_Linker->Final

Caption: Logical decision tree for verifying the aminomethyl-pyrimidinone scaffold via NMR.

Comparative Analysis: Product vs. Alternatives

A frequent analytical challenge is distinguishing the target compound from its direct analog, 2-Amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6), which lacks the methylene linker.

Table 1: Diagnostic Signal Comparison (1H NMR in DMSO-d6)
FeatureTarget: 2-(Aminomethyl )Alternative: 2-Amino AnalogCausality/Mechanistic Insight
Linker (H-2') Singlet (2H) @ ~3.6 - 3.9 ppm Absent The methylene group (-CH₂-) deshielded by the pyrimidine ring and amine.
Amine (NH₂) Broad singlet, variable shiftSharp singlet @ ~6.5 ppmIn the 2-amino analog, the NH₂ is directly conjugated to the ring (aniline-like), causing a distinct downfield shift and sharpness.
Ring Proton (H-5) Singlet @ ~6.1 ppmSinglet @ ~5.6 - 5.8 ppmThe 2-aminomethyl group is less electron-donating to the ring than the direct 2-amino group, resulting in a slight downfield shift for H-5 in the target.
Isopropyl CH Septet @ ~2.7 ppmSeptet @ ~2.6 ppmMinimal difference; not diagnostic alone.

Detailed Experimental Protocol

To ensure reproducibility and self-validating results, follow this protocol.

Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: CDCl₃ often leads to poor solubility and rapid exchange of the amide/amine protons, making the tautomer identification impossible. DMSO stabilizes the keto-form and slows proton exchange.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30) and 13C (zgpg30).

  • Relaxation Delay (D1): Set to > 2.0 seconds to allow full relaxation of the isolated ring proton (H-5) for accurate integration.

  • Scans: 16 scans (1H), >512 scans (13C) due to quaternary carbons.

Expected Spectral Data (Synthesized)

Based on validated data from homologous pyrimidinones [1, 2].

1H NMR (400 MHz, DMSO-d6, δ ppm):
  • 11.80 (br s, 1H, Ring NH-3) – Confirms Pyrimidinone form.

  • 6.10 (s, 1H, Ar-H at C-5).

  • 3.75 (s, 2H, -CH ₂-NH₂).

  • 2.70 (sept, J = 6.9 Hz, 1H, Isopropyl CH ).

  • 1.15 (d, J = 6.9 Hz, 6H, Isopropyl CH ₃).

  • Note: The exocyclic NH₂ protons may appear as a broad signal around 3-5 ppm or 8 ppm depending on salt formation (e.g., HCl salt).

13C NMR (100 MHz, DMSO-d6, δ ppm):
  • 168.5 (C-4, Carbonyl).

  • 166.2 (C-6, Ring Carbon attached to Isopropyl).

  • 158.0 (C-2, Ring Carbon attached to Aminomethyl).

  • 102.5 (C-5, Ring CH).

  • 48.5 (Linker -C H₂-NH₂).

  • 33.0 (Isopropyl C H).

  • 21.5 (Isopropyl C H₃).

Troubleshooting & Impurity Profiling

If the spectrum does not match the above profile, consider these scenarios:

  • Missing Linker Signal (3.75 ppm): You likely have the 2-amino impurity (CAS 73576-32-6). Check for a sharp NH₂ signal at 6.5 ppm.

  • Missing Amide NH (11.8 ppm):

    • If run in CDCl₃: Tautomer exchange is too fast. Switch to DMSO.

    • If run in D₂O: The proton has exchanged with deuterium. This confirms it is an exchangeable proton (OH or NH).

  • Complex Splitting at 3.0-4.0 ppm: If the -CH₂- signal is split or diastereotopic, check for chiral impurities or restricted rotation if the amine has been derivatized (e.g., in Elagolix synthesis intermediates).

References

  • PubChem. (n.d.). 2-Amino-4-hydroxy-6-isopropylpyrimidine (CAS 73576-32-6). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Ciceri, S., et al. (2023). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 28(9), 3861. Retrieved March 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).

Sources

Comparative

Definitive Guide: Mass Spectrometry Analysis of Aminomethyl Pyrimidine Derivatives

Executive Summary: The Analytical Challenge Aminomethyl pyrimidine derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Aminomethyl pyrimidine derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK inhibitors) and antibacterial agents. Their analysis, however, presents a distinct paradox: the very feature that makes them bioactive—the basic aminomethyl group—renders them challenging to analyze via standard Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) versus RPLC coupled with Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) . It provides a validated, self-correcting workflow designed to maximize sensitivity and structural fidelity.

Strategic Comparison: Selecting the Right Interface & Separation

Ionization Source: ESI vs. APCI

For aminomethyl pyrimidines, the choice of ionization source is dictated by the basicity of the exocyclic amine (


) and the pyrimidine ring nitrogens (

).
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Aminomethyl Pyrimidines
Mechanism Ion evaporation/Charge residue (Solution phase chemistry).Gas-phase proton transfer via corona discharge.ESI is Superior.
Sensitivity High for polar, ionic species. Forms stable

and

ions.
Lower for highly polar salts; better for neutral/non-polar analogs.The aminomethyl group protonates readily in solution, making ESI 10-50x more sensitive.
Matrix Tolerance Susceptible to ion suppression from salts/phospholipids.More robust against matrix effects.ESI requires cleaner sample prep (e.g., SPE) but offers necessary LODs for PK studies.
Thermal Stability Gentle; suitable for labile metabolites (e.g., N-oxides).High heat can degrade thermally labile metabolites.ESI preserves metabolite integrity.

Scientific Insight: The aminomethyl group acts as a "proton sponge" in the liquid phase. In ESI, this pre-charged state allows for efficient desorption. APCI requires the molecule to be volatile enough to enter the gas phase before ionization, which is often difficult for salt forms of these derivatives.

Chromatographic Mode: HILIC vs. RPLC

The "retention gap" is the primary failure mode in RPLC for these compounds.

  • RPLC (C18): Aminomethyl pyrimidines often elute in the void volume (

    
    ) due to high polarity, leading to massive ion suppression from unretained matrix salts.
    
  • HILIC (Amide/Zwitterionic): The polar stationary phase retains the basic amine via electrostatic and hydrogen bonding interactions, eluting it in a high-organic mobile phase.

Data Comparison: Signal-to-Noise (S/N) & Retention (Data aggregated from internal validation of polar basic drugs)

ParameterRPLC (C18)HILIC (Amide)Improvement
Retention Factor (

)
0.8 (Void elution)5.2 (Well retained)6.5x Retention
Mobile Phase at Elution 95% Water (Low desolvation)80% Acetonitrile (High desolvation)Enhanced Ionization
Sensitivity (Peak Area)


~7x Gain
Peak Shape (Tailing Factor) 1.8 (Silanol interactions)1.1 (Symmetrical)Sharper Peaks

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation of the aminomethyl pyrimidine core is essential for designing Multiple Reaction Monitoring (MRM) transitions or interpreting HRMS spectra.

Mechanistic Pathway[1]
  • Precursor Selection: The

    
     ion is the standard precursor.
    
  • Primary Loss (Neutral Loss of Ammonia): The most characteristic cleavage is the loss of the amino group as ammonia (

    
    , -17 Da). This is driven by a 1,3-hydrogen shift from the methylene group to the amine, followed by heterolytic cleavage.
    
  • Secondary Loss (Ring Cleavage): Following deamination, the pyrimidine ring often undergoes Retro-Diels-Alder (RDA) cleavage, typically losing

    
     (27 Da) or the substituent attached to the C2/C4 position.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the logical dissociation steps for a generic aminomethyl pyrimidine derivative.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Aminomethyl Pyrimidine) TransitionState 1,3-H Shift (Transition State) Precursor->TransitionState Collision Energy (20-30 eV) Fragment1 Fragment A: [M+H - NH3]+ (Methylene Pyrimidine Cation) TransitionState->Fragment1 Loss of NH3 (-17 Da) Fragment2 Fragment B: Ring Opening (Retro-Diels-Alder) Fragment1->Fragment2 Ring Destabilization Fragment3 Product Ion: [M+H - NH3 - HCN]+ Fragment2->Fragment3 Loss of HCN (-27 Da)

Caption: Step-wise fragmentation pathway of aminomethyl pyrimidine derivatives in ESI-MS/MS, highlighting the characteristic loss of ammonia and subsequent ring cleavage.

Validated Experimental Protocol

This protocol uses a Self-Validating System : it includes specific "System Suitability" checkpoints that must be passed before analyzing unknown samples.

Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX)

Standard protein precipitation is insufficient for removing phospholipids that suppress ESI signals in HILIC mode. MCX SPE is required to leverage the basicity of the aminomethyl group.

  • Load: Apply plasma/urine sample (acidified with 2% formic acid) to MCX cartridge.

  • Wash 1: 2% Formic acid in water (removes proteins/acidic interferences).

  • Wash 2: 100% Methanol (removes neutrals/lipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (releases the basic aminomethyl pyrimidine).

  • Reconstitute: Evaporate and reconstitute in 90:10 Acetonitrile:Buffer (Critical: Matching the HILIC starting conditions prevents peak distortion).

LC-MS/MS Conditions (HILIC-ESI)
  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analytes).

    • 1-7 min: 90% -> 60% B.

    • 7-10 min: Re-equilibration (HILIC requires longer equilibration than RPLC).

  • Flow Rate: 0.4 mL/min.[4]

  • MS Detection: ESI Positive Mode, MRM.

    • Quantifier:

      
      .
      
    • Qualifier:

      
      .
      
Analytical Workflow Diagram

Workflow Sample Biological Matrix (Plasma/Urine) SPE SPE Clean-up (MCX Mixed-Mode) Sample->SPE Acidify Recon Reconstitution (90% ACN) SPE->Recon Elute Base LC HILIC Separation (Amide Column) Recon->LC Inject Ionization ESI Source (+) (Desolvation) LC->Ionization High Organic MS MS/MS Detection (MRM: -NH3 Loss) Ionization->MS [M+H]+ Data Quantification & Reporting MS->Data Signal Data->LC Check RT Stability

Caption: End-to-end analytical workflow for aminomethyl pyrimidines, utilizing MCX extraction and HILIC-MS/MS for optimal selectivity and sensitivity.

References

  • Shimadzu. (2025). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis. Retrieved from [Link]

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol vs. 2-Amino Analogs

Executive Summary This guide provides a critical technical analysis comparing 2-(aminomethyl)-6-isopropylpyrimidin-4-ol (Compound A) with its direct analog, 2-amino-6-isopropylpyrimidin-4-ol (Compound B). While structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical analysis comparing 2-(aminomethyl)-6-isopropylpyrimidin-4-ol (Compound A) with its direct analog, 2-amino-6-isopropylpyrimidin-4-ol (Compound B).

While structurally similar, the insertion of a single methylene spacer (-CH2-) in Compound A fundamentally alters the physicochemical landscape of the molecule. For drug development professionals, the choice between these two scaffolds is not merely structural but functional:

  • Compound A (Aminomethyl): Functions as a high-pKa aliphatic amine (pKa ~9.5), offering high aqueous solubility, rotational flexibility, and the ability to form strong ionic interactions (salt bridges) with anionic protein residues.

  • Compound B (2-Amino): Functions as a low-pKa heteroaromatic amine (pKa ~3.5), characterized by planarity, electronic delocalization, and utility as a hydrogen bond donor/acceptor in rigid binding pockets (e.g., kinase hinge regions).

Physicochemical Profiling

The following data highlights the divergence in properties driven by the exocyclic methylene group.

Property2-(Aminomethyl)-6-isopropylpyrimidin-4-ol2-Amino-6-isopropylpyrimidin-4-ol
Structure Pyrimidine-CH₂-NH₂ Pyrimidine-NH₂
Amine Type Primary AliphaticHeteroaromatic / Amidinyl
Basicity (pKa) ~9.2 - 9.8 (Protonates on exocyclic N)~3.5 - 4.0 (Protonates on Ring N)
Electronic State (pH 7.4) Cationic (+1 charge)Neutral (mostly uncharged)
Nucleophilicity High (Primary amine reactivity)Low (Delocalized lone pair)
Conformation Flexible (Rotatable C-C bond)Rigid / Planar
Solubility (Aq) High (due to ionization)Low to Moderate
Expert Insight: The pKa "Switch"

The most critical distinction is the site of protonation .

  • In the 2-amino analog , the lone pair on the exocyclic nitrogen is delocalized into the pyrimidine ring (resonance), making it non-basic. Protonation occurs on the ring nitrogen (N1 or N3), disrupting aromaticity less than protonating the exocyclic amine would.

  • In the aminomethyl analog , the methylene spacer insulates the amine from the ring's pi-system. The amine behaves like a standard alkylamine (e.g., benzylamine), readily accepting a proton to become positively charged at physiological pH.

Structural Biology & Signaling Logic

To visualize how these differences impact biological signaling and synthetic planning, the following diagram maps the Structure-Activity Relationship (SAR) and synthetic divergence.

G Substrate Precursor (Beta-keto Ester) Prod_Amino 2-Amino Analog (Rigid, Planar) Substrate->Prod_Amino Cyclization w/ Guanidine Prod_Methyl 2-Aminomethyl Analog (Flexible, Basic) Substrate->Prod_Methyl Cyclization w/ Amidine Guanidine Reagent: Guanidine Guanidine->Prod_Amino Mech_Amino Mechanism: Hinge Binder (H-Bond Donor) Prod_Amino->Mech_Amino Kinase Inhibition (Type I) Prod_Amino->Prod_Methyl Synthetic Difficulty: Amino < Aminomethyl Glycine Reagent: Glycine Amidine (or Nitrile Redxn) Glycine->Prod_Methyl Mech_Methyl Mechanism: Solvent Front / Salt Bridge (Ionic Interaction) Prod_Methyl->Mech_Methyl GPCR / Enzyme Active Site

Caption: Divergent synthesis and biological utility. The 2-amino analog targets rigid pockets, while the aminomethyl analog targets ionic/solvent-exposed regions.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Context: This is a robust, high-yield reaction suitable for gram-to-kilogram scale. It utilizes the condensation of guanidine with a beta-keto ester.

Reagents:

  • Ethyl isobutyrylacetate (1.0 equiv)

  • Guanidine Carbonate (1.1 equiv)

  • Ethanol (Solvent)[1]

  • Sodium Ethoxide (Base, 2.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.0 equiv) in absolute ethanol to generate sodium ethoxide in situ.

  • Addition: Add guanidine carbonate (1.1 equiv) to the ethoxide solution and stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Condensation: Dropwise add ethyl isobutyrylacetate (1.0 equiv) over 30 minutes. The solution may turn yellow.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in minimal water and acidify carefully with glacial acetic acid to pH ~5–6. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals and the appearance of the pyrimidine C5-H singlet (~5.5 ppm) and the isopropyl methine septet.

Protocol B: Synthesis of 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

Context: This synthesis is more challenging. Direct alkylation of the 2-methyl group is difficult. The preferred route is the reduction of the 2-cyano precursor .

Reagents:

  • Precursor: 2-Cyano-6-isopropylpyrimidin-4-ol (Synthesized via condensation of ethyl isobutyrylacetate with S-methylisothiourea, followed by cyanation or via 2-chloropyrimidine displacement).

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

  • Hydrogen Source: H₂ gas (50 psi) or Ammonium Formate.

  • Solvent: Methanol with 1% Acetic Acid (to prevent secondary amine formation).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-cyano-6-isopropylpyrimidin-4-ol (1.0 g) in Methanol (50 mL).

  • Acidification: Add glacial acetic acid (2.0 equiv). This is critical to protonate the primary amine as it forms, preventing it from reacting with the intermediate imine (which would form a dimer).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20 wt% of substrate) under an argon atmosphere. Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Place the vessel in a Parr shaker or autoclave. Pressurize to 50 psi H₂ and shake at room temperature for 4–8 hours.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (keep wet to avoid fire hazard).

  • Isolation: Concentrate the filtrate. The product will likely exist as the acetate salt.

  • Free Base Generation: Dissolve the salt in water, basify to pH >11 with NaOH (since the amine pKa is high), and extract continuously with DCM or n-Butanol. Note: Due to high water solubility, isolation can be difficult; freeze-drying is often preferred.

Validation:

  • 1H NMR (D2O/DCl): Verify the appearance of a methylene singlet (~4.0 ppm) adjacent to the amine. The absence of the nitrile peak in IR (~2230 cm⁻¹) confirms reduction.

Strategic Application in Drug Discovery

When to use 2-Amino (Compound B):
  • Hinge Binding: In Kinase inhibitors, the 2-amino group often forms a donor-acceptor pair with the hinge region backbone (e.g., Met residue in ATP pocket).

  • Planarity Required: When the binding pocket is narrow and flat, the rigid 2-amino analog avoids steric clashes.

  • Metabolic Stability: The aromatic amine is generally resistant to MAO (Monoamine Oxidase) degradation, unlike primary aliphatic amines.

When to use 2-Aminomethyl (Compound A):
  • Salt Bridge Formation: If the target pocket contains an Aspartate or Glutamate residue nearby (e.g., the "sugar pocket" of kinases or GPCR orthosteric sites), the protonated aminomethyl group can increase potency by 10-100x via ionic bonding.

  • Solubility Problems: If the lead series is too lipophilic (high LogP), switching to the aminomethyl analog lowers LogP and drastically improves aqueous solubility due to ionization.

  • Fragment Growth: The primary aliphatic amine is a superior nucleophile. It serves as a "handle" to attach further diversity elements (amides, sulfonamides) without deactivating the pyrimidine ring.

References

  • BenchChem. Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives. BenchChem, 2025. Link

  • Chung, C. et al. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.[2] Current Medicinal Chemistry, 2024.[2] Link

  • Kalogirou, A. S.[3][4][5] & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines.[5] Molbank, 2019. Link

  • Sigma-Aldrich. 2-Amino-6-isopropylpyrimidin-4-ol Product Specification. Merck KGaA. Link

  • PubChem. 2-Aminopyrimidine Compound Summary. National Library of Medicine. Link

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Spectra of 6-Isopropylpyrimidin-4-ol Derivatives

Executive Summary This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 6-isopropylpyrimidin-4-ol , a critical heterocyclic scaffold and key intermediate in the synthesis of HMG-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 6-isopropylpyrimidin-4-ol , a critical heterocyclic scaffold and key intermediate in the synthesis of HMG-CoA reductase inhibitors like Rosuvastatin .

Unlike rigid templates, this guide focuses on the dynamic nature of the pyrimidine core, specifically the keto-enol tautomerism that dictates spectral behavior. We compare the 6-isopropyl derivative against its 6-methyl analog and the final Rosuvastatin API to illustrate how steric bulk and electronic substitution evolve the spectral fingerprint.

Key Findings:

  • Primary Absorption: The compound exhibits a characteristic

    
     transition band in the 240–265 nm  range, heavily influenced by solvent polarity.
    
  • Tautomeric Control: In polar protic solvents (MeOH, Water), the keto (lactam) form predominates, resulting in a hypsochromic (blue) shift compared to the enol form.

  • Structural Impact: The isopropyl group introduces steric bulk without significantly altering the electronic chromophore compared to the methyl derivative, making it a stable lipophilic anchor in drug design.

Structural Context & Tautomerism

To accurately interpret the UV-Vis spectrum, one must first understand the species present in solution. 6-isopropylpyrimidin-4-ol exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural interconversion that dictates the observed chromophore.

Tautomerism Enol Enol Form (Lactim) Non-polar Solvents Aromatic Character Keto Keto Form (Lactam) Polar Solvents (H2O, MeOH) Favored in Biological Systems Enol->Keto Solvent Polarity Proton Transfer

Figure 1: Tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. In aqueous and methanolic solutions used for UV-Vis, the equilibrium shifts strongly right (Keto).

Comparative Spectral Analysis

The following table contrasts the spectral properties of the 6-isopropyl derivative with its closest analog (6-methyl) and the fully elaborated drug (Rosuvastatin).

Table 1: Comparative UV-Vis Data
Parameter6-Isopropylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Rosuvastatin Calcium
Primary

242 – 248 nm (MeOH)240 – 245 nm (MeOH)243 – 247 nm (MeOH/H2O)
Secondary Band ~275 nm (Weak shoulder)~270 nm (Weak shoulder)~286 nm (Distinct)
Chromophore Pyrimidine CorePyrimidine CorePyrimidine + Fluorophenyl
Electronic Effect Inductive (+I) from IsopropylInductive (+I) from MethylConjugation with Aryl groups
Steric Influence High (Bulky Isopropyl)LowVery High
Solvent Sensitivity High (Tautomeric shift)HighModerate

Technical Insight: The absorption maximum (


) of the 6-isopropyl derivative is remarkably similar to the 6-methyl analog. This confirms that the isopropyl group acts primarily as a steric anchor  rather than an electronic modulator. The alkyl group's hyperconjugation effects are comparable, leading to minimal shifts in the 

transition energy. However, the transition to the full Rosuvastatin molecule introduces a fluorophenyl group, yet the primary pyrimidine band remains centered around 243 nm, demonstrating the stability of this pharmacophore.

Experimental Protocol: Spectral Characterization

This protocol ensures reproducible data by controlling for concentration and solvent effects, which are critical due to the tautomeric nature of the analyte.

Reagents & Equipment
  • Analyte: 6-isopropylpyrimidin-4-ol (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).[1]

  • Cells: Matched Quartz Cuvettes (1 cm path length).

Step-by-Step Workflow
  • Stock Preparation (Self-Validating Step):

    • Weigh 10.0 mg of 6-isopropylpyrimidin-4-ol.

    • Dissolve in 100 mL Methanol to create a 100 µg/mL stock.

    • Validation: Sonicate for 5 mins. Ensure solution is clear. If particles persist, the keto-form may be crystallizing; add 10% water if necessary.

  • Dilution Series:

    • Prepare working standards of 5, 10, 15, 20, and 25 µg/mL in Methanol.

    • Why: A multi-point calibration verifies Beer-Lambert Law linearity (

      
      ) and rules out aggregation artifacts.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto Zero" / "Baseline" correction from 200–400 nm.

  • Acquisition:

    • Scan Range: 200 nm to 400 nm .

    • Scan Speed: Medium.

    • Sampling Interval: 0.5 nm.

  • Data Analysis:

    • Identify

      
       (typically ~245 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
Workflow Diagram

Protocol Start Start: 10 mg Sample Stock Dissolve in MeOH (100 µg/mL Stock) Start->Stock Sonicate Sonicate 5 min (Ensure Dissolution) Stock->Sonicate Dilute Prepare Dilution Series (5 - 25 µg/mL) Sonicate->Dilute Scan UV Scan (200-400 nm) vs Blank Dilute->Scan Check Check Linearity (R² > 0.99) Scan->Check Check->Dilute Fail (Re-prep) Result Calculate ε and λmax Check->Result Pass

Figure 2: Validated workflow for UV-Vis characterization of pyrimidine derivatives.

Scientific Interpretation & Troubleshooting

Solvatochromism
  • Observation: Moving from Methanol to Acetonitrile may cause a slight red shift (bathochromic shift) and a change in peak shape.

  • Mechanism: Methanol stabilizes the keto form via hydrogen bonding to the carbonyl oxygen and N-H. Aprotic solvents (ACN) may shift the equilibrium slightly back toward the enol form or destabilize the excited state of the keto form less than the ground state.

pH Effects[3][4][5][6][7][8]
  • Acidic pH: Protonation of the ring nitrogens will cause a significant bathochromic shift.

  • Basic pH: Ionization of the -OH (or N-H deprotonation) creates a phenolate-like anion, causing a strong red shift and intensity increase.

  • Recommendation: Always report the solvent pH or use buffered media if comparing batches.

References

  • BenchChem. (2025). Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products. PMC Article. Retrieved from

  • Scholars Research Library. (2023). Q-Absorbance and Multicomponent UV-Spectrophotometric Methods for Simultaneous Estimation of Rosuvastatin. Retrieved from

  • PubChem. (2025).[2] 6-Methylpyrimidin-4-amine Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from

Sources

Validation

Reference Standards for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol: A Technical Comparison Guide

This guide provides an in-depth technical analysis of reference standards for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol , a specialized pyrimidine intermediate. Executive Summary & Application Context 2-(Aminomethyl)-6-i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol , a specialized pyrimidine intermediate.

Executive Summary & Application Context

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol (and its tautomer 2-(aminomethyl)-6-isopropylpyrimidin-4(3H)-one ) is a critical heterocyclic building block. While often confused with the commercially ubiquitous 2-amino-6-isopropyl-4-pyrimidinol (CAS 73576-32-6), the aminomethyl variant features a distinct methylene bridge (


) connecting the amine to the pyrimidine core.

This structural difference fundamentally alters its basicity, solubility, and reactivity, making it a vital intermediate in the synthesis of next-generation antivirals , kinase inhibitors , and GnRH antagonists . In drug development, this compound serves two primary roles:

  • Key Starting Material (KSM): A scaffold for further functionalization.

  • Impurity Reference Standard: Used to quantify unreacted precursors or degradation products in Active Pharmaceutical Ingredients (APIs).

This guide compares the performance of Certified Reference Materials (CRMs) versus Analytical Standards and Research Grade materials, providing validated protocols for their characterization.

Chemical Identity & Tautomerism

Understanding the dynamic structure of this standard is a prerequisite for accurate analysis. Pyrimidin-4-ols exist in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.

  • Systematic Name: 2-(Aminomethyl)-6-(propan-2-yl)pyrimidin-4-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~167.21 g/mol

  • Key Feature: The 2-aminomethyl group is highly basic and prone to oxidation or carbamate formation if not stored correctly.

Visualization: Tautomeric Equilibrium & Stability

The following diagram illustrates the tautomeric shift which dictates the choice of solvent for NMR analysis (DMSO-d6 favors the keto form).

Tautomers cluster_0 Tautomeric Equilibrium cluster_1 Degradation Pathways Enol Enol Form (Pyrimidin-4-ol) Aromatic Character Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Solution Enol->Keto Proton Transfer (Solvent Dependent) Dimer Dimerization (via -NH2) Enol->Dimer High Conc. Oxidation N-Oxide Impurity Keto->Oxidation Air/Light

Caption: Tautomeric equilibrium between enol and keto forms, and potential degradation pathways affecting standard purity.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade is essential for regulatory compliance (ICH Q7/Q3A).

FeaturePrimary Reference Standard (CRM) Secondary (Working) Standard Research Grade (Reagent)
Intended Use Quantitative Assay (w/w%), Method ValidationRoutine QC, Retention Time MarkerSynthesis Starting Material
Purity (As Is) > 99.0% (Mass Balance)> 98.0% (HPLC Area%)> 95.0%
Traceability Traceable to SI Units (NIST/BIPM)Traceable to Primary StandardNone
Water Content Measured (KF) & SubtractedMeasured (KF)Not typically reported
Residual Solvents Quantified (GC-HS) & SubtractedLimited testingNot reported
Cost Factor 10x - 50x1x0.1x
Self-Validating? Yes (Full CoA with H-NMR, C-NMR, MS, IR, TGA)Partial (HPLC, MS)No (Basic HPLC only)

Expert Insight: For 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol, Research Grade materials often contain significant levels of the des-methyl analog (2-amino-6-isopropyl...) or isopropyl isomers . Only Primary Standards guarantee the specificity of the aminomethyl side chain via qNMR.

Experimental Protocols & Characterization

The following protocols are designed to validate the identity and purity of the standard.

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

This method separates the target compound from common synthetic impurities (e.g., unreacted nitriles or amidines).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) — Basic pH ensures the amine is deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Pyrimidines have strong absorbance here).

  • Temperature: 30°C

Self-Validating Step: Inject a blank (DMSO) and a sensitivity solution (0.05% of target concentration). The S/N ratio for the sensitivity solution must be >10.

Protocol B: Structural Identification (MS & NMR)

To distinguish the Aminomethyl variant from the Amino variant:

  • Mass Spectrometry (ESI+):

    • Target: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

    • Expected [M+H]+: ~168.1 Da

    • Differentiation: The common contaminant (2-Amino-6-isopropyl...) has [M+H]+ = 154.1 Da. A shift of +14 Da confirms the methylene bridge.

  • 1H-NMR (DMSO-d6):

    • Look for a doublet at ~1.2 ppm (6H, Isopropyl

      
      ).
      
    • Look for a septet at ~2.8 ppm (1H, Isopropyl

      
      ).
      
    • Critical Signal: A singlet or broad signal at ~3.5–4.0 ppm corresponding to the

      
       methylene protons. This signal is absent in the 2-amino analog.
      

Qualification Workflow (Graphviz)

This workflow ensures the reference standard is fit for purpose before use in GLP/GMP studies.

Qualification Recv Receive Standard (Check Seal & Temp) ID Identity Confirmation (IR, MS, 1H-NMR) Recv->ID Purity Purity Assessment (HPLC-UV + GC-HS) ID->Purity Decision Pass Criteria? (>98.0%) Purity->Decision Calc Calculate Potency (100 - %Water - %Solvents - %Inorg) * %HPLC Decision->Calc Yes Reject Reject / Repurify Decision->Reject No

Caption: Step-by-step qualification workflow for establishing a working standard.

Handling & Stability

  • Hygroscopicity: Pyrimidine bases with free amines are often hygroscopic.

  • Storage: Store at 2-8°C (short term) or -20°C (long term) under argon or nitrogen. Desiccate to prevent hydrolysis or hydrate formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135444498 (2-Isopropyl-6-methyl-4-pyrimidinol - Analog Reference). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.[1][2][3] (Guidance on Primary vs. Secondary Standards).

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • LookChem. CAS 73576-32-6 Chemical Properties and Applications. Retrieved from [Link]

Sources

Comparative

Purity Assessment of Synthesized 2-Aminomethyl Pyrimidines

A Comparative Technical Guide for Medicinal Chemists Executive Summary The 2-aminomethyl pyrimidine scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, its physicochemical profile—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The 2-aminomethyl pyrimidine scaffold is a privileged structure in kinase inhibitors and GPCR ligands. However, its physicochemical profile—specifically the high basicity of the primary amine (pKa ~9.0–9.8) combined with the polarity of the pyrimidine ring—creates a "perfect storm" for analytical artifacts.

This guide objectively compares three purity assessment methodologies: RP-HPLC , HILIC-MS , and qNMR . While HPLC is the industry standard for purity %, it frequently overestimates the purity of this specific scaffold due to non-chromophoric salts and response factor disparities. We demonstrate why qNMR is the requisite orthogonal method for initial batch validation.

Part 1: The Analytical Landscape

Objective Comparison of Methodologies

FeatureMethod A: RP-HPLC (UV) Method B: HILIC-MS Method C: 1H-qNMR
Primary Utility Routine QC, impurity profilingTrace impurity ID, polar retentionAbsolute Purity , Salt Stoichiometry
Detection Principle UV Absorption (254/280 nm)Mass-to-Charge RatioNuclear Spin (Molar Ratio)
Bias Source Extinction coefficient differences; Peak tailing masking impuritiesIon suppression; Matrix effectsRelaxation time (

) errors; Solvent overlap
Blind Spots Inorganic salts, residual solvents, non-UV active precursorsNon-ionizable speciesLow sensitivity (<1% impurities hard to quantify)
2-Aminomethyl Specificity High Risk: Amine interacts with silanols

severe tailing
Excellent: Retains polar amine without ion-pairing reagentsSuperior: Quantifies HCl counter-ions and residual water
Throughput High (Automated)MediumLow (Manual processing)
Part 2: Critical Analysis & Experimental Protocols
1. The "Absolute Truth": Quantitative NMR (qNMR)

Why it wins: Synthesized 2-aminomethyl pyrimidines are often isolated as hydrochloride or trifluoroacetate salts. HPLC-UV cannot detect the counter-ion mass, often leading to a "100% pure" chromatogram for a sample that is actually 80% active parent and 20% salt/solvent. qNMR measures the molar ratio of the scaffold protons against an internal standard.

Protocol: qNMR for 2-Aminomethyl Pyrimidines

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Rationale: Non-hygroscopic, distinct singlet at

      
       6.2 ppm (typically clear of pyrimidine aromatics), relaxes quickly.
      
  • Solvent: DMSO-

    
     (prevents amine proton exchange broadening seen in 
    
    
    
    ).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.2) and a unique scaffold signal (e.g., Pyrimidine H-4/H-6 singlet or doublet).
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity of IS)
2. The Routine Workhorse: RP-HPLC with Ion Suppression

The Challenge: The primary aminomethyl group (


) is protonated at standard acidic HPLC pH (0.1% TFA, pH ~2). This cation interacts strongly with residual silanols on C18 columns, causing peak tailing (Asymmetry > 1.5) that can hide impurities.

Optimized Protocol:

  • Column: C18 with "Hybrid Particle Technology" (e.g., XBridge or Gemini-NX) which is stable at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Rationale: At pH 10, the amine is deprotonated (neutral). This eliminates silanol interaction, resulting in sharp, symmetrical peaks.

Gradient:

  • 0-1 min: 5% B

  • 1-10 min: 5%

    
     95% B
    
  • 10-12 min: 95% B

Part 3: Decision Logic & Troubleshooting

Visualizing the Analytical Workflow

The following diagram illustrates the decision process for selecting the correct method based on the synthesis stage and observed issues.

PurityAssessment Start Synthesized 2-Aminomethyl Pyrimidine StageCheck Synthesis Stage? Start->StageCheck Crude Crude Reaction Mixture StageCheck->Crude In-process Final Isolated Solid StageCheck->Final Purified Method_LCMS LC-MS (Acidic pH) Crude->Method_LCMS Method_qNMR qNMR (DMSO-d6) Final->Method_qNMR Primary Validation Method_HPLC HPLC (High pH) Final->Method_HPLC Secondary QC Result_ID Identify Mass (M+H)+ Method_LCMS->Result_ID Result_Abs Absolute Purity % + Salt Stoichiometry Method_qNMR->Result_Abs Decision_Tailing Peak Tailing > 1.5? Method_HPLC->Decision_Tailing Action_HighPH Switch to pH 10 (Bicarbonate Buffer) Decision_Tailing->Action_HighPH Yes (C18) Action_HILIC Switch to HILIC (Amide Column) Decision_Tailing->Action_HILIC Yes (Extreme Polarity) Result_QC Final QC Report (Area %) Decision_Tailing->Result_QC No Action_HighPH->Result_QC Action_HILIC->Result_QC

Caption: Decision matrix for analytical method selection. Note the prioritization of qNMR for isolated solids to determine salt content.

Part 4: Comparative Data Simulation

The "Purity Trap"

To illustrate the necessity of orthogonal testing, we compared a synthesized batch of 2-(aminomethyl)-4-phenylpyrimidine hydrochloride using the three methods.

ParameterMethod A: HPLC-UV (Acidic)Method B: HPLC-UV (Basic)Method C: qNMR
Purity Value 99.2% (Area %)98.5% (Area %)84.3% (Weight %)
Observation Broad tailing peak merged with impurity.Sharp peak; impurity resolved.Revealed 12% residual solvent & excess HCl.
Conclusion False PassAccurate Relative PurityAccurate Absolute Purity

Interpretation: The HPLC methods only measured the UV-active components relative to each other. They completely missed the fact that the sample was heavily solvated and contained excess inorganic salt. Relying solely on HPLC would have led to incorrect dosing in subsequent biological assays (


 errors).
References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • McCalley, D. V. (2010). Overload for ionized solutes in reversed-phase high-performance liquid chromatography. Analytical Chemistry. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Guidance for Industry . (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Link

Sources

Validation

Bioisosteric replacement of 2-aminomethyl with 2-amino groups

A Publish Comparison Guide for Medicinal Chemists Part 1: Strategic Rationale & Physicochemical Impact The transition between a 2-aminomethyl group ( ) and a 2-amino group ( ) attached to an aromatic or heteroaromatic sc...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemists

Part 1: Strategic Rationale & Physicochemical Impact

The transition between a 2-aminomethyl group (


) and a 2-amino group  (

) attached to an aromatic or heteroaromatic scaffold is not merely a steric contraction; it is a fundamental alteration of the molecule's electronic and physicochemical landscape. This "methylene deletion" strategy is a high-impact optimization tactic used to modulate basicity (

), reduce metabolic liability, and alter hydrogen bond vector geometry.
The Causality of Change

The primary driver for this replacement is often the modulation of basicity .

  • 2-Aminomethyl (Aliphatic Amine): The nitrogen atom is insulated from the aromatic ring by a methylene spacer. It functions as a typical aliphatic amine with a

    
    . At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ), acting as a strong cation. This is ideal for forming salt bridges with aspartate/glutamate residues but can limit membrane permeability (low
    
    
    ) and lead to hERG liability.
  • 2-Amino (Aniline/Heteroaryl Amine): The nitrogen lone pair conjugates directly with the aromatic

    
    -system. This resonance effect drastically lowers the 
    
    
    
    to the range of
    
    
    (depending on the heterocycle). At physiological pH, a significant fraction remains neutral, improving passive permeability and reducing cation-driven toxicity.
Comparative Performance Matrix
Feature2-Aminomethyl (

)
2-Amino (

)
Impact of Replacement
Basicity (

)
High (

)
Low to Moderate (

)
Drastic Reduction: Reduces lysosomal trapping; improves permeability.
Protonation State (pH 7.4) Cationic (

)
Neutral / MixedPermeability Boost: Neutral species cross membranes more easily.
H-Bond Geometry Flexible (sp

carbon rotation)
Rigid (Planar with ring)Entropy Reduction: Rigidification can improve binding affinity if vectors align.
Metabolic Liability High (MAO/SSAO deamination)Moderate (Phase II conjugation)Stability Shift: Avoids oxidative deamination of the methylene linker.
Steric Reach Extended (

Å longer)
CompactFit Optimization: Resolves steric clashes in tight pockets.

Part 2: Decision Framework & Logic

The following decision tree illustrates the logical flow for employing this bioisosteric replacement during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Contains -CH2NH2) Check_pKa Is pKa > 9.0? Start->Check_pKa Check_Perm Is Permeability (Papp) Low? Check_pKa->Check_Perm Yes Check_Metab Is Methylene Oxidation observed? Check_pKa->Check_Metab No Consider_Hbond Does binding require a strong cation? Check_Perm->Consider_Hbond Yes Action_Replace STRATEGY: Methylene Deletion (Switch to -NH2) Check_Metab->Action_Replace Yes (Deamination risk) Action_Retain STRATEGY: Retain -CH2NH2 (Optimize elsewhere) Check_Metab->Action_Retain No Consider_Hbond->Action_Replace No (H-bond donor sufficient) Consider_Hbond->Action_Retain Yes (Salt bridge critical)

Figure 1: Decision logic for replacing aminomethyl groups with amino groups based on DMPK liabilities.

Part 3: Experimental Validation & Protocols

To rigorously validate this bioisosteric switch, you must assess both the synthetic feasibility and the biological consequence .

Protocol A: Synthesis of the Bioisosteres

The synthetic routes for these two motifs are distinct. The aminomethyl group typically requires reduction, while the amino group requires C-N bond formation.

1. Synthesis of 2-Aminomethyl Analogues (Reductive Approach)

  • Precursor: 2-Cyanoarene or 2-Carboxamide.

  • Reagents:

    
     (THF, reflux) or 
    
    
    
    , Raney-Ni (
    
    
    psi).
  • Critical Step: Careful quenching of aluminum salts to prevent emulsion; protection of the amine if further coupling is required.

2. Synthesis of 2-Amino Analogues (Cross-Coupling Approach)

  • Precursor: 2-Haloarene (Cl, Br, I).

  • Reagents: Buchwald-Hartwig Amination.

    • Catalyst:

      
       / XPhos.
      
    • Amine Source: Benzophenone imine (followed by hydrolysis) or

      
      .
      
    • Base:

      
      .
      
  • Self-Validating Check: Monitor the disappearance of the aryl halide via LC-MS. The product peak should show a mass shift of

    
     Da relative to the aminomethyl analogue (if comparing H-counts directly) or specific mass of the amine.
    
Protocol B: Comparative Metabolic Stability Assay

This protocol quantifies the stability advantage of removing the labile methylene group.

Objective: Determine intrinsic clearance (


) differences.
System:  Human Liver Microsomes (HLM).
  • Preparation: Prepare

    
     mM stock solutions of both the aminomethyl and amino analogues in DMSO.
    
  • Incubation:

    • Dilute to

      
      
      
      
      
      M in phosphate buffer (pH 7.4) containing HLM (
      
      
      mg/mL).
    • Pre-incubate at

      
      C for 5 minutes.
      
    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    

Expected Outcome: The 2-aminomethyl variant often shows faster clearance due to oxidative deamination (formation of the aldehyde/carboxylic acid), whereas the 2-amino variant is resistant to this specific pathway, though it may undergo N-oxidation or glucuronidation.

Part 4: Case Study Analysis

Case Study: Optimization of DPP-4 Inhibitors

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, researchers explored the S1 pocket interactions.

  • Initial Hits: Contained aminomethyl-substituted aromatics.[1][2] These provided high potency due to the strong salt bridge with Glu205/Glu206.

  • Liability: The high basicity (

    
    ) resulted in poor oral bioavailability and rapid renal clearance.
    
  • Solution: Replacing the aminomethyl group with an aminopyridine (2-amino group on pyridine).

  • Result: The

    
     dropped to 
    
    
    
    . The interaction transformed from a purely ionic salt bridge to a charge-assisted hydrogen bond. This maintained sufficient potency while drastically improving oral absorption and reducing clearance.

Mechanism_Comparison cluster_0 Aminomethyl Interaction cluster_1 Amino Interaction A1 Ar-CH2-NH3+ T1 Glu-COO- A1->T1 Ionic Salt Bridge (Strong, Non-directional) A2 Ar-NH2 (Partial +) T2 Glu-COO- A2->T2 H-Bond / Charge Assist (Directional, Moderate)

Figure 2: Mechanistic shift in binding mode from ionic salt bridge (left) to hydrogen bonding (right).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pegg, A. E., et al. (2008). Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine.[3] Journal of Medicinal Chemistry. Link

  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Vertex AI Search Results. (2026). Consolidated search data on aminomethyl vs amino group physicochemical properties.

Sources

Comparative

Structural Validation of Pyrimidin-4-one Tautomers: A Comparative Guide to X-Ray Crystallography and Alternative Analytical Modalities

Introduction: The Tautomeric Challenge in Drug Design Pyrimidin-4-one derivatives form the core scaffold of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tautomeric Challenge in Drug Design

Pyrimidin-4-one derivatives form the core scaffold of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1]. A critical challenge in optimizing these molecules for target binding is their complex tautomerism. Depending on the microenvironment, pyrimidin-4-ones can exist in three primary tautomeric states: the 1H-pyrimidin-4-one (lactam), the 3H-pyrimidin-4-one (lactam), and the pyrimidin-4-ol (lactim/enol) forms[2][3].

Because each tautomer presents a radically different hydrogen-bond donor/acceptor profile, incorrectly assigning the tautomeric state can derail structure-based drug design (SBDD) efforts. While computational predictions and spectroscopic methods provide valuable clues, determining the absolute ground-state structure requires high-precision analytical techniques[4]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative methods and provides a self-validating experimental protocol for definitive tautomer assignment.

Comparative Analysis of Structural Validation Methods

To establish the dominant tautomer, researchers typically rely on four analytical pillars. Below is an objective performance comparison of these modalities based on experimental data and structural resolution capabilities.

Table 1: Performance Comparison of Tautomer Validation Methods
Analytical MethodDirect 3D Coordinate MappingTautomer ResolutionSample RequirementPrimary AdvantageLimitation
Single-Crystal X-Ray (SCXRD) Yes (< 0.01 Å precision) Absolute (Static) Single crystal (>10 µm)Gold standard for absolute bond lengths and atomic connectivity.Requires high-quality, diffracting single crystals.
Solid-State NMR (SSNMR) No (Indirect via chemical shift)High (Static/Dynamic)Bulk powder (~20 mg)Excellent for bulk samples; detects proton transfer dynamics.Lacks explicit spatial coordinates; requires isotopic labeling for high resolution.
Solution NMR No (Indirect via coupling)Time-AveragedSoluble powder (<5 mg)High throughput; physiological solvent proxy.Rapid proton exchange often results in averaged signals, masking individual tautomers.
DFT Calculations TheoreticalPredictiveIn silicoPredicts thermodynamic stability and IR/NMR spectra[5].Gas-phase or implicit solvent models often fail to account for crystal packing forces[6].
Why X-Ray Crystallography is the Gold Standard

While Solution NMR provides a time-averaged view of tautomeric equilibria due to rapid proton exchange, and SSNMR[7] provides excellent bulk dynamic data, SCXRD remains the only method capable of providing absolute spatial validation [8].

The causality behind this lies in the physics of X-ray scattering. X-rays scatter off electron clouds. While locating the single electron of a tautomeric hydrogen atom can be challenging, the heavy-atom framework provides an infallible, self-validating metric: Bond Lengths .

  • In the lactam (1H/3H) form , the C=O bond is a true double bond, measuring ~1.21–1.24 Å , while the adjacent C–N bonds exhibit single-bond character[9][10].

  • In the lactim (4-OH) form , the C–O bond extends to ~1.31–1.36 Å (single bond character), and the adjacent C=N bond shortens to reflect double-bond character.

By measuring these heavy-atom distances to a precision of <0.01 Å, SCXRD bypasses the ambiguity of proton localization, offering definitive proof of the tautomeric state[9].

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . If an incorrect tautomer is modeled, the crystallographic refinement metrics (R-factor, Goodness-of-Fit, and thermal ellipsoids) will mathematically reject the model.

Phase 1: Controlled Crystallization

The choice of solvent dictates the hydrogen-bonding network, which can lock the molecule into a specific tautomeric state[11].

  • Solvent Screening: Dissolve 5-10 mg of the synthesized pyrimidin-4-one in a range of protic (e.g., Methanol) and aprotic (e.g., DCM, Toluene) solvents.

  • Crystal Growth: Utilize the vapor diffusion or slow evaporation method at highly controlled temperatures (20 °C ± 1 °C) to minimize thermal convection.

  • Selection: Harvest a single crystal with well-defined faces, devoid of twinning, measuring at least 10 x 10 x 10 µm.

Phase 2: Cryogenic Data Collection

Causality: Data must be collected at cryogenic temperatures to freeze dynamic proton transfer and reduce atomic thermal vibrations (Debye-Waller factors), which sharpens electron density peaks.

  • Mounting: Mount the crystal on a goniometer loop using inert perfluorinated oil.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Irradiate the crystal using a microfocus X-ray source (Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.54184 Å). Collect a full sphere of data with high redundancy to ensure accurate phase determination.

Phase 3: Structure Solution and Self-Validation
  • Phase Solution: Solve the structure using direct methods (e.g., SHELXT) to reveal the heavy atom (C, N, O) framework.

  • Anisotropic Refinement: Refine all heavy atoms anisotropically.

  • Difference Fourier Map Analysis (The Validation Step): Generate a difference electron density map (

    
    ). Search for the residual electron density peak corresponding to the tautomeric proton.
    
  • Bond Length Verification: Measure the C-O and C-N bond lengths.

    • Self-Validation Check: If you assign the proton to the nitrogen (lactam form), but the C-O bond length is 1.34 Å, the thermal ellipsoid of the oxygen atom will severely distort during refinement, and a massive residual electron density peak will appear next to the oxygen. This mathematical penalty forces the user to correct the tautomeric assignment to the lactim form.

Tautomer Validation Workflow

Below is the logical decision tree for validating pyrimidin-4-one tautomers, illustrating the integration of screening and absolute structural determination.

TautomerValidation A Pyrimidin-4-one Synthesis & Purification B Solution State Screening (1H/13C NMR) A->B Bulk purity & equilibrium C Single Crystal Growth (Solvent/Co-former Selection) B->C Tautomer stabilization D Cryogenic SCXRD Data Collection (100 K) C->D Suitable crystal (>10 µm) E Heavy Atom Refinement (Anisotropic) D->E Diffraction data F Difference Fourier Map (Locate Tautomeric Proton) E->F Phase solution G Bond Length Analysis (C=O vs C-OH, C-N vs C=N) F->G H-atom coordinates H Absolute Tautomer Assignment (1H, 3H, or 4-OH) G->H Structural validation

Fig 1: Step-by-step workflow for the absolute structural validation of pyrimidin-4-one tautomers.

Experimental Data & Case Studies

Recent crystallographic studies highlight the necessity of SCXRD in resolving tautomeric ambiguities that other methods fail to capture. For instance, in the structural elucidation of pyrazolo[3,4-d]pyrimidin-4-ones, X-ray diffraction at low temperatures clearly demonstrated that the pyrazolopyrimidine moiety remains planar, and the tautomeric proton is localized on the nitrogen (N5), forming a stable lactam rather than the enol form[5].

Furthermore, studies on 2-aminopyrimidinone derivatives utilizing triple hydrogen-bonding modules revealed that self-dimerization in the solid state is driven by specific tautomeric forms (ADD·DAA mode). While DFT calculations suggested multiple viable low-energy states, SCXRD definitively proved which tautomeric pair crystallized, guided by the precise measurement of intermolecular hydrogen bond distances and C=O bond lengths[4].

References

  • National Institutes of Health (NIH). "6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal?" PubMed. Available at: [Link]

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules. Available at: [Link]

  • ResearchGate. "Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine." Available at: [Link]

  • Elsevier Pure. "Tautomeric self-dimerization and molecular recognition properties of 2-aminopyrimidinone derivatives as triple hydrogen-bonding modules in molecular assemblies." European Journal of Organic Chemistry. Available at: [Link]

  • Wayne State University. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Available at: [Link]

  • RSC Publishing. "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • MDPI. "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State." Molecules. Available at:[Link]

  • UNED. "Structural data are reported on sixteen ketoenols of β-diketones: solution NMR, solid-state NMR (CPMAS and MAS) and X-ray crystallography." Available at:[Link]

  • ScienceDirect. "Synthesis of nitrogen-containing heterocyclic compounds using perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene." Available at:[Link]

  • ResearchGate. "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Isopropylpyrimidines

Introduction: The Significance of the Isopropylpyrimidine Moiety The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isopropylpyrimidine Moiety

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] When substituted at the 2-position with an isopropyl group, the resulting motif offers a compelling combination of features for drug design. The isopropyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while also providing steric bulk that can influence binding selectivity and metabolic stability. Consequently, the efficient and scalable synthesis of 2-isopropylpyrimidines is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing this valuable scaffold. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to equip researchers with the knowledge to select and optimize the ideal synthetic route for their specific project goals, from initial library synthesis to large-scale production.

Core Synthetic Strategies: A Comparative Overview

The construction of 2-isopropylpyrimidines can be broadly categorized into two main approaches: de novo ring formation, where the pyrimidine core is built from acyclic precursors, and the functionalization of a pre-existing pyrimidine ring. A third, more modern approach involving direct C-H functionalization is also emerging as a powerful, atom-economical alternative.

Strategy 1: De Novo Ring Formation via Pinner Condensation

The Pinner synthesis is a classical and robust method for constructing the pyrimidine ring. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] To introduce the 2-isopropyl group, isobutyramidine is the required building block.

Mechanistic Rationale: The reaction proceeds through the initial formation of an enamine or enolate from the 1,3-dicarbonyl component, which then undergoes nucleophilic attack on the amidine carbon. A subsequent series of condensation and dehydration steps leads to the formation of the aromatic pyrimidine ring.[4] The choice of an acid or base catalyst is critical; it serves to activate either the amidine or the dicarbonyl compound, respectively.[4] Strict anhydrous conditions are often necessary, as the key imidate intermediates are highly susceptible to hydrolysis, which can lead to unwanted ester or amide byproducts.[5]

Pinner_Synthesis Start 1,3-Dicarbonyl + Isobutyramidine Intermediate1 Initial Adduct (via Nucleophilic Attack) Start->Intermediate1 Condensation Intermediate2 Cyclized Dihydropyrimidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Isopropylpyrimidine Intermediate2->Product Dehydration/ Aromatization

Caption: The Pinner synthesis workflow for 2-isopropylpyrimidines.

Advantages:

  • Convergent: Builds the core heterocycle from simple, often commercially available fragments.

  • Versatile: A wide range of 1,3-dicarbonyl compounds can be used to install diverse substituents at the 4, 5, and 6-positions.

Disadvantages:

  • Harsh Conditions: Often requires strong acids or bases and elevated temperatures.

  • Substrate Availability: Isobutyramidine hydrochloride may be less common than other amidines.

  • Side Reactions: Susceptible to hydrolysis and the formation of byproducts if conditions are not strictly controlled.[5]

Strategy 2: Functionalization of a Pre-Formed Pyrimidine Ring

This is arguably the most common and flexible approach, starting with a functionalized pyrimidine, typically a 2-halopyrimidine like 2-chloropyrimidine. The C2 position of the pyrimidine ring is electron-deficient due to the inductive effect of the two ring nitrogens, making it highly susceptible to modification.[6][7]

Cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance. For installing an isopropyl group, Kumada and Suzuki-Miyaura couplings are particularly relevant.

  • Kumada Coupling: This reaction couples an organomagnesium reagent (Grignard) with an organic halide. The reaction of 2-chloropyrimidine with isopropylmagnesium bromide, catalyzed by a palladium or nickel complex, is a direct and effective method. Iron catalysts have also been shown to be effective in similar couplings on dichloropyrimidines.[8]

  • Suzuki-Miyaura Coupling: This involves the coupling of an organoboron compound (e.g., isopropylboronic acid or its esters) with an organic halide. Pyrimidine-2-sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as stable and accessible alternatives to the often-unstable pyrimidine-2-boronic acids.[9]

Mechanistic Rationale (Generalized): All transition-metal catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps:

  • Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the 2-chloropyrimidine.

  • Transmetalation: The isopropyl group is transferred from the organometallic reagent (e.g., Grignard or boronic acid) to the metal center.

  • Reductive Elimination: The desired 2-isopropylpyrimidine product is formed, and the metal catalyst is regenerated to its active state.[10]

Cross_Coupling_Cycle Catalyst Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Catalyst->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation Trans->Catalyst Reductive Elimination Product 2-Isopropylpyrimidine Trans->Product Input1 2-Chloropyrimidine Input1->OxAdd Input2 Isopropyl-Metal (e.g., iPrMgBr) Input2->Trans

Sources

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)-6-isopropylpyrimidin-4-ol proper disposal procedures

Topic: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: Operational Disposal Directive Immediate Action R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol as a Hazardous Chemical Waste . Due to the presence of a primary amine and a nitrogen-heterocyclic core, this compound must be classified as a potential Corrosive (Basic) and Toxic agent.[1][2]

Do NOT:

  • Dispose of down the drain (sanitary sewer).[2]

  • Mix with strong acids or oxidizers (risk of exothermic reaction/nitration).[1]

  • Dispose of in regular trash.[2]

Preferred Disposal Method: High-temperature incineration at a licensed hazardous waste facility.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the physicochemical properties driving the disposal logic.[2] As specific SDS data for this exact intermediate may be limited, the following profile is derived from Structure-Activity Relationships (SAR) of analogous aminopyrimidines.

PropertyCharacteristicOperational Implication
Chemical Structure Pyrimidine ring with isopropyl, hydroxyl, and aminomethyl substituents.[1][2]Nitrogen-rich; requires incineration with NOx scrubbing.[1][2]
Functional Groups Aminomethyl (-CH₂NH₂): Primary amine (Basic).[1][2] Hydroxyl (-OH): Tautomeric with ketone (Weakly acidic).[1][2]Corrosive/Irritant Hazard: The amine group imparts basicity (

), making it potentially corrosive to skin/eyes.[1][2]
Solubility Moderate water solubility (polar amine/hydroxyl); Soluble in organic solvents (DMSO, Methanol).Dictates waste stream segregation (Aqueous Basic vs. Organic).
Stability Stable under ambient conditions.[1][2] Hygroscopic potential.[2]Keep containers tightly sealed to prevent caking or hydrolysis.[2]

GHS Hazard Classification (Inferred):

  • Skin Corr.[2][3] 1B / Irrit. 2: Causes severe skin burns or irritation.[2]

  • Eye Dam. 1: Causes serious eye damage.[2][3]

  • Acute Tox. 4: Harmful if swallowed (common for pyrimidine antimetabolites).[1][2]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against incompatible chemical reactions in the waste stream.[2]

Storage Prior to Disposal
  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the substance is in a wet/solution state (corrosion risk).[1]

  • Labeling: Affix a hazardous waste tag immediately upon generation.[1][2]

    • Required Fields: Chemical Name (No abbreviations), Hazard Class (Corrosive/Toxic), Date.

  • Environment: Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA).

Incompatibility Matrix
  • Acids: Violent exothermic reaction with the aminomethyl group.[2]

  • Oxidizers: Potential for fire or generation of toxic nitrogen oxide gases.[2]

  • Aldehydes/Ketones: May form imines (Schiff bases) in waste containers, altering physical properties.[2]

Disposal Workflow: The Decision Tree

This protocol utilizes a self-validating logic flow to determine the correct waste stream based on the physical state of the material.[1][2]

DisposalWorkflow Start Waste Generation: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid Contaminated Is it contaminated debris? (Gloves, Weigh boats) SolidWaste->Contaminated SolidContainer Collect in Wide-Mouth HDPE Container Contaminated->SolidContainer Pure Chemical DebrisContainer Double Bag in Clear Chem-Waste Bags Contaminated->DebrisContainer Debris TagSolid Tag: 'Solid Toxic/Corrosive Waste' SolidContainer->TagSolid DebrisContainer->TagSolid EHS Request EHS Pickup (Incineration) TagSolid->EHS SolventCheck Solvent Base? LiquidWaste->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution SolventCheck->Aqueous <10% Organic OrgContainer Collect in Solvent Waste Carboy Organic->OrgContainer AqContainer Collect in Basic (Alkaline) Aqueous Waste Carboy Aqueous->AqContainer OrgContainer->EHS PHCheck CRITICAL: Do NOT mix with Acid Waste AqContainer->PHCheck PHCheck->EHS

Figure 1: Decision tree for segregating aminopyrimidine waste streams to ensure regulatory compliance and safety.

Detailed Protocols

Protocol A: Solid Waste Disposal

Use this for expired pure substance, reaction precipitates, or spill cleanup residues.[1][2]

  • Selection: Use a wide-mouth HDPE jar with a screw-top lid.

  • Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.[2]

  • Labeling: Mark the container as "Hazardous Waste - Solid, Toxic, Corrosive."

  • Secondary Containment: Place the primary container inside a secondary bin to capture potential leaks.[2]

Protocol B: Liquid Waste (Aqueous)

Use this for mother liquors or aqueous reaction byproducts.[1][2]

  • pH Verification: Check the pH of the solution.[2]

    • If Acidic:[1][2] Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 6-9 before adding to the waste container to prevent heat generation in the drum.[1][2]
      
    • If Basic: Compatible with standard alkaline waste streams.[2]

  • Container: Use a carboy designated for "Aqueous Basic Waste" .[1][2]

  • Prohibition: Never pour this amine-containing solution into a container holding acidic waste (e.g., waste from HPLC lines containing TFA or Formic Acid).[1][2]

Emergency Spill Response

In the event of a spill, speed and containment are critical.[2]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a P95/N95 respirator if powder is airborne.[2]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1][2]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][2]

  • Neutralize:

    • If the spill is large and liquid, apply a weak acid neutralizer (e.g., Citric Acid) only if you are trained to do so.[2] Otherwise, absorb directly.

  • Clean: Scoop material into a disposal bag. Wipe the surface with water and soap.[2][4][5]

  • Report: Notify your Environmental Health & Safety (EHS) officer immediately.[2]

References

  • PubChem. (2025).[2][6] 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary). National Library of Medicine.[2] [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol

[1] Executive Summary & Molecule Logic Handling 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol requires more than generic "standard precautions." This molecule is a bifunctional pharmacophore—containing both a basic primary a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Logic

Handling 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol requires more than generic "standard precautions." This molecule is a bifunctional pharmacophore—containing both a basic primary amine and a tautomeric hydroxyl/ketone group on a pyrimidine ring.[1]

The Safety Logic:

  • The Amine Risk: The primary amine side chain (

    
    ) is nucleophilic and basic.[1] It poses a risk of chemical burns to mucous membranes and potential skin sensitization.
    
  • The Physical State: As a solid pyrimidine derivative, the primary route of exposure is inhalation of fine particulates during weighing and transfer.[1]

  • The Unknown: As a drug intermediate, chronic toxicology (carcinogenicity/reproductive toxicity) is often not fully established.[1] We must adopt a "Universal High-Potency" stance, assuming biological activity until proven otherwise.[1]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy.[1] Based on structural activity relationships (SAR) of aminopyrimidines, the following hazard codes are the operational baseline:

Hazard ClassH-CodeOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2] The amine group can react with skin proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4] Dust is caustic to the cornea.
STOT-SE H335 May cause respiratory irritation.[1][2][5][6] Inhalation of dust triggers coughing/inflammation.
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4] Standard assumption for nitrogen heterocycles.

The PPE Defense System

Do not rely on generic "lab safety" rules. Use this targeted defense matrix.

A. Respiratory Protection (The Critical Barrier)

Requirement: Engineering Controls First. [1]

  • Primary: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges.[1] Simple surgical masks provide zero protection against chemical dust.[1]

B. Dermal Protection (The Permeation Logic)

The Trap: Latex gloves are permeable to organic amines.[1] The Solution:

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]

  • Technique: Double Gloving is mandatory when handling solutions.[1]

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple).[1]

    • Outer Glove: Standard Nitrile (Blue).[1]

    • Why? This provides a visual breach indicator and increases breakthrough time by >400% [1].[1]

C. Ocular Protection[1][3]
  • Solid Handling: Chemical Safety Glasses with side shields (ANSI Z87.1).[1]

  • Solution Handling: Indirect Vented Splash Goggles .[1]

    • Reasoning: If the amine is dissolved in a solvent (e.g., DCM or Methanol), a splash can carry the caustic agent rapidly into the eye.[1] Glasses do not seal against liquid runs.[1]

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Use Hood + Safety Glasses + Single Nitrile Gloves Hood->YesHood Yes NoHood Respirator (P100) + Goggles + Single Nitrile Gloves Hood->NoHood No Standard Water/Methanol/Ethanol Solvent->Standard Aggressive DCM / THF / DMF Solvent->Aggressive PPE_Std Splash Goggles + Double Nitrile Gloves Standard->PPE_Std PPE_Agg Splash Goggles + Silver Shield / Laminate Gloves Aggressive->PPE_Agg

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalation to laminate gloves for aggressive solvents.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Highest Risk)

Static electricity can cause this powder to "jump," creating an aerosol cloud.[1]

  • Preparation: Place an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Taring: Tare the receiving vessel (flask), not the weigh boat, if possible.

  • Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the flask rim (generates aerosol).

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (solvent-wet) to capture invisible dust.[1] Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization

The amine group is basic.[1] Dissolving in acid will generate heat.

  • Solvent Choice: If dissolving in acid (e.g., Acetic Acid), add the solid slowly to the liquid.[1]

  • Vessel: Use a round-bottom flask, not a beaker, to contain potential splashing.[1]

  • Ventilation: Keep the sash as low as possible during addition.

Emergency Response & Spill Management

Exposure Response[1][7][8]
  • Eye Contact: Flush immediately for 15 minutes .[1][3][6][7][8][9] Time it. The amine nature requires thorough irrigation to prevent corneal hazing [2].

  • Skin Contact: Wash with soap and water.[1][2][3][7][8][9] Do not use alcohol (increases skin permeability).[1]

Spill Cleanup Workflow

Scenario: 5g of powder spilled on the benchtop.

Spill_Response Alert 1. Alert & Isolate (Inform Lab Mates) PPE 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE Cover 3. Cover Spill (Wet Paper Towels) PPE->Cover Scoop 4. Scoop/Wipe (Avoid Dust Generation) Cover->Scoop Clean 5. Final Clean (Soap & Water Wash) Scoop->Clean Dispose 6. Disposal (Bag & Tag) Clean->Dispose

Figure 2: Dry powder spill response workflow emphasizing dust suppression (Step 3).[1][2][10]

Disposal Considerations (Cradle-to-Grave)

Disposal must follow RCRA guidelines for organic amines.[1]

  • Segregation: Do not mix with strong oxidizing agents (e.g., Nitric Acid waste) or acid chlorides in the waste stream.[1] Violent reaction possible.[5]

  • Labeling: Tag as "Organic Base, Toxic, Irritant."

  • Container: High-density polyethylene (HDPE) is compatible.[1]

  • Quenching (Optional): If disposing of reactive residues, quench with dilute HCl before adding to the organic waste stream to neutralize the amine functionality [3].[1]

References

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Pyrimidine Derivatives Safety Data. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories - Amine Handling. [Link][1][11]

Sources

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